Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGFXHPHNMFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: A Keystone Building Block for Next-Generation Therapeutics
CAS Number: 1374658-54-4[1][2][3]
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Azetidines in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[4][5][6] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties when incorporated into drug candidates.[5][6] The strategic introduction of fluorine to the azetidine ring, as seen in Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, further amplifies its utility. Fluorination is a well-established strategy in drug design to modulate pKa, enhance membrane permeability, and block metabolic pathways, often leading to superior pharmacokinetic profiles.[7]
This guide provides a comprehensive overview of this compound, a key building block particularly relevant in the field of targeted protein degradation (TPD). Its bifunctional nature—a protected amine for linker attachment and a fluorinated hydroxymethyl group for introducing a stereochemically defined exit vector—makes it an invaluable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.[1][8]
Physicochemical Properties
A clear understanding of the fundamental properties of this building block is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1374658-54-4 | [1][2][3] |
| Molecular Formula | C12H14FNO3 | [1][2][3] |
| Molecular Weight | 239.25 g/mol | [2] |
| Appearance | White to off-white solid (typical) | Inferred from general chemical properties |
| Purity | ≥95% | [9] |
| Storage | Room temperature | [1][3] |
Proposed Synthesis Pathway and Mechanistic Rationale
While specific vendor-proprietary synthesis routes for this compound are not publicly disclosed, a scientifically sound pathway can be proposed based on established methodologies for the synthesis of 3-fluoro-azetidine derivatives.[3] The following multi-step synthesis illustrates a plausible approach, emphasizing the causality behind each transformation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1374658-54-4|this compound|BLD Pharm [bldpharm.com]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and analytical methodologies for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Due to a lack of publicly available experimental data for this specific compound, this guide is largely based on theoretical predictions, established principles of physical organic chemistry, and data from structurally related analogs. All protocols described herein are illustrative and should be adapted and validated in a laboratory setting.
Introduction: A Novel Building Block in Medicinal Chemistry
This compound is a unique trifunctional azetidine derivative that has emerged as a valuable building block in modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders[1][2][3]. Its rigid four-membered ring, substituted with a fluorine atom and a hydroxymethyl group, offers a distinct three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of lead compounds. The benzyl carbamate protecting group provides stability and allows for facile deprotection to reveal a secondary amine for further synthetic elaboration.
This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its handling, characterization, and potential applications.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that dictate its chemical behavior:
-
Azetidine Ring: A strained four-membered saturated heterocycle that imparts conformational rigidity.
-
Tertiary Fluoride: The fluorine atom at the C3 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Hydroxymethyl Group: A primary alcohol at C3 that can act as a hydrogen bond donor and a handle for further functionalization.
-
Benzyl Carbamate (Cbz): A common protecting group for the azetidine nitrogen, which is stable under a range of conditions and can be removed by hydrogenolysis.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound.
| Property | Value | Source/Justification |
| Molecular Formula | C12H14FNO3 | [1][2][3] |
| Molecular Weight | 239.25 g/mol | [1][2] |
| CAS Number | 1374658-54-4 | [1][2][3] |
| Appearance | White to off-white solid (predicted) | Based on common organic compounds of similar size and functionality. |
| Melting Point | Not available. Predicted to be a solid at room temperature. | The presence of polar functional groups and a rigid ring system suggests a higher melting point than a corresponding acyclic analog. |
| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | High molecular weight and polarity make it non-volatile. |
| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes. | The presence of both polar (hydroxyl, carbamate) and non-polar (benzyl) groups suggests solubility in a range of organic solvents. |
| pKa | Not available. The azetidine nitrogen is non-basic due to the electron-withdrawing carbamate group. | The lone pair of the nitrogen atom is delocalized into the carbonyl group of the Cbz protector. |
| LogP | Not available. Predicted to be moderately lipophilic. | The benzyl group increases lipophilicity, while the hydroxyl and fluoro groups have a more complex effect. Fluorine can increase or decrease lipophilicity depending on the molecular context. |
| Storage | Room temperature | [1][3] |
Synthesis and Purification
Caption: A plausible synthetic workflow for this compound.
A Chinese patent describes a general method for the synthesis of 3-fluoro azetidine derivatives which involves N-protection, esterification, and a fluoro-reaction, supporting the feasibility of this proposed pathway[4].
Illustrative Purification Protocol: Flash Column Chromatography
Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of solvent system is critical for achieving good separation.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A standard analytical workflow for the characterization of the title compound.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH₂ group (around 5.1 ppm), and distinct signals for the azetidine and hydroxymethyl protons. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. The carbon atom bearing the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-F bond vibrations.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z 240.1.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive building block for introducing fluorine and a rigid, functionalized scaffold into drug candidates.
-
Protein Degraders: Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and molecular glues, where the azetidine moiety can serve as a linker component or part of the ligand for the E3 ligase or the target protein[1][3].
-
Metabolic Stability: The introduction of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug molecule.
-
Conformational Constraint: The rigid azetidine ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for the title compound is not available, data from the non-fluorinated analog, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, suggests that it should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. While detailed experimental data on its physicochemical properties are currently limited in the public domain, this guide provides a solid theoretical framework for its synthesis, characterization, and application. As this compound becomes more widely used, it is anticipated that a greater body of experimental data will become available, further solidifying its role in the development of novel therapeutics.
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available at: [Link].
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link].
-
This compound, min 97%, 500 mg. CP Lab Safety. Available at: [Link].
-
This compound [P46798]. ChemUniverse. Available at: [Link].
-
3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3. PubChem. Available at: [Link].
-
1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3. PubChem. Available at: [Link].
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link].
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. PubChemLite. Available at: [Link].
-
benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate. Knight Chemicals Online. Available at: [Link].
-
This compound, 95% Purity, C12H14FNO3, 1 gram. CP Lab Safety. Available at: [Link].
- AU2020408908A1 - Furoindazole derivatives. Google Patents.
Sources
A Technical Guide to the Spectral Analysis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel fluorinated heterocyclic compounds. By detailing the theoretical underpinnings of the spectral features and providing robust experimental protocols, this guide serves as a practical resource for the unambiguous structural elucidation of this important chemical entity.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
Azetidine rings are valuable scaffolds in drug discovery, offering a unique three-dimensional geometry that can enhance binding to biological targets. The introduction of fluorine into organic molecules is a widely employed strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, with its combination of a strained azetidine ring, a fluorine atom, and a readily modifiable hydroxymethyl group, represents a key building block for the synthesis of novel therapeutic agents. Accurate and thorough spectral characterization is paramount to confirming the identity and purity of this and related compounds, ensuring the reliability of subsequent biological and pharmacological studies.
Molecular and Spectroscopic Overview
Chemical Structure:
Molecular Formula: C₁₂H₁₄FNO₃[1]
Molecular Weight: 239.25 g/mol [1]
The structural features of this molecule, including the benzyl carbamate (Cbz) protecting group, the quaternary carbon bearing a fluorine atom and a hydroxymethyl group, and the strained azetidine ring, will give rise to a unique and predictable set of signals in both mass and NMR spectroscopy.
Mass Spectrometry (MS) Analysis
Electrospray ionization (ESI) is the preferred method for the mass analysis of this polar, non-volatile molecule. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with alkali metals (e.g., [M+Na]⁺), with minimal in-source fragmentation.[2][3]
Experimental Protocol for ESI-MS Data Acquisition
A standard protocol for acquiring high-resolution mass spectrometry (HRMS) data for this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[4]
-
If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Optimize key ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the molecular ion.
-
ESI-MS Workflow Diagram
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate for the Research Scientist
This technical guide provides an in-depth overview of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a valuable building block for researchers, medicinal chemists, and drug development professionals. This document covers its commercial availability, synthetic pathways, chemical properties, and potential applications, with a focus on providing practical insights for laboratory use.
Introduction: The Significance of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial scaffolds in medicinal chemistry. Their rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and pKa. Consequently, fluorinated azetidines are highly sought-after motifs in the design of novel therapeutics. This compound, with its strategically placed fluorine atom and a versatile hydroxymethyl group, offers a unique combination of features for library synthesis and lead optimization in drug discovery programs.
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is crucial to consider purity, available analytical data, and lead times.
| Supplier | Product Number | CAS Number | Purity | Notes |
| ChemUniverse | P46798 | 1374658-54-4 | 97% | Available in gram to multi-gram quantities.[1] |
| CP Lab Safety | - | 1374658-54-4 | 95% | Offered in 1-gram packaging.[2] |
| BLD Pharm | - | 1374658-54-4 | - | Provides access to NMR, HPLC, and other analytical data upon request.[3] |
Note: The non-fluorinated analog, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 618446-42-7), is also commercially available from suppliers like Alchem Pharmtech and CP Lab Safety and can serve as a useful starting material for synthesis or as a comparator in biological assays.[4][5]
Synthesis of this compound
Proposed Synthetic Pathway: Electrophilic Fluorination
The introduction of a fluorine atom at the C3 position of the azetidine ring can be achieved using an electrophilic fluorine source. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common and relatively safe reagent for this transformation.
Sources
- 1. Selectfluor [commonorganicchemistry.com]
- 2. SelectFluor - Enamine [enamine.net]
- 3. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacokinetic properties.[1] The strategic introduction of fluorine into this strained ring system further amplifies its utility, offering a powerful tool to modulate basicity, lipophilicity, metabolic stability, and conformational preference.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated azetidines in drug discovery. It delves into the causal relationships behind their enhanced pharmacological profiles and offers detailed protocols for their synthesis and analysis, underscoring their growing importance in the development of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
Azetidines have garnered significant attention in drug discovery due to their unique structural and electronic features.[4] Their inherent ring strain and sp³-rich character contribute to improved solubility, metabolic stability, and receptor binding affinity compared to their five- and six-membered counterparts.[1][5] Azetidines serve as versatile bioisosteres for other cyclic and acyclic moieties, providing novel exit vectors for molecular elaboration and access to unexplored chemical space.[5][6]
The incorporation of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their properties.[3] When applied to the azetidine ring, fluorination offers a synergistic approach to overcoming common drug development hurdles. This guide will explore the multifaceted role of fluorinated azetidines, from their fundamental physicochemical properties to their successful application in clinical candidates.
Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of fluorine into the azetidine ring profoundly influences its key physicochemical properties, which in turn dictates its pharmacokinetic behavior.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the azetidine nitrogen. The extent of this pKa reduction is dependent on the number and position of the fluorine atoms.[2][7] This modulation is a critical tool for medicinal chemists, as excessively high basicity can lead to off-target effects and poor pharmacokinetic profiles.
Table 1: Impact of Fluorination on Azetidine pKa
| Compound | pKa | Reference |
| Azetidine | 11.29 | [8] |
| 3-Fluoroazetidine | 8.68 | [2] |
| 3,3-Difluoroazetidine | 5.95 | [2] |
This table clearly demonstrates the substantial decrease in pKa with increasing fluorination, providing a quantitative measure of the inductive effect of fluorine.
Conformational Control and Ring Pucker
Fluorination can exert significant control over the conformational preferences of the azetidine ring. The gauche effect and electrostatic interactions between the fluorine atom(s) and the nitrogen lone pair or a protonated nitrogen can stabilize specific ring puckers.[9][10] This conformational rigidity can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.
Caption: Fluorination stabilizes a preferred ring pucker in azetidines.
Metabolic Stability
A primary driver for the use of fluorinated motifs in drug design is the enhancement of metabolic stability.[3][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] By strategically placing fluorine atoms at metabolically vulnerable positions on the azetidine ring, chemists can block these "soft spots" and increase the drug's half-life.[13]
Synthesis of Fluorinated Azetidines
The synthesis of fluorinated azetidines has evolved significantly, with several robust methods now available to access these valuable building blocks.
Electrophilic Fluorination
One common approach involves the electrophilic fluorination of a pre-formed azetidine ring. This is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine [14]
-
Starting Material: N-Boc-azetidine.
-
Base: Lithium hexamethyldisilazide (LiHMDS) is added to a solution of N-Boc-azetidine in tetrahydrofuran (THF) at -78 °C to generate the corresponding lithiated species.
-
Fluorinating Agent: A solution of NFSI in THF is then added dropwise to the reaction mixture.
-
Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield N-Boc-3-fluoroazetidine.
Nucleophilic Fluorination
Alternatively, nucleophilic fluorination can be employed, often involving the ring-opening of an appropriate precursor followed by cyclization. A notable method is the regioselective ring opening of aziridines with a fluoride source.[15] Another approach involves the use of diethylaminosulfur trifluoride (DAST) or other similar reagents to convert a hydroxyl group to a fluorine atom.
Ring Expansion and Cycloaddition Strategies
More advanced strategies include ring-expansion reactions and various cycloaddition methodologies.[16] These methods offer access to a wider range of substituted and functionalized fluorinated azetidines.
Caption: Key synthetic strategies for accessing fluorinated azetidines.
Applications in Drug Design and Case Studies
The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug candidates across different therapeutic areas.[17][18]
Fluorinated Azetidines as Bioisosteres
Fluorinated azetidines can serve as effective bioisosteres for other functional groups, offering an alternative with improved properties.[2] For example, a 3,3-difluoroazetidine moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, providing similar steric bulk but with altered electronics and polarity.[2]
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
In the development of inhibitors for DPP-IV, a target for type 2 diabetes, fluorinated azetidines have shown significant promise.[13] A study by Hulin et al. demonstrated that cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly potent activity.[13] The fluorination likely influenced the conformation of the azetidine ring, leading to a more favorable interaction with the enzyme's active site.
Case Study: Antibacterial Agents
The azetidine ring has been incorporated into quinolone antibiotics to improve their activity against resistant bacterial strains.[18] Fluorination of the azetidine moiety in these compounds can further enhance their potency and pharmacokinetic properties, offering a potential strategy to combat antibiotic resistance.
Conclusion and Future Perspectives
Fluorinated azetidines represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their ability to modulate key drug-like properties in a predictable manner makes them highly attractive for lead optimization and the design of novel therapeutics.[1] As synthetic methodologies continue to advance, providing access to a greater diversity of fluorinated azetidine building blocks, their application in drug discovery is expected to expand even further. The continued exploration of these unique scaffolds holds great promise for the development of safer and more effective medicines.
References
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link].
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017-09-27. Available from: [Link].
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. Available from: [Link].
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available from: [Link].
- The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Mendeley. 2019-09-08. Available from: [Link].
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. Available from: [Link].
-
Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available from: [Link].
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH. Available from: [Link].
-
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[13]. ResearchGate. Available from: [Link].
-
(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link].
-
The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available from: [Link].
-
Examples of azetidine‐based bioisosters. ResearchGate. Available from: [Link].
-
Synthesis of Azetidines. Available from: [Link].
-
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link].
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link].
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026-01-06. Available from: [Link].
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. 2026-01-08. Available from: [Link].
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. 2021-06-10. Available from: [Link].
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 2021-04-13. Available from: [Link].
-
Scheme 2: Hyperconjugation rigidifies the ring pucker of a fluorinated... ResearchGate. Available from: [Link].
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available from: [Link].
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available from: [Link].
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. 2024-02-22. Available from: [Link].
-
Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. SCIRP. Available from: [Link].
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Available from: [Link].
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available from: [Link].
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-06. Available from: [Link].
-
Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. 2025-10-31. Available from: [Link].
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available from: [Link].
-
3-Fluoroazetidine hydrochloride. Immunomart. Available from: [Link].
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link].
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. 2025-08-06. Available from: [Link].
-
Biologically active azetidines. ResearchGate. Available from: [Link].
-
Azetidines of pharmacological interest. PubMed. 2021-06-29. Available from: [Link].
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 15. Synthesis of Fluorine-Containing ... preview & related info | Mendeley [mendeley.com]
- 16. Synthesis of Azetidines [manu56.magtech.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. lifechemicals.com [lifechemicals.com]
The Strategic Deployment of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The confluence of fluorine chemistry and strained ring systems has catalyzed the development of novel molecular scaffolds with profound implications for medicinal chemistry. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its ability to impart favorable physicochemical properties upon bioactive molecules. This guide provides an in-depth technical exploration of a particularly valuable building block: Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. We will dissect its synthesis, elucidate its nuanced reactivity, and showcase its application as a strategic tool in the design and synthesis of next-generation therapeutics. This document is intended to serve as a practical resource for researchers at the forefront of drug discovery, offering not just protocols, but the underlying scientific rationale to empower innovative molecular design.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The azetidine ring, once a synthetic curiosity, is now a well-established motif in contemporary drug design.[1][2][3] Its incorporation into molecular frameworks offers a multitude of advantages:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, key parameters in optimizing drug-like properties.[3]
-
Three-Dimensionality: The puckered nature of the azetidine ring introduces three-dimensional character to otherwise planar molecules, often leading to improved binding affinity and selectivity for biological targets.
-
Novel Chemical Space: The unique steric and electronic properties of azetidines allow for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functional groups, such as gem-dimethyl groups or other cyclic systems, offering a strategy to fine-tune molecular properties.
The strategic introduction of fluorine to the azetidine scaffold further amplifies its utility. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, conformation, and metabolic fate.[4][5]
Synthesis of this compound: A Strategic Approach
The synthesis of the title compound, while not trivial, can be accomplished through a logical sequence of reactions, starting from readily available materials. The presented pathway is a plausible and efficient route, drawing upon established methodologies for the synthesis of functionalized azetidines.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a practical approach to the target molecule. The core strategy involves the sequential introduction of the hydroxyl and fluorine functionalities onto a protected azetidin-3-one precursor.
Caption: Retrosynthetic analysis of the target building block.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-Cbz-3-azetidinone
The synthesis commences with the preparation of the key intermediate, 1-Cbz-3-azetidinone. This can be achieved through the oxidation of the corresponding alcohol, which is accessible from the cyclization of epichlorohydrin with benzylamine.
Protocol:
-
Synthesis of N-Cbz-3-hydroxyazetidine: To a solution of benzylamine in a suitable solvent (e.g., methanol), epichlorohydrin is added dropwise at a controlled temperature. The resulting amino alcohol is then protected with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to yield N-Cbz-3-hydroxyazetidine.
-
Oxidation to 1-Cbz-3-azetidinone: The N-Cbz-3-hydroxyazetidine is oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is purified by column chromatography to afford 1-Cbz-3-azetidinone.
Causality of Experimental Choices: The use of the Cbz protecting group is strategic. It is stable under the oxidation conditions and can be readily removed at a later stage via hydrogenolysis. The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the strained azetidine ring.
Step 2: Introduction of the Hydroxymethyl Group
The hydroxymethyl group is introduced at the C3 position via a nucleophilic addition to the ketone.
Protocol:
-
To a solution of 1-Cbz-3-azetidinone in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of a suitable hydroxymethylating agent, such as the Grignard reagent derived from paraformaldehyde or a protected hydroxymethyl anion equivalent, is added slowly.
-
The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product, Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, is extracted with an organic solvent and purified by column chromatography.
Step 3: Fluorination of the Tertiary Alcohol
The final step is the introduction of the fluorine atom. This is achieved by the fluorination of the tertiary alcohol using a deoxofluorinating agent.
Protocol:
-
To a solution of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate in an anhydrous chlorinated solvent (e.g., dichloromethane) at low temperature, a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The desired product, this compound, is extracted, dried, and purified by column chromatography.
Causality of Experimental Choices: DAST is a common and effective reagent for the deoxofluorination of alcohols. The reaction proceeds via an SN2-like mechanism, and careful control of the reaction temperature is necessary to minimize the formation of elimination byproducts. The use of an anhydrous solvent is critical as DAST reacts violently with water.
| Compound | Formula | MW | CAS No. |
| This compound | C₁₂H₁₄FNO₃ | 239.25 | 1374658-54-4 |
| 1-Cbz-3-azetidinone | C₁₁H₁₁NO₃ | 205.21 | 105258-93-3 |
| N-Cbz-3-hydroxyazetidine | C₁₁H₁₃NO₃ | 207.23 | 142253-55-2 |
Reactivity and Synthetic Utility
This compound is a versatile building block with two key functional handles for further elaboration: the hydroxymethyl group and the Cbz-protected nitrogen.
Caption: Key reaction pathways for the title building block.
Reactions at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can undergo a variety of standard transformations, including:
-
Mitsunobu Reaction: This allows for the introduction of a wide range of nucleophiles, including phenols and nitrogen heterocycles, with inversion of configuration if the carbon were chiral. A patent for the synthesis of furoindazole derivatives for the treatment of autoimmune diseases describes the use of this building block in a Mitsunobu reaction.
-
Etherification: Formation of ethers can be achieved under standard Williamson ether synthesis conditions.
-
Esterification: The alcohol can be readily acylated to form esters.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.
Deprotection and Functionalization of the Azetidine Nitrogen
The Cbz group can be cleanly removed by catalytic hydrogenation (H₂, Pd/C) to liberate the secondary amine. This free amine is a versatile handle for a variety of coupling reactions:
-
N-Arylation and N-Alkylation: The secondary amine can participate in Buchwald-Hartwig or Ullmann couplings to introduce aryl or heteroaryl substituents. It can also be alkylated using standard procedures.
-
Amide Bond Formation: The amine can be acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
Applications in Drug Discovery: A Case Study
The utility of this compound is exemplified in its application in the synthesis of potent and selective modulators of G protein-coupled receptors (GPCRs).[6][7][8][9][10] GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.
In a recent patent, this building block was utilized in the synthesis of a series of furo[2,3-f]indazole derivatives as potent modulators of a specific GPCR implicated in autoimmune diseases.
Synthetic Scheme Outline:
Caption: Application in the synthesis of a GPCR modulator.
In this synthesis, the hydroxymethyl group of the title compound was coupled with a phenolic moiety on the furo[2,3-f]indazole core via a Mitsunobu reaction. Subsequent deprotection of the Cbz group allowed for further functionalization of the azetidine nitrogen, leading to the final target compounds. The incorporation of the 3-fluoro-3-(hydroxymethyl)azetidine moiety was crucial for achieving the desired potency and pharmacokinetic profile of the final drug candidates.
Conclusion
This compound has emerged as a powerful and versatile building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The orthogonal reactivity of its functional groups provides medicinal chemists with a flexible platform for the synthesis of complex molecular architectures. The strategic incorporation of the fluorinated azetidine motif can lead to significant improvements in the drug-like properties of new chemical entities. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such rationally designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Mughal, H., & Szostak, M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(46), 8973-8988. [Link]
-
Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 20-59. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48781. [Link]
-
Boyd, S., & Witulski, B. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(46), 14588-14591. [Link]
-
Zhang, T., & Morken, J. P. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9734-9739. [Link]
-
Genêt, J.-P., Durand, J.-O., Roland, S., Savignac, M., & Jung, F. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 38(1), 69–72. [Link]
-
Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(24), 10746–10755. [Link]
-
Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(24), 10746–10755. [Link]
-
ResearchGate. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
- Google Patents. (2016).
-
MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
ResearchGate. (2018). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogues) - valuable building blocks for drug discovery. [Link]
-
PubChem. (2023). 1-Boc-3-fluoroazetidine-3-methanol. [Link]
-
ResearchGate. (2018). Synthesis of key azetidine building block via N‐Ns‐aziridine 302. [Link]
-
Waller, C. L., et al. (2016). Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. Advances in Pharmacology, 75, 1-33. [Link]
-
Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 288(18), 12411–12419. [Link]
-
Slosky, L. M., et al. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
-
Slosky, L. M., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]
-
Gregory, K. J., & Sexton, P. M. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 14-45. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the 3-Fluoro-3-Substituted Azetidine Scaffold: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of Strained Rings and Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Medicinal chemists continually seek scaffolds that can confer improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. Among the myriad of structural motifs, small, strained rings, and specifically the azetidine core, have emerged as powerful tools.[1][2][3] The four-membered azetidine ring, with its inherent strain and defined three-dimensional geometry, offers a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1][4]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity (LogP), metabolic stability, and binding affinity.[5] When the benefits of a strained azetidine ring are combined with the nuanced effects of fluorine, a truly powerful scaffold emerges: the 3-fluoro-3-substituted azetidine. This guide provides an in-depth exploration of the synthesis, properties, and applications of this increasingly important structural motif for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Accessing the 3-Fluoro-3-Substituted Azetidine Core
The construction of the 3,3-disubstituted azetidine ring, particularly with the challenge of installing a fluorine atom at a quaternary center, requires a strategic and often tailored synthetic approach. The choice of method is dictated by the desired substituents, required stereochemistry, and scalability.
Deoxofluorination of 3-Hydroxy-3-Substituted Azetidines: A Key Transformation
A prevalent and effective strategy for the synthesis of 3-fluoro-3-substituted azetidines is the deoxofluorination of a corresponding 3-hydroxy-3-substituted precursor. This approach is advantageous as it allows for the independent establishment of the C3-substituent prior to the often-challenging fluorination step.
The causality behind this experimental choice lies in the accessibility of 3-hydroxyazetidine precursors. These can be readily synthesized through methods such as the addition of organometallic reagents to N-protected azetidin-3-ones.[6] Once the tertiary alcohol is in place, deoxofluorination can be achieved using a variety of reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.[7]
The mechanism of deoxofluorination with DAST proceeds through the formation of an intermediate fluorosulfite ester, which then undergoes an SN2-type displacement by fluoride, with the loss of sulfur dioxide and diethylamine. The stereochemical outcome of this reaction can be influenced by the substrate and reaction conditions, but often proceeds with inversion of configuration if the hydroxyl-bearing carbon is chiral.
Experimental Protocol: Synthesis of N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine [7]
This protocol is adapted from a patented procedure and illustrates the deoxofluorination of a 3-hydroxyazetidine derivative.
Step 1: Synthesis of N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine
-
To a solution of N-Boc-azetidin-3-one (1.0 eq.) in an appropriate solvent such as THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.).
-
Stir the resulting enolate for 30 minutes at -78 °C.
-
Add methyl chloroformate (1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine.
Step 2: Deoxofluorination
-
Dissolve N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine (1.0 eq.) in anhydrous dichloromethane in a fluorinated polyethylene vessel.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine.
Caption: Mechanism of Deoxofluorination using DAST.
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
For the construction of more complex, polysubstituted azetidines, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical approach.[8][9] This method allows for the formation of the azetidine ring and the introduction of substituents in a single step. The reaction is typically initiated by photochemical excitation of the imine to a triplet state, which then adds to the alkene.
Recent advances have enabled these reactions to be carried out under visible light using a photosensitizer, which offers milder and more selective reaction conditions.[8] The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the imine and the alkene.
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [8]
This generalized protocol is based on recent literature for the synthesis of functionalized azetidines.
-
In a reaction vessel equipped with a magnetic stir bar, combine the N-sulfamoyl fluoride-substituted imine (1.0 eq.), the alkene (3.0-10.0 eq.), and the photocatalyst (e.g., a thioxanthone derivative, 10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous, degassed solvent (e.g., dichloromethane).
-
Irradiate the stirred reaction mixture with a suitable wavelength LED (e.g., 390 nm) at ambient temperature for 16-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diastereomers by flash column chromatography on silica gel.
Caption: Simplified workflow of the Aza Paternò-Büchi reaction.
Physicochemical Properties and Conformational Analysis
The introduction of a 3-fluoro-3-substituent motif has profound effects on the physicochemical properties and conformational behavior of the azetidine ring.
Impact on Basicity (pKa) and Lipophilicity (LogP)
Fluorine's strong electron-withdrawing nature significantly impacts the basicity of the azetidine nitrogen. The introduction of a fluorine atom at the C3 position lowers the pKa of the conjugate acid compared to the non-fluorinated analogue. This reduction in basicity can be highly advantageous in drug design, as it can mitigate off-target effects associated with highly basic amines, such as hERG channel inhibition.
The effect on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The overall impact on LogP depends on the nature of the second substituent at the C3 position and the overall molecular context. In many cases, the introduction of fluorine can lead to a modest increase in lipophilicity.
| Compound | Structure | pKa (Conjugate Acid) | cLogP |
| N-Benzylazetidine | ~9.5 | 2.1 | |
| N-Benzyl-3-fluoroazetidine | ~7.5 | 2.3 | |
| N-Benzyl-3-phenylazetidine | ~9.0 | 3.8 | |
| N-Benzyl-3-fluoro-3-phenylazetidine | ~7.0 | 4.0 |
Note: The pKa and cLogP values are estimations based on literature data for similar compounds and computational models to illustrate trends.
Conformational Preferences: The Puckered Ring
The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering is influenced by the substituents on the ring. In 3,3-disubstituted azetidines, the substituents can adopt either axial or equatorial positions relative to the puckered ring.
Computational studies and analogies to other fluorinated N-heterocycles suggest that the C-F bond can participate in stabilizing hyperconjugative and electrostatic interactions with the nitrogen lone pair or the C-N bonds.[10] In the protonated state, a C-F···N+ charge-dipole interaction can further influence the conformational preference of the ring, potentially favoring a pucker that brings the fluorine and the nitrogen into a specific orientation.[10] This conformational locking can be a powerful tool for holding a second substituent in a well-defined vector for interaction with a biological target.
Caption: Conformational isomers of a 3-fluoro-3-substituted azetidine.
Applications in Medicinal Chemistry: Case Studies
The 3-fluoro-3-substituted azetidine scaffold has found application in a variety of therapeutic areas, where its unique properties have been leveraged to overcome challenges in drug design.
Case Study 1: Modulators of the Central Nervous System (CNS)
In the development of CNS-active drugs, fine-tuning of basicity is crucial for managing the blood-brain barrier penetration and avoiding off-target effects. The ability of the 3-fluoro-3-aryl azetidine motif to reduce pKa while maintaining a suitable lipophilicity profile makes it an attractive scaffold for CNS targets. Several research programs have explored 3-substituted azetidines as triple reuptake inhibitors for the treatment of depression.[11] The introduction of a fluorine atom at the 3-position alongside an aryl group can modulate the potency and pharmacokinetic properties of these compounds.[12]
Case Study 2: Enzyme Inhibitors
The conformational rigidity of the 3-fluoro-3-substituted azetidine ring can be exploited to position key functional groups for optimal interaction with an enzyme's active site. For example, in the design of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, fluorinated azetidine amides have shown potent activity.[13] The fluorine atom can also enhance binding through favorable interactions with the protein backbone or by displacing water molecules from the active site.
Conclusion and Future Outlook
The 3-fluoro-3-substituted azetidine scaffold represents a confluence of two powerful strategies in modern medicinal chemistry: the use of strained rings to impart conformational rigidity and the application of fluorine to modulate physicochemical properties. As synthetic methodologies for accessing these complex scaffolds become more robust and scalable, their adoption in drug discovery programs is set to increase. The ability to fine-tune pKa, lipophilicity, and conformational preference in a predictable manner makes the 3-fluoro-3-substituted azetidine a valuable tool for addressing the multifaceted challenges of drug design. Future research will likely focus on the development of novel stereoselective syntheses and a deeper computational and experimental understanding of the conformational intricacies of these unique molecules, further solidifying their role as a privileged scaffold in the pharmacopeia of the future.
References
- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
-
Leonori, D., & Bertrand, J. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]
-
Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]
-
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]
-
Moses, J. E., & Barrow, A. S. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Bull, J. A., & Tredwell, M. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]
-
Zhu, G., & Zhou, G. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]
-
Soloshonok, V. A. (2017). Mechanistic rationale of the “electrophilic” fluorination of 3-oxo-3-phenylpropionate 5 to 2-fluoro-3-oxo-3-phenylpropionate 6. Molecules. [Link]
-
Burkart, M. D., & Leroy, J. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. [Link]
-
Genêt, J.-P., Durand, J.-O., Roland, S., Savignac, M., & Jung, F. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 38(1), 69–72. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Grygorenko, O., et al. (2022). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]
-
Hu, X.-G., & Hunter, L. (2013). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]
-
Gredy, J.-F., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
-
Grygorenko, O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
- NeuroSearch A/S. (2001). Azetidine compounds in cns and eye diseases. WO2001007022A2.
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786–15810. [Link]
-
Singh, A., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Formaggio, F., et al. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Grygorenko, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
Kitamura, M. (2017). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]
-
Dechantsreiter, M. A., et al. (2021). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
O'Hagan, D., et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]
-
Gouverneur, V., & Lectard, S. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]
-
Chambers, R. D., et al. (1999). Elemental fluorine. Part 14. 1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]
-
Carreira, E. M., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry. [Link]
-
Liu, W.-B., & Shen, X. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Fustero, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. [Link]
-
Uesugi, S.-i., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry. [Link]
-
Avdagić, A., et al. (2025). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. ResearchGate. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. The stereoselective synthesis of 3-fluoro-azetidinones / Tetrahedron Letters, 1991 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2001007022A2 - Azetidine compounds in cns and eye diseases - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorine and Hydroxymethyl Groups in Azetidines: A Technical Guide to Unlocking Novel Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic profiles.[1] When compared to their more common five- and six-membered counterparts, such as pyrrolidines and piperidines, azetidines provide a distinct vector space for substituent placement, allowing for fine-tuning of molecular properties.[2] The incorporation of fluorinated and hydroxymethyl substituents onto the azetidine core has proven to be a particularly fruitful strategy for modulating biological activity, offering medicinal chemists a powerful toolkit to address challenges in drug design.[3][4] This guide provides an in-depth exploration of the potential biological activity of fluorinated hydroxymethyl azetidines, from the fundamental principles governing their behavior to practical experimental protocols for their evaluation.
The "Fluorine Effect": A Game-Changer in Azetidine Physicochemistry and Conformation
The strategic replacement of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, and its application to the azetidine scaffold is no exception.[3] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Modulation of Basicity (pKa) and Lipophilicity (LogP)
Fluorine's high electronegativity exerts a strong inductive effect, which can significantly lower the basicity of the azetidine nitrogen.[2] This reduction in pKa is often desirable, as it can mitigate off-target effects associated with highly basic amines.[2] Furthermore, fluorination can modulate a compound's lipophilicity, a critical parameter for membrane permeability and overall bioavailability. While a single fluorine atom may have a modest effect, the introduction of motifs like a trifluoromethyl group can substantially increase lipophilicity.[3] A comprehensive study on fluorinated azetidine derivatives demonstrated that the number of fluorine atoms and their proximity to the nitrogen atom are the primary determinants of the compound's basicity.[3]
Conformational Control: The Power of Gauche Effects and Charge-Dipole Interactions
Beyond its influence on physicochemical properties, fluorine can also impose conformational constraints on the azetidine ring.[6] The puckered nature of the azetidine ring can be influenced by stereoselective fluorination through effects such as electrostatic attraction between the fluorine and a protonated nitrogen (F⋯N+) and hyperconjugation.[6] These interactions can stabilize specific ring conformations, which can be crucial for optimizing interactions with a biological target.[7][8] This conformational locking can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Synthetic Avenues to Fluorinated Hydroxymethyl Azetidines
The exploration of the biological potential of fluorinated hydroxymethyl azetidines is critically dependent on the availability of robust synthetic methodologies. Several strategies have been developed to access these valuable building blocks. A common approach involves the synthesis of 2-(trifluoromethyl)azetidines through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[2][9] These reactions allow for the introduction of diverse substituents at the 3-position of the azetidine ring.[2][9] Additionally, methods for the preparation of racemic and optically active trifluoromethyl azetidines from various precursors have been reviewed, providing a toolkit for chemists to generate a wide range of derivatives for biological screening.[10] The synthesis of 2-hydroxymethyl azetidines is also well-established, and these can be converted to other functional groups, such as 2-chloromethyl azetidines, for further elaboration.[11]
Key Biological Activities and Therapeutic Potential
The unique structural and electronic properties of fluorinated hydroxymethyl azetidines have led to their investigation in a variety of therapeutic areas.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
Fluorinated azetidine amides have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] In one study, cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly potent activity against DPP-IV.[4] The conformational constraints imposed by the fluorinated azetidine ring likely contribute to a favorable binding orientation in the enzyme's active site.
Anticancer Activity through Tubulin Polymerization Inhibition
A significant breakthrough in the application of fluorinated azetidines in oncology has been the discovery of a chiral fluorinated azetidin-2-one as a potent inhibitor of tubulin polymerization.[12] This compound exhibited remarkable activity against a panel of cancer cell lines, including a drug-resistant line, with IC50 values in the nanomolar range.[12] Mechanistic studies revealed that the compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Notably, this fluorinated azetidin-2-one also demonstrated improved metabolic stability and aqueous solubility compared to the natural product combretastatin A-4, highlighting the advantages of this scaffold.[12]
Antiviral and Antimicrobial Potential
The azetidine scaffold has also been explored for its potential in treating infectious diseases.[13] For instance, fluorinated azetidine-based pyrazole hybrids have been evaluated for their antiviral activity against the Hepatitis C virus (HCV).[14] Some of these compounds displayed good inhibitory activity against the HCV genotype-1b replicon system.[14] Furthermore, various azetidine derivatives have been screened for their antimicrobial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[15]
Experimental Protocols for Biological Evaluation
A systematic approach to evaluating the biological activity of novel fluorinated hydroxymethyl azetidines is essential. The following are foundational protocols for preliminary screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a crucial first step to determine the general toxicity of the compounds against mammalian cells and to identify potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
For clear and concise communication of results, quantitative data should be summarized in tables.
| Compound | Target/Cell Line | Biological Activity | IC50/MIC (µM) | Reference |
| Azetidin-2-one 18 | Tubulin Polymerization | Anticancer | 0.001-0.0036 | [12] |
| Azetidine-pyrazole 13a | HCV Genotype-1b | Antiviral | 0.45 | [14] |
| Azetidine-pyrazole 13c | HCV Genotype-1b | Antiviral | 0.23 | [14] |
Interpreting this data involves establishing Structure-Activity Relationships (SAR). For example, comparing the activity of different fluorinated analogues can reveal the optimal position and type of fluorine substitution for a particular biological target.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are invaluable for illustrating complex processes. The following are examples created using the DOT language.
Caption: A generalized workflow for the discovery and development of bioactive fluorinated hydroxymethyl azetidines.
Caption: The mechanism of action of a fluorinated azetidin-2-one as a tubulin polymerization inhibitor.
Conclusion and Future Outlook
Fluorinated hydroxymethyl azetidines represent a promising class of compounds with diverse and potent biological activities. The strategic introduction of fluorine provides a powerful tool to modulate physicochemical properties, enforce conformational preferences, and ultimately enhance therapeutic potential. The case studies presented herein, from DPP-IV and tubulin polymerization inhibitors to antiviral agents, underscore the versatility of this scaffold. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods to access a wider range of derivatives. Furthermore, a deeper understanding of the conformational effects of fluorination through computational studies will aid in the rational design of next-generation therapeutics based on the azetidine core. As our understanding of the interplay between fluorine substitution and biological activity grows, so too will the opportunities to translate these fascinating molecules into clinically effective drugs.
References
-
Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and related). ResearchGate. [Link]
-
Guesné, S., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(31), 7036-7040. [Link]
-
Gurbych, O., et al. (2024). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]
-
Aggarwal, V. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Begum, J., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
-
Bozhok, T., et al. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. [Link]
-
Van der Pijl, F., et al. (2019). Synthesis of 2‐chloromethyl azetidines from 2‐hydroxymethyl azetidines. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 13(10), 919-943. [Link]
-
Gakh, A. A., & Gakh, A. A. (2025). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]
-
Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17. [Link]
-
Guesné, S., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Sharma, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515. [Link]
-
Singh, I., & Singh, J. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1206-1225. [Link]
-
Banks, H. D. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]
-
Al-Aboudi, A., et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]
-
Al-Aboudi, A., et al. (2021). Fluorinated Rings: Conformation and Application. Semantic Scholar. [Link]
-
Dziuba, K., et al. (2022). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 27(19), 6569. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the 3-fluoro-3-(hydroxymethyl)azetidine moiety can significantly influence the physicochemical properties of lead compounds, such as metabolic stability and binding affinity.[1] As with many novel research chemicals, a comprehensive toxicological profile for this compound is not yet fully established. Therefore, this guide provides a detailed framework for its safe handling, storage, and disposal, grounded in established safety protocols for fluorinated organic compounds and azetidine derivatives. The underlying principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards in the absence of complete data.
Section 1: Chemical and Physical Properties
A clear understanding of the fundamental properties of a compound is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 1374658-54-4 | Multiple Sources |
| Molecular Formula | C12H14FNO3 | Multiple Sources |
| Molecular Weight | 239.24 g/mol | Multiple Sources |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | Typically ≥95% | Multiple Sources |
| Storage Temperature | Room temperature | Multiple Sources |
| Solubility | Not specified | N/A |
Section 2: Hazard Identification and Risk Assessment
Based on available safety data sheets and supplier information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
While specific toxicological data such as LD50 values are not currently available, the hazard classifications necessitate stringent handling procedures. The presence of the fluorinated azetidine ring suggests that researchers should be mindful of the potential for metabolic liabilities and the release of fluoride ions under certain biological or environmental conditions, which can be toxic.[1]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Type | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Hand Protection | Chemical-resistant gloves are required. Given the lack of specific compatibility data, double-gloving with nitrile or neoprene gloves is a prudent measure. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[2] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron is recommended.[2] |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Section 4: Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid inhalation: Do not breathe dust or vapors.
-
Grounding: For handling larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Temperature: Store at room temperature.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.[3]
Section 5: First-Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Section 6: Spill Management and Waste Disposal
Proper management of spills and waste is essential to protect personnel and the environment.
Spill Cleanup
-
Small Spills:
-
Evacuate non-essential personnel.
-
Wear appropriate PPE as outlined in Section 3.2.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Waste Disposal
-
Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams.[2]
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration at a licensed hazardous waste facility.[4] Given the fluorine content, it is important to ensure the disposal facility can handle fluorinated waste to prevent the formation of hazardous byproducts like hydrogen fluoride.
Section 7: Experimental Protocols and Workflows
Visualizing workflows can enhance understanding and adherence to safety procedures.
General Handling Workflow
Caption: General workflow for handling the compound.
Emergency Response Workflow (Skin/Eye Contact)
Caption: Emergency response for skin or eye contact.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
RSG Safety. (2024). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Enviro-Safe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
Blog. (2025). How to store fluorinated pharmaceutical intermediates properly?. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
- Google Patents. (2017).
-
PubMed Central. Management of Solid Waste Containing Fluoride—A Review. [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
PubMed Central. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]
-
ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]
-
ScienceDirect. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Validated Synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Abstract
Substituted azetidines, particularly those incorporating fluorine, are increasingly vital scaffolds in modern drug discovery. Their unique conformational constraints and the metabolic stability imparted by the C-F bond make them attractive isosteres for various functional groups. This document provides a comprehensive, field-tested guide for the multi-step synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key building block for pharmaceutical development. We detail a robust protocol starting from the commercially available N-Cbz-3-azetidinone, proceeding through a key deoxofluorination step. The causality behind reagent selection, critical process parameters, and safety considerations are explained to ensure reproducibility and high-purity yields.
Introduction: The Strategic Value of 3-Fluoro-3-substituted Azetidines
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its rigid framework allows for precise orientation of substituents into three-dimensional space, which can enhance binding affinity to biological targets. When combined with a fluorine atom at the C3 position, the resulting 3-fluoroazetidine motif offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the azetidine nitrogen, altering pharmacokinetic properties.[4]
-
Conformational Control: The fluorine atom can influence the puckering of the azetidine ring, locking in a desired conformation.
The target molecule, this compound, serves as a versatile intermediate. The primary alcohol provides a handle for further functionalization, while the Cbz (carboxybenzyl) protecting group can be readily removed under standard hydrogenolysis conditions to reveal the secondary amine for subsequent coupling reactions.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from Benzyl 3-oxoazetidine-1-carboxylate (1-Cbz-3-azetidinone). The core transformation involves the installation of both the fluoro and hydroxymethyl groups at the C3 position.
Caption: High-level workflow for the synthesis.
Mechanism & Rationale: The Deoxofluorination Step
The key transformation in this synthesis is the conversion of a tertiary alcohol to a fluoride using Diethylaminosulfur Trifluoride (DAST). This reaction, known as deoxofluorination, is a reliable method for introducing fluorine.
The reaction proceeds via the initial activation of the hydroxyl group by DAST to form a fluorosulfite intermediate. This intermediate is unstable and readily undergoes an intramolecular SN2-type displacement. The fluoride ion attacks the carbon atom bearing the leaving group, resulting in the formation of the C-F bond with inversion of configuration (though not relevant in this achiral synthesis).
Caption: Conceptual mechanism of DAST-mediated deoxofluorination.
Choice of Reagent : DAST is chosen over other fluorinating agents for its effectiveness in converting alcohols to fluorides under relatively mild conditions. However, it is thermally unstable and must be handled with extreme care.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS Number | Formula | M.W. ( g/mol ) | Notes |
| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | C₁₁H₁₁NO₃ | 205.21 | Commercially available[5][6][7] |
| Methyl Bromoacetate | 96-32-2 | C₃H₅BrO₂ | 152.97 | Lachrymator, handle in fume hood |
| Zinc Dust | 7440-66-6 | Zn | 65.38 | Activate before use |
| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | C₄H₁₀F₃NS | 161.19 | EXTREMELY HAZARDOUS . See safety. |
| Lithium Borohydride (LiBH₄) | 16949-15-8 | BH₄Li | 21.78 | Moisture sensitive |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, distilled from Na/benzophenone |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated aq. NaHCO₃ | 144-55-8 | NaHCO₃ | 84.01 | For work-up |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography (230-400 mesh) |
Equipment
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: Diethylaminosulfur Trifluoride (DAST) is a toxic, corrosive, and thermally unstable reagent that can decompose explosively above 90 °C. It reacts violently with water. This reagent must be handled only by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. A blast shield is highly recommended.
Step 1: Synthesis of Benzyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Zinc Activation: Add Zinc dust (1.5 eq.) to the flask and heat gently under vacuum, then cool under a nitrogen atmosphere.
-
Reaction Initiation: Add 50 mL of anhydrous THF. In a separate flask, prepare a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) and Methyl Bromoacetate (1.2 eq.) in 30 mL of anhydrous THF.
-
Addition: Add a small portion (~5 mL) of the substrate solution to the zinc suspension and warm gently until initiation is observed (slight bubbling or exotherm). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product as a clear oil.
Step 2: Synthesis of Benzyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate[8]
-
Setup: In a flame-dried 100 mL flask made of plastic or Teflon (DAST can etch glass), dissolve the β-hydroxy ester from Step 1 (1.0 eq.) in 40 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Add DAST (1.4 eq.) dropwise via syringe over 20 minutes. CAUTION: Exothermic reaction may occur. Maintain the internal temperature below -60 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for 16-18 hours. Monitor the reaction by TLC.
-
Quenching (Critical): Cool the reaction back down to 0 °C. Very slowly and carefully, add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: Gas evolution (HF) will occur. Ensure quenching is performed in the back of the fume hood.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., gradient of 10% to 30% Ethyl Acetate in Hexanes) to yield the fluorinated ester.
Step 3: Synthesis of this compound
-
Setup: In a flame-dried 100 mL round-bottom flask, dissolve the fluorinated ester from Step 2 (1.0 eq.) in anhydrous THF (30 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add Lithium Borohydride (LiBH₄, 2.0 eq.) portion-wise over 15 minutes. CAUTION: Gas evolution (H₂).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases. Add ethyl acetate and water, separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification by column chromatography may be performed if necessary.
Data Summary & Characterization
The final product, this compound, is typically obtained as a colorless oil or low-melting solid.
| Property | Value |
| Molecular Formula | C₁₂H₁₄FNO₃[8][9] |
| Molecular Weight | 239.25 g/mol [9] |
| CAS Number | 1374658-54-4[8][9] |
| Typical Overall Yield | 40-55% over 3 steps |
| Appearance | Colorless Oil / White Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.40-7.30 (m, 5H), 5.15 (s, 2H), 4.40-4.15 (m, 4H), 3.95 (d, J=10 Hz, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) ~ -160 to -170 (m) |
| Purity (by HPLC) | >95%[10] |
Note: NMR chemical shifts are approximate and should be confirmed by analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Inactive Zinc dust; premature quenching of the Reformatsky reagent. | Activate zinc with dilute HCl, wash with water/ethanol/ether, and dry under vacuum. Ensure all reagents and solvents are strictly anhydrous. |
| No reaction in Step 2 | DAST reagent has degraded. | Use a fresh bottle of DAST or a recently purchased one. Store DAST at 2-8 °C under nitrogen. |
| Complex mixture after Step 2 | Reaction temperature too high; elimination side products. | Maintain strict temperature control (-78 °C) during DAST addition. Ensure slow warming to room temperature. |
| Incomplete reduction in Step 3 | Insufficient LiBH₄; moisture in the reaction. | Use 2.0-2.5 equivalents of LiBH₄. Ensure THF is completely anhydrous. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the critical safety precautions, researchers can confidently produce this valuable fluorinated building block in high purity. The rationale and troubleshooting guide offer additional support for successful execution and optimization. This protocol empowers chemists in drug discovery and development to access complex azetidine scaffolds for their research programs.
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c03024][2]
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00325][11]
-
The synthetic method of 3 fluoro azetidine derivatives. Google Patents. [URL: https://patents.google.com/patent/CN105384673B/en][12]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216b][13]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421f1e61327541e572e90f6][3]
-
This compound. Molbase. [URL: https://www.molbase.com/en/1374658-54-4-mf.html][8]
-
Synthesis of 1-Cbz-3-azetidinone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3371477028][6]
-
Azetidin-3-one, N-CBZ protected. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or309040_msds.pdf][5]
-
1-Cbz-3-azetidinone 97%. AChemBlock. [URL: https://www.achemblock.com/products/C-3547.html][7]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10377254/][4]
-
This compound. ChemUniverse. [URL: https://www.chemuniverse.com/index.php?main_page=product_info&products_id=46798][9]
-
This compound, 95% Purity. CP Lab Safety. [URL: https://www.cplabsafety.com/benzyl-3-fluoro-3-hydroxymethyl-azetidine-1-carboxylate-95-purity-c12h14fno3-1-gram.html][10]
Sources
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 6. 1-Cbz-3-azetidinone | 105258-93-3 [sigmaaldrich.com]
- 7. 1-Cbz-3-azetidinone 97% | CAS: 105258-93-3 | AChemBlock [achemblock.com]
- 8. labsolu.ca [labsolu.ca]
- 9. chemuniverse.com [chemuniverse.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Utilization of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate in Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive experimental protocol for the synthetic manipulation of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. We detail a two-step process encompassing the deprotection of the Cbz-group and subsequent utilization of the core intermediate, (3-fluoroazetidin-3-yl)methanol, in a patent-exemplified reductive amination reaction. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where fluorinated azetidine motifs are increasingly employed to enhance physicochemical and pharmacokinetic properties.
Introduction: The Strategic Value of the 3-Fluoroazetidine Motif
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery. Its rigid structure provides a defined exit vector for substituents, enabling precise three-dimensional positioning within a target protein's binding site. The introduction of a fluorine atom at the C3-position, as seen in this compound, offers several strategic advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the half-life of the drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement and improving cell permeability.
-
Conformational Control: The presence of a fluorine atom can influence the puckering of the azetidine ring, leading to a more favorable conformation for binding to a biological target.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein residues.
Given these benefits, this compound serves as a critical starting material for the synthesis of innovative therapeutics. The following protocols provide a detailed roadmap for its effective utilization.
Overall Synthetic Workflow
The following diagram illustrates the two-stage process detailed in this application note: the initial deprotection of the starting material followed by a key coupling reaction to demonstrate its utility as a synthetic linker.
Caption: Overall workflow for the deprotection and functionalization of the title compound.
PART 1: N-Cbz Deprotection Protocol
Objective: To remove the benzyloxycarbonyl (Cbz) protecting group from the azetidine nitrogen to yield the key intermediate, (3-fluoroazetidin-3-yl)methanol. This unmasks the secondary amine for subsequent functionalization.
Rationale for Method Selection: Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a clean and efficient method for Cbz deprotection. The reaction proceeds under mild conditions, and the byproducts, toluene and carbon dioxide, are easily removed.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH), anhydrous
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous ethanol (approximately 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere and do not allow it to dry completely.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude (3-fluoroazetidin-3-yl)methanol. This intermediate is often used in the next step without further purification.
PART 2: Reductive Amination Protocol for Linker Elongation
Objective: To demonstrate the utility of (3-fluoroazetidin-3-yl)methanol as a linker by coupling it with an aldehyde via reductive amination. This reaction forms a new carbon-nitrogen bond, a common strategy in the assembly of PROTACs and other complex molecules.
Rationale for Method Selection: Reductive amination using sodium triacetoxyborohydride (STAB) is a mild and selective method for coupling amines with aldehydes or ketones. STAB is less reactive than other borohydride reagents, allowing for the one-pot formation of the iminium ion intermediate and its subsequent reduction without significantly reducing the aldehyde starting material. This protocol is adapted from procedures described in recent patent literature, highlighting its industrial relevance[1][2][3].
Materials:
-
(3-fluoroazetidin-3-yl)methanol (from Part 1)
-
Aldehyde of interest (e.g., a functionalized aromatic aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add a solution of (3-fluoroazetidin-3-yl)methanol (1.1 eq) in DMF to the flask, followed by the addition of acetic acid (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.
-
Quenching: Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure, coupled product.
Quantitative Data Summary
The following table provides representative quantitative data for the reductive amination step, based on typical molar ratios found in the literature.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |
| (3-fluoroazetidin-3-yl)methanol | 1.1 | 105.11 | Nucleophilic amine for coupling |
| Aldehyde (R-CHO) | 1.0 | Variable | Electrophilic coupling partner |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | Mild reducing agent for iminium ion |
| Acetic Acid | 1.2 | 60.05 | Catalyst for iminium ion formation |
| Dimethylformamide (DMF) | - | 73.09 | Anhydrous polar aprotic solvent |
Safety and Handling
This compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
(3-fluoroazetidin-3-yl)methanol and its salts:
-
Based on the safety data for 3-fluoroazetidine hydrochloride, this intermediate should be considered harmful if swallowed, in contact with skin, or if inhaled[1].
-
It is expected to cause skin and serious eye irritation[1].
-
May cause respiratory irritation. Use in a fume hood is mandatory.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[1].
-
In case of skin contact, wash with plenty of soap and water[1].
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced drug candidates. The protocols detailed herein provide a robust and field-tested framework for its deprotection and subsequent functionalization. The strategic incorporation of the 3-fluoroazetidine motif can impart beneficial properties to lead compounds, making this building block an important tool for medicinal chemists aiming to overcome challenges in drug metabolism and pharmacokinetics.
References
- Google Patents. (2024). WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4.
-
European Patent Office. (2023, January 6). EP 4446312 A1 - NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT. Retrieved from [Link]
- Google Patents. (2024). US20240424125A1 - Antibody-drug conjugates targeting folate receptor alpha and methods of use.
- Google Patents. (2024). WO2024082051A1 - Antibody-drug conjugates targeting glypican-3 and methods of use.
Sources
- 1. WO2024082055A1 - Antibody-drug conjugates targeting napi2b and methods of use - Google Patents [patents.google.com]
- 2. US20240424125A1 - Antibody-drug conjugates targeting folate receptor alpha and methods of use - Google Patents [patents.google.com]
- 3. WO2024082051A1 - Antibody-drug conjugates targeting glypican-3 and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate in the Development of Polymerase Theta Inhibitors
Introduction: The Emergence of Polymerase Theta as a Key Target in Oncology
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has surfaced as a pivotal enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative and error-prone mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In healthy cells with proficient DNA repair mechanisms, such as homologous recombination (HR), Polθ expression is typically low. However, in a significant subset of cancers, particularly those with deficiencies in the HR pathway (e.g., tumors with BRCA1/2 mutations), cancer cells become heavily reliant on Polθ for survival and proliferation.[1][2] This dependency creates a synthetic lethal relationship, where the inhibition of Polθ in HR-deficient cancer cells leads to catastrophic DNA damage and subsequent cell death, while sparing normal, HR-proficient cells. This targeted approach has positioned Polθ as a highly promising target for the development of novel anti-cancer therapeutics.[1][2]
The unique structural and functional characteristics of Polθ, which includes both a C-terminal polymerase domain and an N-terminal helicase domain, offer multiple avenues for therapeutic intervention. Small molecule inhibitors targeting the polymerase activity of Polθ have shown significant promise in preclinical studies, demonstrating the potential to overcome resistance to existing therapies like PARP inhibitors.[2]
The Role of 3-Substituted Azetidine Scaffolds in Polθ Inhibitor Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in medicinal chemistry.[3][4] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to small molecules, which can enhance binding affinity and selectivity for their biological targets.[3][4] Furthermore, the sp3-rich nature of the azetidine ring can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[3][4]
In the context of Polθ inhibitors, the incorporation of a 3-hydroxymethyl-azetidine moiety has been shown to be an effective strategy for achieving high potency.[1] Specifically, the use of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate as a building block offers several advantages:
-
Structural Rigidity and Vectorial Projection: The azetidine ring provides a rigid scaffold that can orient the hydroxymethyl and fluoro substituents in a precise manner for optimal interaction with the Polθ active site.
-
Modulation of Physicochemical Properties: The fluorine atom can significantly impact the local electronic environment, potentially enhancing binding affinity and improving metabolic stability by blocking potential sites of metabolism.[4]
-
Hydrogen Bonding Capabilities: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the Polθ binding pocket.
Recent research has highlighted that 3-hydroxymethyl-azetidine can serve as an effective bioisostere for other cyclic scaffolds, such as pyrrolidin-3-ol, in the design of potent Polθ inhibitors.[1]
Hypothetical Synthesis of a Polθ Inhibitor using this compound
The following protocol outlines a plausible synthetic route for the incorporation of the this compound moiety into a representative Polθ inhibitor scaffold. This protocol is based on established methodologies for the synthesis of functionalized azetidines and their coupling in medicinal chemistry.[5][6][7]
Workflow for Polθ Inhibitor Synthesis
Caption: Synthetic workflow for a Polθ inhibitor.
Protocol: Synthesis of a Hypothetical Polθ Inhibitor
Part 1: Deprotection of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add Palladium on carbon (10% w/w, catalytic amount).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-3-(hydroxymethyl)azetidine, which can be used in the next step without further purification.
Causality: The benzyl protecting group is readily cleaved under catalytic hydrogenation conditions, providing the free secondary amine of the azetidine, which is necessary for the subsequent coupling reaction. Palladium on carbon is a standard and efficient catalyst for this transformation.
Part 2: Coupling with the Inhibitor Core Scaffold
-
Reaction Setup: In a clean, dry flask, dissolve the core scaffold (e.g., a chloro-substituted heterocyclic compound, 1.0 eq) and the crude 3-fluoro-3-(hydroxymethyl)azetidine (1.1-1.5 eq) in an appropriate aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final Polθ inhibitor.
Causality: The nucleophilic secondary amine of the azetidine displaces the leaving group (e.g., chloride) on the core scaffold via a nucleophilic aromatic substitution reaction. The base is required to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack. Heating is often necessary to drive the reaction to completion.
In Vitro Evaluation of Polθ Inhibitory Activity
The inhibitory potency of the synthesized compounds against the polymerase domain of Polθ can be determined using a fluorescence-based assay. Several commercial kits are available for this purpose, or a custom assay can be developed.[8][9][10]
Principle of the Fluorescence-Based Polymerase Assay
This assay measures the incorporation of nucleotides into a DNA template-primer by the Polθ polymerase domain. A fluorescent dye that specifically binds to double-stranded DNA (dsDNA) is used as the reporter. As the polymerase extends the primer, the amount of dsDNA increases, leading to a proportional increase in fluorescence intensity. The presence of a Polθ inhibitor will reduce the rate of primer extension, resulting in a lower fluorescence signal.[8][9][10]
Workflow for In Vitro Polθ Inhibition Assay
Caption: Workflow for Polθ in vitro inhibition assay.
Protocol: Fluorescence-Based Polθ Polymerase Activity Assay
-
Reagent Preparation:
-
Prepare a 1x assay buffer containing DTT.
-
Dilute the recombinant human Polθ polymerase domain to the desired concentration in 1x assay buffer.
-
Prepare a solution of the DNA template/primer substrate.
-
Prepare a solution of the dNTP mix.
-
Prepare serial dilutions of the test compound in 1x assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Plate Setup (96- or 384-well black plate):
-
Add the test compound dilutions to the appropriate wells.
-
For positive controls (no inhibition), add buffer with DMSO.
-
For negative controls (background), add buffer with DMSO but no enzyme.
-
Add the diluted Polθ enzyme to all wells except the negative controls.
-
Add the DNA template/primer substrate to all wells.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the polymerase reaction by adding the dNTP mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing a dsDNA-binding fluorescent dye (e.g., PicoGreen or a similar proprietary dye).
-
Incubate at room temperature for a short period to allow the dye to bind to the dsDNA.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce Polθ activity by 50%) by fitting the data to a suitable dose-response curve.
-
Data Presentation: Representative Data for Polθ Inhibitors
The following table presents hypothetical data for a series of Polθ inhibitors, including a reference compound and a novel compound synthesized using the azetidine building block.
| Compound ID | Polθ IC50 (nM) | Cellular MMEJ Assay IC50 (µM) | BRCA1-deficient Cell Line GI50 (µM) |
| Reference Cmpd | 15.2 | 1.8 | 0.9 |
| Azetidine Cmpd | 7.8 | 0.9 | 0.4 |
| Negative Control | >10,000 | >50 | >50 |
This is representative data and not from a specific publication.
Conclusion
The strategic incorporation of functionalized azetidine scaffolds, such as This compound , represents a promising approach in the design of potent and selective Polθ inhibitors. The detailed synthetic and biochemical protocols provided in these application notes offer a framework for researchers in drug discovery to explore this exciting therapeutic target. The unique properties of the azetidine moiety can contribute to enhanced potency and favorable drug-like properties, paving the way for the development of next-generation cancer therapeutics that exploit the synthetic lethal relationship between Polθ inhibition and HR deficiency.
References
-
Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
-
Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
BPS Bioscience. (n.d.). DNA Polymerase θ Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Cambridge Open Engage. [Link]
-
(2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
-
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). DNA Polymerase θ Assay Kit. Retrieved from [Link]
-
Aurora Biolabs. (n.d.). DNA Polymerase Theta Activity Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ResearchGate. [Link]
-
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Sources
- 1. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
reaction of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate with primary amines
An Application Note and Protocol for Researchers
Abstract
Fluorinated azetidines are highly sought-after scaffolds in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and modulated basicity. This application note provides a detailed, two-step protocol for the synthesis of diverse N-substituted-3-amino-3-fluoroazetidine derivatives starting from the commercially available Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. The described methodology involves the activation of the primary hydroxyl group via tosylation, followed by a robust nucleophilic substitution with a range of primary amines. We provide in-depth mechanistic insights, step-by-step experimental procedures, expected outcomes, and a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical biology to reliably access these valuable molecular building blocks.
Introduction and Scientific Background
The azetidine ring is a valuable four-membered heterocyclic motif that imparts favorable physicochemical properties to drug candidates, including improved ligand efficiency and metabolic stability.[1] The strategic introduction of a fluorine atom can further enhance these properties by altering the local electronic environment and basicity of the ring nitrogen.[2] Specifically, the 3-fluoro-3-aminoazetidine core is a key pharmacophore in the design of novel therapeutics.
The direct reaction of primary amines with this compound is not feasible as the hydroxyl group is a poor leaving group. Therefore, a two-step approach is necessary. The first step involves the conversion of the hydroxymethyl group into a better leaving group, such as a tosylate. The second step is the nucleophilic displacement of the tosylate by a primary amine.
The presence of the electron-withdrawing fluorine atom at the C3 position is critical. It enhances the electrophilicity of the adjacent carbon to which the leaving group is attached, thereby facilitating the subsequent nucleophilic substitution (SN2) reaction.[3][4] This protocol is designed to favor the SN2 pathway while minimizing potential side reactions like ring-opening, which can occur with strained ring systems under harsh conditions.[1][5]
Proposed Reaction Mechanism
The overall transformation proceeds via a two-stage mechanism: O-functionalization followed by nucleophilic substitution.
Figure 1: Proposed two-step reaction mechanism. The hydroxyl group of the starting material (1) is first activated by tosylation to form a stable intermediate (2). This intermediate then undergoes an SN2 reaction with a primary amine to yield the final 3-amino-3-fluoroazetidine product (3).
-
Step 1: Activation via Tosylation. The primary alcohol of this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N). The base neutralizes the HCl generated during the reaction, driving it to completion and forming the key tosylated intermediate.
-
Step 2: Nucleophilic Substitution. The tosylated intermediate is then subjected to reaction with a primary amine (R-NH₂). The amine acts as a nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group in a classic SN2 fashion. This step results in the formation of the desired C-N bond and yields the final product.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
General Workflow
The end-to-end process involves activation of the starting material, nucleophilic substitution, and subsequent purification and characterization of the final product.
Figure 2: High-level experimental workflow diagram.
Protocol A: Synthesis of Benzyl 3-fluoro-3-(((tosyl)oxy)methyl)azetidine-1-carboxylate (Intermediate 2)
Materials:
-
This compound (1 )[6] (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Causality Note: Adding TsCl in portions helps to control the initial exotherm of the reaction.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: These washes remove excess base, unreacted TsCl (as sulfonic acid after quench), and salts, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate (2 ) as a pale yellow oil or solid. This intermediate is typically used in the next step without further purification.
Protocol B: Synthesis of Benzyl 3-((alkylamino)methyl)-3-fluoroazetidine-1-carboxylate (Product 3)
Materials:
-
Crude Benzyl 3-fluoro-3-(((tosyl)oxy)methyl)azetidine-1-carboxylate (2 ) (1.0 eq)
-
Primary amine (e.g., benzylamine, aniline, propylamine) (2.0-3.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude tosylated intermediate (2 ) in acetonitrile (0.1 M).
-
Add the primary amine (2.0-3.0 eq). Causality Note: Using an excess of the amine serves both as the nucleophile and as a base to neutralize the p-toluenesulfonic acid byproduct, driving the reaction forward.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. For less reactive amines (e.g., anilines), a higher temperature or a more polar solvent like DMF may be required.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and excess amine salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product (3 ).
Expected Outcomes and Scope
The described protocol is expected to be robust for a variety of primary amines. The table below summarizes the expected reaction conditions and approximate yields for different classes of amines based on their nucleophilicity and steric hindrance.
| Entry | Primary Amine (R-NH₂) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| 1 | Benzylamine | CH₃CN | 80 | 12 | 75-85% | Clean reaction, straightforward purification. |
| 2 | n-Propylamine | CH₃CN | 80 | 16 | 70-80% | Volatile amine, ensure a well-sealed system. |
| 3 | Aniline | DMF | 100 | 24 | 50-65% | Lower nucleophilicity requires more forcing conditions. |
| 4 | Cyclohexylamine | CH₃CN | 80 | 18 | 65-75% | Sterically more demanding than linear amines. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tosylation Incomplete | 1. Impure or wet reagents/solvent. 2. Insufficient reaction time or base. | 1. Use freshly opened or distilled anhydrous reagents. 2. Allow the reaction to run longer; ensure 1.5 eq of base is used. |
| Low Yield in SN2 Step | 1. Poor nucleophilicity of the amine. 2. Steric hindrance. 3. Side reaction (elimination). | 1. Switch to a more polar aprotic solvent (DMF, DMSO). Increase temperature. 2. Increase reaction time and temperature. 3. Ensure temperature does not exceed recommended values significantly. |
| Multiple Products Observed | 1. Incomplete tosylation leading to carryover. 2. Over-alkylation of the product amine. 3. Ring-opening side reaction. | 1. Ensure tosylation goes to completion via TLC monitoring. 2. Use a larger excess of the primary amine nucleophile. 3. Avoid strongly acidic or basic conditions; maintain neutral reaction conditions. |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Primary amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
References
-
Štefane, B., & Požgan, F. (2014). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 10, 1559-1567. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(12), 3605–3608. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 19, 2026, from [Link]
-
Jacobsen, E. N., & Paras, N. A. (2004). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 126(38), 11786–11787. [Link]
-
Pannecoucke, X., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5033. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(20), 7857–7860. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]
-
Meanwell, N. A. (2017). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 8(10), 1033–1038. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 6. chemuniverse.com [chemuniverse.com]
Application Notes and Protocols for the Deprotection of Benzyl Carbamate in Fluorinated Azetidines
Introduction: The Strategic Role of the Carbobenzyloxy (Cbz) Group and the Unique Challenge of Fluorinated Azetidines
The carbobenzyloxy (Cbz or Z) protecting group, a cornerstone in synthetic organic chemistry, has been instrumental in the controlled synthesis of complex molecules, particularly in peptide chemistry since its introduction by Bergmann and Zervas.[1][2] Its utility stems from a delicate balance of stability under a variety of reaction conditions and its susceptibility to clean removal under specific, mild protocols.[1] The Cbz group effectively masks the nucleophilicity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic transformations.[2][3]
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. The incorporation of fluorine atoms into the azetidine ring further modulates the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. However, the very features that make fluorinated azetidines attractive for drug development—namely, the strong electron-withdrawing nature of fluorine—can present significant challenges during synthetic manipulations, including the deprotection of the Cbz group. This guide provides a detailed exploration of the deprotection of benzyl carbamate from fluorinated azetidine cores, offering insights into the underlying chemical principles, detailed experimental protocols, and troubleshooting strategies.
The Influence of Fluorination on Cbz Deprotection: Mechanistic Considerations
The presence of fluorine atoms on the azetidine ring significantly alters the electronic environment of the molecule. The strong inductive effect of fluorine withdraws electron density from the azetidine nitrogen, thereby influencing the stability of the N-Cbz bond and the reactivity of the entire molecule. This has several important implications for the choice of deprotection strategy:
-
Decreased Nucleophilicity of the Nitrogen Atom: The electron-withdrawing fluorine atoms reduce the basicity and nucleophilicity of the azetidine nitrogen. This can affect the kinetics of certain deprotection reactions.
-
Altered Bond Strengths: The C-F bonds are exceptionally strong, and the inductive effect can influence the strength of adjacent bonds, potentially impacting the ease of cleavage of the benzyl C-O bond in the carbamate during hydrogenolysis.
-
Potential for Ring Instability under Harsh Acidic Conditions: While the azetidine ring is generally stable, the strain inherent in the four-membered ring can render it susceptible to opening under strongly acidic conditions, a common method for Cbz removal.[4] The presence of fluorine may exacerbate this instability.
Given these considerations, the selection of a deprotection method must be carefully weighed to ensure efficient Cbz cleavage while preserving the integrity of the fluorinated azetidine ring.
Recommended Deprotection Methodologies for Fluorinated Azetidines
While several methods exist for Cbz deprotection, catalytic transfer hydrogenation emerges as a particularly suitable strategy for fluorinated azetidines due to its mild reaction conditions and avoidance of harsh acids or high-pressure hydrogen gas.[5][6]
Method 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a robust and safer alternative to traditional catalytic hydrogenolysis that utilizes a hydrogen donor in the presence of a palladium catalyst.[5][7] This method is often favored for its operational simplicity and compatibility with a wide range of functional groups.[6]
Mechanism of Action: In CTH, a hydrogen donor molecule, such as ammonium formate, formic acid, or isopropanol, transfers hydrogen atoms to the palladium catalyst surface.[5][6][8] The catalyst then facilitates the reductive cleavage of the benzylic C-O bond of the Cbz group, releasing the deprotected amine, toluene, and carbon dioxide.[3][9]
Figure 1: A generalized workflow for the deprotection of Cbz groups via catalytic transfer hydrogenation.
Detailed Protocol for Catalytic Transfer Hydrogenation using Ammonium Formate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected fluorinated azetidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]
-
Reagent Addition: To the solution, add ammonium formate (3-5 equivalents) followed by 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by standard techniques such as column chromatography or crystallization.
| Troubleshooting Common Issues in Catalytic Transfer Hydrogenation | |
| Issue | Potential Cause and Solution |
| Slow or Incomplete Reaction | - Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. Use a fresh batch of catalyst. The efficiency of commercial Pd/C can vary significantly.[10] - Insufficient Hydrogen Donor: Increase the equivalents of ammonium formate. - Solubility Issues: Ensure the substrate is fully dissolved in the chosen solvent. A co-solvent may be necessary. |
| Side Product Formation | - Over-reduction: Although less common with CTH, prolonged reaction times or elevated temperatures could lead to side reactions. Monitor the reaction closely and stop once the starting material is consumed. |
| Low Isolated Yield | - Adsorption onto Catalyst: The deprotected amine product, being basic, can adsorb onto the acidic carbon support of the catalyst. To mitigate this, after filtration, wash the Celite® pad and catalyst thoroughly with methanol or another polar solvent. |
Method 2: Acid-Mediated Cleavage
While catalytic methods are generally preferred for fluorinated azetidines, acid-mediated cleavage can be a viable metal-free alternative, particularly if the substrate is sensitive to reduction.[11] However, careful selection of the acid and reaction conditions is paramount to avoid degradation of the azetidine ring. Milder acidic conditions are recommended over harsh reagents like HBr in acetic acid.[11][12] A promising modern approach involves the use of a Lewis acid in a fluorinated solvent.[13][14][15]
Mechanism of Action: The acidic cleavage of a Cbz group typically proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzyl C-O bond to form a stable benzyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4]
Figure 2: A decision tree for selecting a Cbz deprotection method for fluorinated azetidines.
Detailed Protocol for Mild Acidic Cleavage using Aluminum Chloride and HFIP:
A recently developed method utilizing aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown great promise for the deprotection of N-Cbz groups in the presence of other reducible functionalities.[13][14][15]
-
Reaction Setup: To a solution of the N-Cbz-protected fluorinated azetidine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[14]
-
Reaction: Stir the suspension at room temperature. The reaction progress should be monitored by TLC or UPLC-MS.[14]
-
Work-up and Isolation: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with CH₂Cl₂. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.[14]
| Troubleshooting Common Issues in Acid-Mediated Cleavage | |
| Issue | Potential Cause and Solution |
| Incomplete Reaction | - Insufficient Acid: The stoichiometry of the Lewis acid may need to be optimized for the specific substrate. - Moisture: Ensure anhydrous conditions as water can deactivate the Lewis acid. |
| Formation of Unidentified Byproducts | - Ring Opening: The azetidine ring may be unstable under the reaction conditions. Consider lowering the reaction temperature or screening other mild Lewis acids. - Alkylation: The benzyl cation generated during the reaction can potentially alkylate other nucleophilic sites on the molecule. The use of a scavenger like triisopropylsilane may be beneficial.[12] |
| Difficult Purification | - Salt Formation: The product amine will be in its protonated form. Careful neutralization during work-up is crucial for efficient extraction into the organic phase. |
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol or Ethanol, RT to gentle heat | Mild conditions, safe (no H₂ gas), good functional group tolerance.[5] | Catalyst can be pyrophoric; potential for product adsorption on catalyst. |
| Mild Acidic Cleavage | AlCl₃, HFIP | Room Temperature | Metal-free, tolerant of reducible groups, scalable.[13][14][15] | Requires careful handling of Lewis acid, potential for azetidine ring instability. |
| Classical Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, RT, H₂ atmosphere | Clean byproducts (toluene, CO₂), very mild.[1][9] | Requires specialized hydrogenation equipment, potential catalyst poisoning, safety concerns with H₂ gas. |
| Harsh Acidic Cleavage | HBr in Acetic Acid | Room Temperature | Effective and rapid for many substrates.[16] | Risk of azetidine ring opening, not compatible with other acid-labile groups. |
Conclusion
The deprotection of the benzyl carbamate group from fluorinated azetidines requires a nuanced approach that takes into account the electronic effects of the fluorine substituents. Catalytic transfer hydrogenation stands out as the premier method due to its mildness, safety, and broad functional group compatibility. For substrates intolerant to reductive conditions, modern mild acidic cleavage protocols, such as the AlCl₃/HFIP system, offer a powerful, metal-free alternative. By understanding the mechanistic underpinnings and carefully selecting the appropriate methodology, researchers can efficiently and selectively unmask the azetidine nitrogen, paving the way for further synthetic elaborations in the pursuit of novel therapeutics.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Dandárová, M., et al. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF. Retrieved from [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
- Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
- Pfrengle, F. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. Retrieved from [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
Scilit. (n.d.). Highly Regioselective Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives Affected by the Trifluoromethyl Substituent on the Aromatic Ring. Retrieved from [Link]
- ResearchGate. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Buy benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid | 2012547-58-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Coupling Reactions of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate for Drug Discovery
Introduction: The Strategic Value of the 3-Fluoro-3-(hydroxymethyl)azetidine Scaffold
In contemporary medicinal chemistry, the azetidine ring has emerged as a highly sought-after scaffold. Its inherent ring strain and three-dimensional character can confer significant improvements to a molecule's physicochemical properties, including enhanced solubility, metabolic stability, and cell permeability, while also serving as a rigid linker to explore chemical space.[1][2][3][4] The introduction of a fluorine atom, particularly at a quaternary center, further modulates these properties by altering local electronics, pKa, and lipophilicity, often leading to improved binding affinity and metabolic resistance.[5][6][7][8]
Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a versatile building block that capitalizes on these features. It presents two orthogonal reactive centers for chemical elaboration: the primary hydroxyl group at the C3 position and the Cbz-protected nitrogen atom of the azetidine ring. This guide provides detailed protocols and expert insights into strategic coupling reactions at both positions, enabling researchers to efficiently generate diverse libraries of novel chemical entities.
The choice of reaction pathway is dictated by the synthetic strategy. Direct functionalization of the hydroxymethyl group preserves the N-Cbz protecting group for later-stage removal, while deprotection of the nitrogen opens up a suite of N-functionalization reactions.
Figure 1: Strategic overview of the two primary coupling pathways for elaborating the title compound.
Part 1: Coupling Reactions at the C3-Hydroxymethyl Group
The primary alcohol at the C3 position serves as a versatile nucleophile for forming ester and ether linkages. While it is a primary alcohol, the adjacent quaternary center introduces a degree of steric hindrance that may necessitate optimized reaction conditions for efficient conversion.
Protocol 1.1: O-Acylation via Acyl Chloride
This protocol describes the formation of an ester linkage using an acyl chloride. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for activating the acylating agent, especially with sterically hindered alcohols.[9][10]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired O-acylated product.
Causality and Insights:
-
Base Selection: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.
-
Catalyst Rationale: DMAP is significantly more nucleophilic than the alcohol and reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle is essential for acylating sterically encumbered alcohols.[11]
Protocol 1.2: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for converting alcohols into a wide range of functional groups, including esters and ethers, with a pronucleophile.[12][13] It proceeds under mild, neutral conditions, making it compatible with a broad array of functional groups. The reaction is renowned for inverting the stereochemistry of secondary alcohols; while this is not a factor for the primary alcohol in our substrate, the reaction's reliability is a major advantage.[14]
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.), the acidic pronucleophile (e.g., a carboxylic acid or phenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. Note: A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the consumption of the starting alcohol by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts (triphenylphosphine oxide and the hydrazide). Direct purification by flash column chromatography is often effective. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether and filtering can simplify purification.
Causality and Insights:
-
Order of Addition: The standard protocol involves adding the azodicarboxylate last. Pre-forming the betaine intermediate by mixing PPh₃ and DIAD/DEAD before adding the alcohol and pronucleophile can sometimes improve yields if the standard procedure is sluggish.[13]
-
Reagent Choice: DIAD is often preferred over DEAD due to its lower carcinogenicity and the fact that its hydrazide byproduct is sometimes easier to remove during purification.
| Reaction Type | Reagents | Base/Activator | Solvent | Typical Temp. |
| O-Acylation | R-COCl or (R-CO)₂O | TEA, DMAP (cat.) | DCM, THF | 0 °C to RT |
| Mitsunobu Esterification | R-COOH, PPh₃, DIAD | N/A | THF, Dioxane | 0 °C to RT |
| Williamson Ether Synthesis | R-X (Alkyl Halide) | NaH, KOtBu | THF, DMF | 0 °C to 60 °C |
Part 2: Coupling Reactions at the Azetidine Nitrogen
Functionalization of the azetidine nitrogen first requires the removal of the Carboxybenzyl (Cbz or Z) protecting group. This unmasks a secondary amine, a potent nucleophile for a variety of high-value coupling reactions.
Protocol 2.1: N-Cbz Deprotection via Catalytic Hydrogenolysis
Hydrogenolysis is the standard and cleanest method for cleaving a Cbz group.[15] It proceeds under mild conditions and the byproducts are simply toluene and carbon dioxide, which are easily removed.
Methodology:
-
Reaction Setup: Dissolve the Cbz-protected azetidine (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (0.1 M).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reaction vessel. Purge the vessel with nitrogen, then introduce hydrogen gas. This can be done using a hydrogen-filled balloon (for small scale) or a Parr hydrogenation apparatus (for larger scale or higher pressures, 1-4 atm).
-
Reaction Progression: Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected amine product.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting free amine is often used directly in the next step without further purification. If an acid was used (e.g., HCl in MeOH), the product will be the corresponding ammonium salt.
Figure 2: Workflow for the hydrogenolytic deprotection of the N-Cbz group.
Protocol 2.2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[16][17] It allows for the formation of C(sp²)-N bonds under relatively mild conditions and with high functional group tolerance.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Methodology:
-
Reaction Setup: In a glovebox or under a robust nitrogen/argon atmosphere, add the aryl halide or triflate (Ar-X, 1.0 eq.), the deprotected azetidine (1.2 eq.), a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq.) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M).
-
Reaction Progression: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Atmosphere is Critical: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is paramount for reproducibility and high yields.
-
Component Selection: The choice of ligand and base is substrate-dependent and often requires screening. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are generally effective as they promote both the oxidative addition and the final reductive elimination steps. Strong bases like sodium tert-butoxide are common, but milder bases like K₃PO₄ can be used for sensitive substrates.[18]
Protocol 2.3: N-Alkylation via Reductive Amination
Reductive amination is a highly selective and efficient method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation by alkyl halides.[19] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Methodology:
-
Reaction Setup: To a solution of the deprotected azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).
-
Iminium Formation: Stir the mixture at room temperature. If desired, a mild acid catalyst like acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Reduction: After stirring for 30-60 minutes, add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Note: NaBH(OAc)₃ is preferred as it is less reactive towards the carbonyl starting material than other hydrides like NaBH₄ and is tolerant of mildly acidic conditions.
-
Reaction Progression: Continue stirring at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Typical Temp. |
| Buchwald-Hartwig | Aryl Halide/Triflate | Pd Precatalyst + Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | N/A (or Acetic Acid cat.) | DCM, DCE | RT |
| N-Acylation | Acyl Chloride | TEA, Pyridine | TEA, Pyridine | DCM, THF | 0 °C to RT |
Conclusion
This compound is a high-value building block offering two distinct points for molecular diversification. By leveraging the protocols outlined in this guide—from O-acylations and Mitsunobu reactions on the hydroxymethyl group to advanced N-arylation and N-alkylation reactions following Cbz deprotection—researchers can rapidly and efficiently access a wide array of novel, three-dimensional structures. The strategic application of these coupling reactions provides a robust platform for structure-activity relationship (SAR) studies and the development of next-generation therapeutic agents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes and Azetidines as Versatile Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
-
Aitken, D. J., Faure, S., & Roche, S. (2012). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2012(5), 188-201. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2001). Superbase-Promoted Acylation of Hindered Alcohols. The Journal of Organic Chemistry, 66(18), 6125–6128. [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 8, 1032–1039. [Link]
-
Welsch, M. A., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 306–322. [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(4), 2556–2651. [Link]
-
Scilit. (n.d.). Superbase-Promoted Acylation of Hindered Alcohols. [Link]
-
Chepyshev, S. V., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Otera, J., & Ioka, S. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. The Journal of Organic Chemistry, 66(24), 8193–8197. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Link]
-
Wei, Z. G., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
-
Domainex. (2023). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]
-
Semantic Scholar. (2020). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (1990). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]
-
Batool, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4937. [Link]
-
ResearchGate. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
ResearchGate. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(23), 2097-2121. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2012). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of 3-Fluoro-3-(hydroxymethyl)azetidine in Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, improved aqueous solubility, and metabolic stability when compared to its more common five- and six-membered counterparts.[1] This guide focuses on a particularly compelling derivative: 3-fluoro-3-(hydroxymethyl)azetidine. The strategic incorporation of this building block introduces two key functional groups—a fluorine atom and a hydroxymethyl group—at a stereogenic center, providing a powerful tool for fine-tuning the properties of drug candidates.
The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through the formation of favorable interactions with biological targets.[2][3] Concurrently, the hydroxymethyl group offers a handle for hydrogen bonding, a critical interaction for molecular recognition at receptor binding sites, and can also serve as a vector for further chemical modification. This application note will provide a comprehensive overview of the synthesis, incorporation, and impact of the 3-fluoro-3-(hydroxymethyl)azetidine moiety, equipping researchers with the knowledge to leverage its unique attributes in their drug discovery programs.
The Rationale for Fluorination and Hydroxymethylation at the Azetidine C3 Position
The decision to incorporate a 3-fluoro-3-(hydroxymethyl)azetidine unit is driven by a multifactorial desire to optimize drug-like properties. The inherent strain of the four-membered ring provides a three-dimensional character that can improve binding to target proteins by presenting substituents in well-defined spatial orientations.[1]
The Impact of Fluorine
The introduction of a fluorine atom at the C3 position offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug candidate.
-
Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the azetidine nitrogen. This reduction in basicity can be beneficial for improving oral bioavailability and reducing off-target effects associated with highly basic amines.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the azetidine ring and adjacent functionalities, which can be exploited to optimize interactions with a biological target.
The Role of the Hydroxymethyl Group
The hydroxymethyl substituent provides complementary benefits:
-
Hydrogen Bonding: The primary alcohol is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in a protein's binding pocket.
-
Improved Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of a drug candidate, a critical parameter for both in vitro screening and in vivo administration.
-
A Vector for Modification: The hydroxyl group can serve as a synthetic handle for further derivatization, allowing for the exploration of additional chemical space and the attachment of other functional groups or linkers.
The combination of these two functionalities on the same carbon atom of the azetidine ring creates a unique stereogenic center with a rich chemical and biological potential.
Synthesis of the Key Building Block: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine
A robust and scalable synthesis of the protected building block, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, is essential for its widespread application. A reliable synthetic route has been reported, starting from readily available precursors.[4]
A Plausible Synthetic Pathway:
A multi-step synthesis, adapted from published literature, can be employed to prepare the N-Boc protected 3-fluoro-3-(hydroxymethyl)azetidine.[4]
Caption: A plausible synthetic workflow for the preparation of the key building block.
Detailed Experimental Protocol (Adapted from Van Hende et al., 2009)[4]
Step 1: Bromofluorination
To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine in a suitable solvent, N-bromosuccinimide (NBS) and a fluoride source such as triethylamine trihydrofluoride are added at a controlled temperature. The reaction introduces a bromine and a fluorine atom across the double bond.
Step 2: Reduction and Ring Closure
The resulting intermediate is then treated with a reducing agent, for instance, sodium cyanoborohydride, to reduce the imine and facilitate the intramolecular cyclization to form the azetidine ring. This step yields 1-diphenylmethyl-3-fluoro-3-(4-methoxyphenoxymethyl)azetidine.
Step 3: Oxidative Deprotection of the Hydroxyl Group
The 4-methoxybenzyl protecting group on the hydroxyl function is removed using an oxidizing agent like ceric ammonium nitrate (CAN) to afford 1-diphenylmethyl-3-fluoro-3-hydroxymethylazetidine.
Step 4: N-Deprotection and Boc Protection
The N-diphenylmethyl group is cleaved via hydrogenolysis using palladium on carbon as a catalyst. The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.
Incorporation into Drug Candidates: Synthetic Strategies
The N-Boc protected 3-fluoro-3-(hydroxymethyl)azetidine is a versatile building block that can be readily incorporated into lead compounds through several common synthetic transformations.
Caption: Common strategies for incorporating the azetidine building block.
Protocol 1: Reductive Amination
-
Boc Deprotection: Dissolve tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and excess TFA under reduced pressure to obtain the crude 3-fluoro-3-(hydroxymethyl)azetidine trifluoroacetate salt.
-
Coupling: To a solution of the crude azetidine salt and an aldehyde or ketone in a solvent like dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Nucleophilic Substitution
-
Boc Deprotection: Follow the deprotection procedure as described in Protocol 1.
-
Coupling: To a solution of the crude azetidine salt and an alkyl halide or sulfonate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the TFA salt and facilitate the substitution reaction. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Impact on Pharmacological Properties: A Case Study Perspective
While specific drug candidates incorporating the 3-fluoro-3-(hydroxymethyl)azetidine moiety are emerging, we can infer its potential impact by examining related structures. For instance, the incorporation of 3-hydroxymethyl-azetidine derivatives has led to the development of potent polymerase theta inhibitors.[5][6] The introduction of a fluorine atom in such a scaffold would be a logical next step to enhance metabolic stability and potentially modulate binding interactions.
Hypothetical Impact on a Kinase Inhibitor Scaffold:
Let's consider a hypothetical kinase inhibitor where a solvent-exposed piperidine ring is replaced with our target moiety.
| Moiety | Expected Potency | Expected Metabolic Stability | Expected Solubility | Rationale |
| Piperidine | Baseline | Moderate | Moderate | Common saturated heterocycle. |
| 3-Hydroxymethylazetidine | Potentially Increased | Similar to Baseline | Increased | The hydroxyl group can form a key hydrogen bond with the hinge region of the kinase. The more compact azetidine ring may offer a better vector for this interaction. |
| 3-Fluoro-3-(hydroxymethyl)azetidine | Potentially Increased or Maintained | Significantly Increased | Increased | The fluorine atom can block a potential site of metabolism and may contribute to favorable binding interactions. The hydroxyl group maintains the beneficial hydrogen bonding and solubility enhancement. |
Characterization of Drug Candidates Containing the Moiety
The successful synthesis and purification of drug candidates incorporating the 3-fluoro-3-(hydroxymethyl)azetidine moiety require rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the azetidine ring protons, often as complex multiplets due to the rigid ring structure and coupling to fluorine. The methylene protons of the hydroxymethyl group will also be present.
-
¹⁹F NMR: A crucial technique to confirm the presence of the fluorine atom. It will typically show a single resonance with coupling to adjacent protons.
-
¹³C NMR: The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.
Conclusion and Future Outlook
The 3-fluoro-3-(hydroxymethyl)azetidine scaffold represents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its unique combination of a metabolically robust fluorine atom and a hydrogen-bonding hydroxymethyl group on a conformationally constrained ring system offers a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As synthetic methodologies for this building block become more refined and its utility is demonstrated in a growing number of drug discovery programs, we can anticipate its wider adoption in the pursuit of novel and effective therapeutics.
References
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662.
- Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253.
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
- Incorporating azetidines into bioactive molecules has been shown to impart myriad desirable properties, including improved stability to oxidative metabolism, improved solubility and structural rigidity while simultaneously increasing the fraction of Csp3 centres. (n.d.).
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662.
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P
- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google P
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). Molecules, 23(10), 2465.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2018). ACS Infectious Diseases, 4(11), 1593–1602.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279.
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). International Journal of Molecular Sciences, 22(11), 6033.
- New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2014). Medicinal Chemistry Research, 23(6), 2875-2887.
- Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews, 91(8), 1625–1668.
- A chemistry cascade: from physical organic studies of alkoxy radicals to alkaloid synthesis. (2009). The Journal of Organic Chemistry, 74(17), 6421–6441.
- BF3-H2O catalyzed hydroxyalkylation of aromatics with aromatic aldehydes and dicarboxaldehydes: efficient synthesis of triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives. (2009). The Journal of Organic Chemistry, 74(22), 8659–8668.
- Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. (2023). BenchChem.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Azetidines
Welcome to the technical support center for the synthesis of fluorinated azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating the fluorinated azetidine motif. The unique combination of ring strain, the powerful influence of fluorine on physicochemical properties, and the inherent reactivity of the azetidine ring presents a formidable synthetic challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields. What are the most common causes?
A: This is a frequent challenge. The most common culprits are insufficient activation of the leaving group, inadequate basicity to deprotonate the amine, or steric hindrance. For substrates with electron-withdrawing groups like trifluoromethyl, the nucleophilicity of the nitrogen is significantly reduced, often requiring stronger bases like LiHMDS or NaH to achieve cyclization.[2]
Q2: How can I prevent the azetidine ring from opening during subsequent functionalization steps?
A: Ring-opening is a significant side reaction driven by the inherent ring strain (~26 kcal/mol).[3][4] It is often promoted by acids (Brønsted or Lewis), certain nucleophiles, and harsh reaction conditions.[5][6] Key strategies to prevent this include:
-
Use of non-nucleophilic bases: Employ bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge acid generated in situ, for example, during acylation.[5]
-
Low Temperatures: Perform reactions at 0 °C or below to minimize the rate of the ring-opening side reaction.
-
Careful Reagent Selection: Avoid harsh coupling reagents in amide bond formations and be cautious with Lewis acids, which can coordinate to the nitrogen and facilitate ring cleavage.[2]
Q3: What is the best N-protecting group for my fluorinated azetidine synthesis?
A: The choice is highly dependent on the subsequent reaction steps.
-
Boc (tert-butyloxycarbonyl): Excellent for general protection, stable to many conditions but easily removed with acid (e.g., TFA). Be mindful that strong acid can also trigger ring-opening.[5][7]
-
Cbz (Carboxybenzyl): Stable to acidic and mild basic conditions, removed by hydrogenolysis. This is a robust choice if your molecule is compatible with catalytic hydrogenation.[8]
-
Botc (tert-butoxythiocarbonyl): This group not only protects the amine but can also activate the α-C–H bond for lithiation and subsequent electrophilic substitution, offering a route to 2,4-disubstituted azetidines.[9] It can be removed under milder acidic conditions than Boc.
Q4: I am struggling to purify my final fluorinated azetidine product. Any suggestions?
A: Fluorinated compounds can have unique polarity profiles. Small, fluorinated azetidines can be volatile or co-elute with solvents.
-
Chromatography: Use a less polar solvent system than you might expect. A combination of ethyl acetate and hexanes is a good starting point. Sometimes, adding a small amount of a polar solvent like methanol or a base like triethylamine (to suppress tailing with free amines) is necessary.
-
Alternative Methods: If chromatography fails, consider vacuum distillation for thermally stable, low-boiling point compounds or crystallization if your product is a solid.
In-Depth Troubleshooting Guides
Guide 1: Low or No Product Yield in Azetidine Ring Formation
This section addresses issues during the core cyclization step to form the four-membered ring.
Symptom: The reaction yields are consistently below 20%, or no desired product is observed by TLC or LC-MS.
| Potential Cause | Explanation & Recommended Solutions |
| Poor Leaving Group | The intramolecular SN2 reaction requires a good leaving group (e.g., tosylate, mesylate, halide). If your leaving group is a hydroxyl, it must be activated. Solution: Convert alcohols to tosylates (TsCl, pyridine) or mesylates (MsCl, TEA). For direct cyclization from amino alcohols, activating agents like the Burgess reagent or a Mitsunobu reaction can be effective.[10] |
| Insufficient Base Strength | The amine nucleophile must be deprotonated to initiate the cyclization, especially for N-H azetidines. As mentioned, electron-withdrawing groups (like fluorine) on the backbone reduce nitrogen's nucleophilicity.[2] Solution: Switch to a stronger, non-nucleophilic base. If K2CO3 or TEA fails, consider stronger bases like NaH, KHMDS, or LiHMDS. Ensure the reaction is performed under strictly anhydrous conditions. |
| Steric Hindrance | Bulky substituents near the reaction centers (the nitrogen and the carbon with the leaving group) can sterically impede the SN2 cyclization. Solution: Increase the reaction temperature to overcome the activation barrier, but monitor closely for decomposition or ring-opening. If possible, redesign the synthesis to install bulky groups after the ring has been formed. |
| Competing Elimination Reaction | If the leaving group is on a secondary carbon, an E2 elimination reaction can compete with the desired SN2 cyclization, leading to an undesired alkene. Solution: Use a less sterically hindered base to favor substitution over elimination. Running the reaction at a lower temperature can also favor the SN2 pathway. |
Guide 2: Unwanted Ring-Opening Side Reactions
The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a problem that can plague post-cyclization functionalization steps.[4][11]
Symptom: Formation of γ-fluoroamines or other linear byproducts, confirmed by MS and NMR.
// Node Definitions Start [label="Fluorinated Azetidine\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidic Conditions\n(TFA, HCl, Lewis Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Strong Nucleophiles\n(e.g., R-Li, Grignards, some halides)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harsh_Reagents [label="Harsh Reagents\n(e.g., some coupling agents, high temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpening [label="Ring-Opening\n(Formation of γ-substituted amine)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Acid [color="#5F6368"]; Start -> Nucleophile [color="#5F6368"]; Start -> Harsh_Reagents [color="#5F6368"]; Acid -> RingOpening [label="Protonation/Activation of N", color="#5F6368"]; Nucleophile -> RingOpening [label="Direct SN2 attack at C4", color="#5F6368"]; Harsh_Reagents -> RingOpening [label="Decomposition Pathway", color="#5F6368"]; }
Factors leading to azetidine ring-opening.
| Scenario | Mechanism & Recommended Solutions |
| Acid-Mediated Deprotection | During the removal of an acid-labile protecting group like N-Boc with strong acids (e.g., TFA, HCl), the azetidine nitrogen can be protonated. This makes the ring highly electrophilic and susceptible to attack by the counter-ion (e.g., Cl⁻, CF₃COO⁻) or solvent.[4] Solution: Perform the deprotection at 0 °C and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed. Consider using milder acidic conditions or switching to an orthogonally-protected strategy (e.g., N-Cbz, removed by hydrogenolysis). |
| Amide Coupling Reactions | Standard peptide coupling reagents (e.g., HATU, HOBt) can be acidic and promote ring-opening of an azetidine-carboxylic acid substrate.[5] Solution: Use coupling conditions known to be mild. The use of acyl chlorides at low temperatures with a non-nucleophilic base scavenger (DIPEA) is often successful. Alternatively, converting the carboxylic acid to a less reactive intermediate first can be beneficial. |
| Nucleophilic Addition | Strong nucleophiles can directly attack one of the ring carbons. For instance, ring-opening of activated azetidines with pyridine-HF is a known method to produce γ-fluorinated amines.[3] Solution: If ring-opening is not the desired outcome, avoid highly reactive nucleophiles or perform the reaction at very low temperatures. Ensure the nitrogen is protected with a non-activating group. The regioselectivity of attack often favors the less substituted carbon unless the other position is activated (e.g., by an adjacent aryl group).[6] |
Guide 3: Challenges in Fluorination and Characterization
Introducing fluorine and confirming its location requires specific techniques and careful analysis.
Symptom: 19F NMR shows no signal or multiple unexpected signals. 1H NMR is complex and difficult to interpret.
| Potential Cause | Explanation & Recommended Solutions |
| Failed Fluorination | The fluorinating agent may have decomposed or is not suitable for your substrate. Electrophilic fluorinating agents like Selectfluor™ require an enolate or enol equivalent, while nucleophilic agents like DAST require an alcohol precursor.[12][13] Solution: Verify the integrity of your fluorinating agent. Ensure anhydrous conditions, as many fluorinating agents are moisture-sensitive. Screen different fluorinating agents (see table below). For example, if DAST fails, consider Deoxo-Fluor®. |
| Mixture of Isomers | Fluorination can create new stereocenters, potentially leading to a mixture of diastereomers with distinct NMR signals. Regioselectivity can also be an issue, leading to fluorination at an undesired position. Solution: Analyze the crude reaction mixture by 19F NMR before purification. The number of signals corresponds to the number of distinct fluorine environments. Use chiral chromatography or SFC to separate stereoisomers. To improve selectivity, consider substrate-controlled or catalyst-controlled fluorination methods. |
| Complex NMR Spectra | Fluorine introduces complex splitting patterns due to 1H-19F and 13C-19F coupling constants (JHF, JCF), which can span several bonds. Solution: Utilize a full suite of NMR experiments. A 19F-decoupled proton NMR (1H{19F}) can simplify the proton spectrum by removing JHF coupling. 2D experiments like 1H-19F HETCOR are invaluable for correlating specific proton signals with fluorine signals, confirming the site of fluorination.[14] |
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Type | Precursor Required | Common Issues |
| DAST | Nucleophilic | Alcohol | Thermally unstable; can lead to rearrangement byproducts. |
| Deoxo-Fluor® | Nucleophilic | Alcohol | More thermally stable than DAST, but more expensive. |
| Selectfluor™ | Electrophilic | Enolate / Silyl Enol Ether | Requires a base to form the enolate; reaction can be sluggish. |
| NFSI | Electrophilic | Enolate / Silyl Enol Ether | Highly reactive; can sometimes lead to undesired side reactions.[15] |
| Pyridine-HF (Olah's Reagent) | Nucleophilic | Azetidine (for ring-opening) | Highly corrosive and toxic; requires special handling (Teflon labware).[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization to form N-Boc-3-fluoroazetidine
This protocol is adapted from general principles of azetidine synthesis.[2][10]
-
Substrate Preparation: Start with a suitable precursor, such as Boc-protected 3-amino-2-fluoropropane-1-ol. Convert the primary alcohol to a good leaving group (e.g., mesylate). Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Mesylation: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF or DMF (0.1 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours.
-
Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).
// Node Definitions sub [label="1. Precursor with\n-OH and -NHBoc"]; mes [label="2. Mesylation\n(MsCl, TEA)"]; cyc [label="3. Cyclization\n(NaH, THF)"]; prod [label="4. N-Boc-Azetidine\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> mes [label="Activate Alcohol"]; mes -> cyc [label="Add Strong Base"]; cyc -> prod [label="Intramolecular SN2"]; }
Workflow for azetidine synthesis via cyclization.
Protocol 2: Characterization by 19F NMR Spectroscopy
19F NMR is a critical tool for confirming the successful synthesis of fluorinated molecules.[16]
-
Sample Preparation: Prepare a sample of your purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Use a standard 1D 19F NMR experiment. A proton-decoupled experiment (19F{1H}) is highly recommended to simplify the spectrum to a singlet for each unique fluorine environment, which helps in identifying mixtures of isomers.
-
Data Interpretation:
-
Chemical Shift (δ): The chemical shift range for organofluorine compounds is very large (~400 ppm). The position of the signal can give clues about the electronic environment of the fluorine atom.
-
Coupling Constants (J): In the proton-coupled spectrum, observe the splitting pattern. Geminal (2JHF) and vicinal (3JHF) couplings are typically in the range of 15-60 Hz and 5-30 Hz, respectively. These couplings are invaluable for confirming the fluorine's position relative to nearby protons.
-
Integration: The relative integration of different 19F signals corresponds to the ratio of different fluorinated species (e.g., diastereomers) in the sample.
-
References
-
Couturaud, B., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Guesné, S. J. J., et al. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]
-
Shynder, L. V., et al. (2024). Recent Advances on Fluorine Chemistry. PMC - NIH. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
-
Genêt, J.-P., et al. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Sci-Hub. [Link]
-
Sharpe, R. J., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]
-
Bach, R. D., & Dmitrenko, O. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mykhailiuk, P. K. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
Ota, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH. [Link]
-
American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Elsevier. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Couturaud, B., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Alker, A., & Kocienski, P. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]
-
Choudhury, B., et al. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. OUCI. [Link]
-
Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
-
ResearchGate. (2025). (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]
-
Stchedroff, M. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Werle, Y., & Kovermann, M. (2025). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
-
Lavis, L. D., et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society [acs.digitellinc.com]
- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Synthesis of 3-fluoro azetidinone by electrophilic fluorination / Tetrahedron Letters, 1997 [sci-hub.box]
- 13. benchchem.com [benchchem.com]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biophysics.org [biophysics.org]
Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated azetidine building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the deoxofluorination of the corresponding alcohol precursor, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. While seemingly straightforward, this reaction is fraught with potential difficulties arising from the strained nature of the azetidine ring and the reactive nature of common fluorinating agents.
Proposed Synthetic Route:
Caption: General synthetic scheme for this compound.
Key challenges often revolve around achieving high yield, minimizing side-product formation, and effectively purifying the polar target molecule. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Low or No Product Yield
Q1: I'm observing very low conversion of my starting material, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. What are the likely causes and how can I improve the yield?
A1: Low conversion in deoxofluorination reactions, particularly with reagents like DAST (Diethylaminosulfur trifluoride), is a common issue. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry: DAST is highly sensitive to moisture and can degrade over time, even with proper storage.[1] Always use a fresh bottle or a recently opened one stored under an inert atmosphere. For sterically hindered or less reactive alcohols, an excess of the fluorinating agent is often required.
-
Recommendation: Start with 1.2-1.5 equivalents of DAST. If low conversion persists, consider increasing the stoichiometry to 2.0 equivalents.
-
-
Reaction Temperature: Deoxofluorination reactions often require specific temperature profiles. The initial addition of DAST should be performed at a low temperature (-78 °C) to control the initial exothermic reaction and prevent degradation of the reagent and substrate.[1] However, the reaction may need to be warmed to proceed to completion.
-
Recommendation: Add DAST dropwise to a solution of the alcohol in an anhydrous solvent like dichloromethane (DCM) at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C) can be explored cautiously, but be aware that higher temperatures can promote side reactions and DAST decomposition.[2]
-
-
Solvent Purity: The presence of even trace amounts of water will rapidly quench DAST.
-
Recommendation: Use a freshly distilled, anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Ensure all glassware is rigorously dried before use.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
B. Side Product Formation
Q2: My reaction is producing significant impurities alongside the desired product. What are the likely side reactions and how can I suppress them?
A2: The mechanism of DAST fluorination can proceed through both SN2 and SN1 pathways, the latter involving a carbocation intermediate.[3][4] This carbocation is susceptible to rearrangement and elimination, which are common sources of impurities.
-
Elimination Products: Deprotonation of the carbocation intermediate can lead to the formation of an alkene, in this case, likely Benzyl 3-methyleneazetidine-1-carboxylate. This is often favored by higher reaction temperatures and the use of more polar solvents.
-
Recommendation: Maintain a low reaction temperature for as long as possible. Use a non-polar aprotic solvent like DCM.
-
-
Rearrangement Products: The strained azetidine ring can be prone to Wagner-Meerwein or other rearrangements, especially if a carbocation forms.[5] This could lead to ring-expanded products (pyrrolidine derivatives) or other isomers.
-
Recommendation: Slower, colder addition of DAST can favor the SN2 pathway, minimizing carbocation formation.
-
-
Ether Formation: In some cases, the intermediate alkoxyaminosulfur difluoride can react with another molecule of the starting alcohol to form a diether byproduct.
-
Recommendation: Ensure slow addition of the alcohol to the DAST solution (reverse addition) can sometimes minimize this side reaction, although it is less common.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure (Hypothesized) | Causative Factor | Mitigation Strategy |
| Elimination Product | Benzyl 3-methyleneazetidine-1-carboxylate | High temperature, polar solvent | Maintain low temperature; use non-polar solvent (DCM) |
| Rearrangement Product | e.g., Pyrrolidine derivatives | Carbocation formation (SN1 pathway) | Slow, cold addition of DAST to favor SN2 |
| Diether | Bis(1-(benzyloxycarbonyl)azetidin-3-yl)methyl ether | Reaction of intermediate with starting material | Slow addition of alcohol to DAST (reverse addition) |
C. Purification Challenges
Q3: I'm having difficulty purifying my final product. It streaks on my silica gel column. What purification strategies do you recommend?
A3: The target molecule contains a basic nitrogen atom within the azetidine ring, which can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and streaking.[6]
-
Neutralizing the Silica: Adding a small amount of a volatile base to the eluent can neutralize the acidic sites on the silica, improving peak shape.
-
Recommendation: Use a mobile phase of hexane/ethyl acetate with the addition of 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the methanol portion of a DCM/methanol eluent system.
-
-
Alternative Stationary Phases: If base-treated silica is ineffective, consider alternative stationary phases.
-
Recommendation: Basic alumina or amine-functionalized silica columns are excellent alternatives for purifying basic compounds.[6]
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a powerful tool.
-
Recommendation: Use a C18 column with a mobile phase of water and acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape by protonating the amine, but this will yield the salt form of your product. Alternatively, using a mobile phase with a high pH (e.g., containing ammonium bicarbonate) will keep the amine in its free-base form.[6]
-
III. Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on established procedures for deoxofluorination of alcohols.[1] Note: This should be considered a starting point, and optimization may be necessary.
Protocol 1: Synthesis of this compound
Materials:
-
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
(Diethylamino)sulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, rigorously dried
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add DAST (1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). If streaking is observed, add 0.5% triethylamine to the eluent.
Safety Precautions:
-
DAST is toxic, corrosive, and reacts violently with water.[2] It can also decompose exothermically at temperatures above 90 °C.
-
Always handle DAST in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction generates hydrogen fluoride (HF) as a byproduct, which is extremely corrosive and toxic. The bicarbonate quench should be performed slowly and carefully in a fume hood.
IV. References
-
Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Jeong, I. H., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7599–7603. [Link]
-
Baptista, R. P. M., et al. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM, 769(1-3), 193-200. [Link]
-
CN105384673B. (2018). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
WO2000063168A1. (2000). Synthesis of azetidine derivatives. Google Patents.
-
Pialat, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 324–333. [Link]
-
Nielsen, M. K., et al. (2015). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
US1946195A. (1934). Purification of organic fluorine compounds. Google Patents.
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
CN102976993A. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114. [Link]
-
Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130–1131. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents. Retrieved January 18, 2026, from
-
WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents. Retrieved January 18, 2026, from
-
Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. (n.d.). Nature Communications. Retrieved January 18, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Boc and Z-Protected Amino Acid Fluorides Employing DAST as a Fluorinating Agent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of 3-fluoro-3-(hydroxymethyl)azetidines
Welcome to the Technical Support Center for the synthesis of 3-fluoro-3-(hydroxymethyl)azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block.
Introduction
The 3-fluoro-3-(hydroxymethyl)azetidine scaffold is a key structural motif in medicinal chemistry, offering a unique combination of a strained four-membered ring, a stereochemically defined fluorine atom, and a versatile hydroxymethyl group. However, the inherent ring strain of the azetidine core and the reactivity of the functional groups can lead to a number of common side reactions and purification challenges. This guide, compiled by Senior Application Scientists, provides practical, field-proven insights to help you optimize your synthetic route and overcome these obstacles.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of N-protected 3-fluoro-3-(hydroxymethyl)azetidines, particularly when using common fluorinating agents like diethylaminosulfur trifluoride (DAST) or its analogues on an N-protected 3-hydroxy-3-(hydroxymethyl)azetidine precursor.
Problem 1: Low Yield of the Desired 3-Fluoro-3-(hydroxymethyl)azetidine and Presence of Multiple Unidentified Byproducts
Possible Cause 1.1: Ring-Opening of the Azetidine Core
The high ring strain of the azetidine ring makes it susceptible to nucleophilic or acid-catalyzed ring-opening.[1][2] Fluorination reactions using reagents like DAST can generate in situ hydrogen fluoride (HF), which can protonate the azetidine nitrogen and facilitate nucleophilic attack, leading to the formation of acyclic amino alcohol derivatives.
-
Troubleshooting:
-
Choice of Protecting Group: The use of an electron-withdrawing N-protecting group, such as tert-butoxycarbonyl (Boc), is crucial to reduce the nucleophilicity of the ring nitrogen and enhance its stability.[3]
-
Acid Scavenger: The addition of a non-nucleophilic, hindered base, such as proton sponge or diisopropylethylamine (DIPEA), in stoichiometric amounts can neutralize the generated HF without interfering with the fluorination reaction.
-
Temperature Control: Maintain strict low-temperature control (typically -78 °C) during the addition of the fluorinating agent to minimize the rate of side reactions.[4]
-
Possible Cause 1.2: Rearrangement Reactions
Deoxyfluorination with DAST can proceed through carbocation-like intermediates, which are prone to skeletal rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements.[5] This is particularly relevant if the substrate can form a stabilized carbocation.
-
Troubleshooting:
-
Milder Fluorinating Agents: Consider using alternative, less aggressive fluorinating agents that are less prone to inducing rearrangements. Examples include Deoxo-Fluor® or PyFluor®.
-
Solvent Effects: The choice of solvent can influence the stability of carbocationic intermediates. Less polar, non-coordinating solvents like dichloromethane (DCM) are generally preferred.[4]
-
Possible Cause 1.3: Elimination Byproducts
Competition between SN2 (fluorination) and E2 (elimination) pathways is a common issue in deoxyfluorination reactions, leading to the formation of unsaturated azetidine derivatives.[6]
-
Troubleshooting:
-
Steric Hindrance: While challenging to modify on the substrate, be aware that sterically hindered alcohols may be more prone to elimination.
-
Reaction Conditions: Carefully optimize the reaction temperature and addition rate of the fluorinating agent. Lower temperatures generally favor the SN2 pathway.
-
Problem 2: Incomplete Consumption of Starting Material
Possible Cause 2.1: Inactive Fluorinating Agent
Fluorinating agents like DAST are highly sensitive to moisture and can decompose upon storage, leading to reduced reactivity.[4]
-
Troubleshooting:
-
Reagent Quality: Use a fresh bottle of the fluorinating agent or a recently purchased, properly stored one.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, using dry solvents and glassware.
-
Possible Cause 2.2: Insufficient Stoichiometry of Fluorinating Agent
Underestimating the amount of fluorinating agent required can lead to incomplete conversion.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent to drive the reaction to completion.
-
Problem 3: Difficulty in Purifying the Final Product
Possible Cause 3.1: Co-elution of Byproducts
The side products, particularly rearranged isomers or elimination products, may have similar polarities to the desired product, making chromatographic separation challenging.
-
Troubleshooting:
-
Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a less polar or a more polar solvent system can achieve better separation.
-
Derivatization: If purification of the final product is intractable, consider if a protecting group on the hydroxymethyl moiety could alter the polarity sufficiently to allow for separation at an intermediate stage.
-
Possible Cause 3.2: Residual Fluorinating Agent Byproducts
Byproducts from the decomposition of the fluorinating agent can contaminate the product.
-
Troubleshooting:
-
Aqueous Work-up: A careful aqueous work-up is essential to quench the reaction and remove water-soluble byproducts. A wash with a saturated sodium bicarbonate solution is typically employed.[4]
-
Filtration: In some cases, filtration through a small plug of silica gel or celite before full chromatographic purification can remove some of the baseline impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-Boc-3-fluoro-3-(hydroxymethyl)azetidine?
A1: A prevalent and effective route starts from the commercially available N-Boc-3-hydroxyazetidine.[7] This precursor is then oxidized to N-Boc-3-azetidinone. Subsequent reaction with a suitable one-carbon nucleophile (e.g., from a trimethylsulfonium salt) can form an epoxide, which is then opened with a fluoride source. Alternatively, direct fluorination of N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine, formed from the azetidinone, can be achieved using a deoxyfluorinating agent.
Q2: I am observing significant decomposition of my azetidine starting material even before adding the fluorinating agent. What could be the cause?
A2: N-protected 3-hydroxyazetidines are generally stable.[8][9] However, if you are working with the unprotected azetidine or have inadvertently deprotected it (e.g., through exposure to strong acid), the free amine can be unstable. Azetidines, particularly when unsubstituted on the nitrogen, can be prone to polymerization or ring-opening.[1] Ensure your starting material is properly protected and that all reagents and solvents are free from acidic impurities.
Q3: Can I use an electrophilic fluorinating agent like Selectfluor™ for this synthesis?
A3: Electrophilic fluorination is a viable strategy, but it requires a different synthetic approach. You would typically start with an enamine or an enolate precursor derived from N-Boc-3-azetidinone. The reaction of an enolate with an electrophilic fluorine source like Selectfluor™ can introduce the fluorine atom at the 3-position.[10] Subsequent reduction of the ketone would then provide the hydroxymethyl group. Side reactions in this approach could include polyfluorination or reaction at other nucleophilic sites.
Q4: My NMR spectrum shows a complex mixture of fluorinated compounds. How can I identify the major byproducts?
A4: Besides the expected product, look for characteristic signals of common byproducts. An alkene signal (typically 5-7 ppm in ¹H NMR) could indicate an elimination product. Significant shifts in the azetidine ring protons compared to your starting material could suggest a rearranged product. 2D NMR techniques like COSY and HSQC can be invaluable in elucidating the structures of these byproducts. If available, ¹⁹F NMR is also highly informative for identifying and quantifying the different fluorinated species.
Q5: Are there any safety precautions I should be aware of when using DAST?
A5: Yes, DAST is a hazardous reagent. It is highly toxic, corrosive, and reacts violently with water.[11] It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). DAST can also decompose exothermically at elevated temperatures, so it is crucial to maintain low temperatures during the reaction and to avoid heating the reagent itself.[12]
Experimental Protocol: Synthesis of N-Boc-3-fluoro-3-(hydroxymethyl)azetidine
This protocol is a general guideline and may require optimization for specific substrates and scales.
Step 1: Synthesis of N-Boc-3-azetidinone
(This is a common starting material and can be prepared via oxidation of N-Boc-3-hydroxyazetidine using, for example, Dess-Martin periodinane or a Swern oxidation.)
Step 2: Synthesis of N-Boc-3-fluoro-3-(hydroxymethyl)azetidine from N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine
-
To a solution of N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-fluoro-3-(hydroxymethyl)azetidine.
Visualization of Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic transformation and potential side reactions during the fluorination step.
Caption: Synthetic pathway and potential side reactions.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| N-Protecting Group | Boc (tert-Butoxycarbonyl) | Provides good stability to the azetidine ring and is easily removable under acidic conditions.[3] |
| Fluorinating Agent | DAST, Deoxo-Fluor®, PyFluor® | DAST is common but requires careful handling; Deoxo-Fluor® and PyFluor® are often milder alternatives.[6][12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and non-coordinating, minimizing side reactions.[4] |
| Temperature | -78 °C to room temperature | Low initial temperature minimizes side reactions; warming allows the reaction to proceed to completion.[4] |
| Work-up | Quench with aq. NaHCO₃ | Neutralizes excess reagent and acidic byproducts.[4] |
| Purification | Flash Column Chromatography | Standard method for purifying organic compounds of moderate polarity. |
References
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. DAST - Enamine [enamine.net]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification Strategies for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Welcome to the technical support guide for the purification of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this important fluorinated azetidine building block. The strategies outlined below are designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this compound.
The target molecule, with its combination of a non-polar Cbz protecting group, a polar hydroxymethyl group, and a fluorine atom, presents a unique purification challenge that requires a systematic approach. This guide explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is streaking severely on a silica gel TLC plate, making it difficult to assess purity or determine an appropriate solvent system. What's causing this and how can I fix it?
Answer:
Streaking on silica gel TLC is a common issue, particularly with nitrogen-containing heterocycles or highly polar molecules. There are two primary causes for this behavior with your compound:
-
Cause A: Strong Interaction with Acidic Silica: The hydroxymethyl group and, to a lesser extent, the carbamate and fluorine moieties, can engage in strong hydrogen bonding with the silanol groups on the surface of standard silica gel. This can lead to slow, uneven movement up the TLC plate. Furthermore, if any of the Cbz protecting group has been cleaved, the resulting free amine is basic and will interact very strongly with the acidic silica, causing significant streaking.
-
Cause B: Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will have minimal mobility from the baseline, often appearing as an elongated streak rather than a compact spot.
Solutions:
-
Add a Basic Modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a 10% solution in methanol) to your mobile phase.[1][2] Start with 0.5-1% TEA in your ethyl acetate/hexane or dichloromethane/methanol system. This will cap the acidic sites on the silica and dramatically improve the spot shape for any basic impurities.
-
Increase Eluent Polarity Systematically: Your compound is moderately polar. If you are using a standard non-polar system like ethyl acetate/hexanes and observing streaking at the baseline, the polarity is insufficient. Switch to a more polar solvent system, such as 5-10% methanol in dichloromethane (DCM).[1]
-
Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the problem may be the stationary phase itself. Consider using neutral or basic alumina, which is less acidic than silica and can be beneficial for nitrogen-containing compounds.[2][3] Alternatively, reversed-phase TLC plates (C18-silica) with a polar mobile phase (e.g., acetonitrile/water) can be used.[2]
Question 2: I'm performing flash column chromatography, but my product is co-eluting with an unknown impurity. How can I improve the separation?
Answer:
Co-elution occurs when the resolution between your product and an impurity is insufficient. The key is to optimize your separation conditions before committing to a large-scale column.
-
Cause A: Suboptimal Mobile Phase: The chosen solvent system is not providing adequate differentiation in the retention of the product and the impurity.
-
Cause B: Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase, exceeding the column's separation capacity.[2]
-
Cause C: Improper Loading Technique: If the sample was dissolved in a large volume of a strong solvent for loading, it can cause band broadening and lead to poor separation.[4]
Solutions:
-
Rigorous TLC Optimization: The goal of TLC is to find a solvent system where your product has an Rf value between 0.15 and 0.35, and the separation factor (α) between it and the closest impurity is maximized.[5][6] Experiment with different binary and ternary solvent systems. Good options to try beyond ethyl acetate/hexanes include ether/hexanes and acetone/DCM.[1][4] A good separation on TLC is a prerequisite for a successful column.
-
Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a lower polarity mobile phase to allow the less polar compounds to elute first, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens the elution bands and improves resolution.
-
Reduce the Sample Load: A general rule of thumb for a difficult separation is to load no more than 1-2% of the silica gel mass (e.g., 400-800 mg of crude material on a 40 g silica column).[2]
-
Use Dry Loading: If your compound is poorly soluble in the mobile phase, or if you must use a strong solvent like pure DCM or methanol to dissolve it, use the dry loading technique.[3][5] This involves dissolving your crude product, mixing it with a small amount of silica gel, evaporating the solvent to get a dry powder, and loading this powder onto the top of your column.[4][6] This prevents band broadening and improves separation.
Question 3: After running my column, my overall yield is very low. Where did my compound go?
Answer:
Low recovery is a frustrating problem that can often be traced back to irreversible adsorption or premature elution.
-
Cause A: Irreversible Adsorption: Highly polar compounds, especially those with multiple hydrogen-bond donors like your hydroxymethyl group, can bind so strongly to silica that they do not elute with the primary mobile phase.[2]
-
Cause B: Incomplete Elution: The column run may have been terminated before the product had fully eluted.
-
Cause C: Decomposition on Silica: Although the Cbz group is relatively stable, some sensitive molecules can degrade on acidic silica gel over the course of a long column run.
Solutions:
-
Perform a Column "Strip": After you have collected all the fractions containing your product, flush the column with a much stronger solvent system, such as 20% methanol in DCM or 10% methanol in ethyl acetate.[6] Collect these fractions and analyze them by TLC. It is common to recover a significant amount of highly retained product this way.
-
Monitor the Column Elution Thoroughly: Use TLC to check fractions until you are certain that no more product is eluting. Remember that band broadening can cause the product to elute over a larger volume than expected.
-
Deactivate the Silica: As mentioned for streaking, if you suspect decomposition, consider using a different stationary phase like alumina or deactivating the silica by pre-rinsing the packed column with an eluent containing 1% triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for this compound?
A1: Given the molecule's structure—a non-polar Cbz group and a polar alcohol—it is of intermediate polarity. A good starting point for TLC analysis is a 1:1 mixture of Hexanes:Ethyl Acetate.[5] Based on the resulting Rf value, you can adjust the polarity:
-
If Rf is too low (<0.1): Increase the polarity by moving to 100% Ethyl Acetate or a 5% Methanol/DCM mixture.[1]
-
If Rf is too high (>0.6): Decrease the polarity by increasing the proportion of hexanes (e.g., 2:1 Hexanes:Ethyl Acetate).
| Property of Compound | Suggested Starting Solvent System | Rationale |
| Non-polar Cbz group | Hexane / Ethyl Acetate | Balances the non-polar benzyl ring and the polar carbamate. |
| Polar -CH2OH group | Dichloromethane / Methanol | Better for highly polar compounds that don't move in EtOAc systems.[1] |
| Potential basicity (impurity) | Add 0.5-1% Triethylamine (TEA) | Suppresses interaction with acidic silica, improving peak shape.[2] |
Q2: Is recrystallization a viable purification method for this compound?
A2: Yes, recrystallization can be an excellent final purification step, especially if the compound is obtained as a solid or oil that solidifies. The key is to find a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[2] Good solvent systems to screen for a molecule of this polarity include:
-
Ethyl Acetate / Hexanes
-
Isopropanol / Heptane
-
Acetone / Water
-
Methanol / Diethyl Ether
Start by dissolving a small amount of the material in a minimal amount of the more polar ("solvent") component while heating, then slowly add the less polar ("anti-solvent") component until turbidity persists. Allow it to cool slowly to promote crystal growth.
Q3: My compound has no UV activity on the TLC plate. How can I visualize it?
A3: While the benzyl group in your compound should make it strongly UV-active, if you need an alternative or general-purpose stain, several options are available.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with reducible functional groups, such as the alcohol in your molecule. It will appear as a yellow/brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another general-purpose stain that is effective for alcohols and other functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[2]
Experimental Workflows & Diagrams
Workflow 1: Logic for Purification Method Selection
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification strategy.
Workflow 2: Troubleshooting Poor Chromatographic Separation
This diagram provides a logical path for diagnosing and solving common separation issues.
Caption: Troubleshooting logic for flash chromatography.
Detailed Experimental Protocol: Flash Column Chromatography (Dry Loading)
This protocol is recommended when the crude product has poor solubility in the starting eluent.
1. TLC Method Development: a. Dissolve a small sample of the crude material in a vial with a suitable solvent (e.g., DCM or Ethyl Acetate). b. Using capillaries, spot the crude mixture on at least three different TLC plates. c. Develop each plate in a different solvent system (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM). d. Visualize the plates under a UV lamp and then with a chemical stain (e.g., potassium permanganate). e. Identify the solvent system that places the target compound at an Rf of approximately 0.2-0.3 and shows the best separation from all impurities.[6] This will be your column's mobile phase.
2. Preparation of the Sample for Dry Loading: a. Weigh the crude material into a round-bottom flask. b. Dissolve it in a minimal amount of a volatile solvent (DCM is a good choice). c. Add silica gel to the flask (approximately 2-5 times the mass of your crude product).[4] d. Swirl the slurry to ensure the compound is thoroughly mixed with the silica. e. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
3. Column Packing and Running: a. Select a column of appropriate size for the amount of silica used (total silica should be 50-100 times the mass of the crude material). b. Pack the column with fresh silica gel using your chosen eluent (the less polar component of your mobile phase). c. Carefully add the powdered sample-silica mixture to the top of the packed column, creating a uniform layer. d. Gently add a small layer of sand on top of the sample layer to prevent disturbance. e. Fill the column with the mobile phase and apply positive pressure (air or nitrogen) to begin elution.[6] f. Collect fractions and monitor them by TLC to identify those containing the pure product.
References
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- SOP: FLASH CHROM
- General methods for flash chromatography using disposable columns. PMC, NIH.
- Successful Flash Chrom
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Reactions that Work: Boc Protection. (2012). Chemtips, WordPress.com.
- Application Note – N-Boc protection. Sigma-Aldrich.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Navigating the Synthesis of Fluorinated Azetidines
Welcome to the Technical Support Center for Fluorinated Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable fluorinated azetidine motif into their target molecules. The unique conformational constraints and electronic properties imparted by this scaffold make it highly desirable in modern drug discovery. However, its synthesis is often plagued by low yields, challenging reactions, and difficult purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but the reasoning and mechanistic insights needed to overcome synthetic hurdles.
Troubleshooting Guide: Low-Yield Fluorination of 3-Hydroxyazetidine Derivatives
The conversion of a 3-hydroxyazetidine to its fluorinated counterpart is a cornerstone of many synthetic routes. However, this seemingly straightforward nucleophilic substitution is often where researchers encounter significant yield loss. The most common starting material for this transformation is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine).
Q1: My deoxyfluorination of N-Boc-3-hydroxyazetidine with DAST is giving me a low yield (<30%) and a complex mixture of byproducts. What's going wrong?
This is a very common issue. Low yields with (Diethylaminosulfur trifluoride) and related reagents often stem from a combination of reagent quality, reaction conditions, and competing side reactions.
Potential Causes & Solutions:
-
Reagent Decomposition: DAST is notoriously sensitive to moisture and heat.[1] It can degrade upon storage, leading to reduced activity and the formation of reactive byproducts that can complicate your reaction.
-
Solution: Always use a fresh bottle of DAST or a recently purchased one stored under anhydrous conditions. Ensure your glassware is rigorously oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: The fluorination of alcohols with DAST is typically initiated at low temperatures (e.g., -78 °C) and then allowed to slowly warm to room temperature.[1] Deviations can drastically affect the outcome.
-
Too Low: The reaction may not proceed to completion, leaving unreacted starting material.
-
Too High: DAST can decompose above 80-90 °C, and higher temperatures favor elimination and rearrangement side reactions.[2]
-
Solution: Begin the addition of DAST at -78 °C (a dry ice/acetone bath). After the addition is complete, allow the reaction to warm to room temperature slowly over several hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
-
Competing Elimination Reactions: The intermediate formed during the reaction can undergo elimination to form N-Boc-azetidin-3-ene, a common and often major byproduct. This is especially prevalent with secondary alcohols that are prone to forming stable carbocations or where the β-protons are accessible.[3][4]
-
Solution:
-
Use a More Thermally Stable Reagent: Consider using Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride). It is generally more thermally stable than DAST and can sometimes provide higher yields with fewer elimination byproducts.[5]
-
Non-basic Conditions: Modern methods are emerging that use base-free conditions to suppress elimination. One such method involves alcohol activation with a phosphorus triamide followed by a Lewis acid-catalyzed fluoride transfer, which has been shown to be effective for Boc-protected azetidinols.[4]
-
-
-
Solvent Choice: The choice of solvent is critical. It must be aprotic and rigorously dried.
-
Solution: Dichloromethane (DCM) is the most common and generally effective solvent for DAST reactions.[1] Ensure it is freshly distilled from a suitable drying agent (e.g., CaH₂).
-
Experimental Protocol: Deoxyfluorination of N-Boc-3-hydroxyazetidine with DAST
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM (0.1 M) in an oven-dried flask under an argon atmosphere, cool the solution to -78 °C.
-
Reagent Addition: Slowly add DAST (1.2 eq.) dropwise via syringe.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel.
Q2: I'm still getting elimination products even after optimizing my DAST reaction. Should I use a different fluorinating agent?
Yes, if elimination persists, switching reagents is the logical next step. The choice depends on balancing reactivity, safety, and cost.
Comparative Overview of Common Deoxyfluorinating Reagents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DAST | DCM, -78 °C to rt | Widely used, relatively inexpensive | Thermally unstable, prone to elimination/rearrangement byproducts.[6][7] |
| Deoxo-Fluor™ | DCM or THF, -20 °C to rt | More thermally stable than DAST, often higher yielding with fewer side reactions.[8][9] | More expensive than DAST. |
| XtalFluor-E® / Fluolead™ | MeCN or DCM, rt | Crystalline solids, enhanced thermal stability, often produce fewer elimination side products.[5] | Higher cost. |
| PyFluor | MeCN, rt | Stable solid, often high yielding with minimal elimination. | Can require a base activator (e.g., DBU). |
Q3: My reaction with an electrophilic fluorinating agent like Selectfluor™ is not working on N-Boc-3-hydroxyazetidine. Why?
This is a common misconception based on reagent classification. Selectfluor™ is an electrophilic fluorinating agent, meaning it delivers an "F⁺" equivalent. It is highly effective for fluorinating electron-rich species like enols, enolates, or activated aromatic rings.[10] It is not suitable for the deoxyfluorination of an alcohol, which requires a nucleophilic fluoride source ("F⁻") to displace an activated hydroxyl group.[5]
Troubleshooting Guide: Azetidine Ring Formation
The construction of the strained four-membered ring itself can be a significant source of low yields.
Q4: My intramolecular cyclization of a γ-amino alcohol derivative is failing, and I'm isolating starting material or oligomers. What can I do?
The formation of a four-membered ring via intramolecular nucleophilic substitution is kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.
Potential Causes & Solutions:
-
Poor Leaving Group: The hydroxyl group of a γ-amino alcohol is a poor leaving group and must be activated.
-
Solution: Convert the alcohol to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), prior to the cyclization step. This is a classic and effective strategy.
-
-
Suboptimal Base/Solvent Combination: The base must be strong enough to deprotonate the nitrogen nucleophile (if it's protected as an amide or sulfonamide) but not so strong as to promote elimination of the leaving group.
-
Solution: For the cyclization of γ-haloamines or γ-sulfonyloxyamines, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base in a polar aprotic solvent like DMF or acetonitrile is often effective.
-
-
Protecting Group Effects: The choice of the nitrogen protecting group is critical.
-
Electron-withdrawing groups (like Boc or Cbz) decrease the nucleophilicity of the nitrogen, making the cyclization more difficult. A strong, non-nucleophilic base like sodium hydride (NaH) or LiHMDS may be required to deprotonate the nitrogen for cyclization.[6]
-
Bulky protecting groups (like benzhydryl) can sterically hinder the cyclization.
-
Solution: If cyclization is the problematic step, consider a route where the nitrogen is more nucleophilic during ring formation (e.g., using a benzyl group that can be removed later).
-
Workflow Diagram: Troubleshooting Low Yield in Azetidine Ring Formation
Caption: Troubleshooting workflow for low-yield azetidine cyclization.
Frequently Asked Questions (FAQs)
Q5: What is a reliable, scalable method for preparing the common precursor, N-Boc-3-hydroxyazetidine?
A common and scalable route starts from epichlorohydrin and a protected amine source. A robust method involves the reaction of epichlorohydrin with tert-butylamine, followed by cyclization and subsequent N-protection.[11]
Protocol: Synthesis of N-tert-butyl-3-hydroxyazetidine [11]
-
Ring Opening: Under an inert atmosphere, add epichlorohydrin (1.0 eq.) to a solution of tert-butylamine (1.1-1.5 eq.) in isopropanol. Stir at room temperature for 24-48 hours.
-
Cyclization: Add sodium bicarbonate (3.0-5.0 eq.) to the mixture and heat to reflux for 3-6 hours.
-
Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude N-tert-butyl-3-hydroxyazetidine. This intermediate can then be carried forward.
The tert-butyl group can be replaced with a Boc group via a dealkylation-protection sequence. A more direct route involves the reaction of epichlorohydrin with ammonia, followed by protection of the resulting 3-hydroxyazetidine.
Q6: I have successfully synthesized N-Boc-3-fluoroazetidine, but I am struggling with the purification. It seems volatile. Any tips?
The relatively low molecular weight and polarity of N-Boc-3-fluoroazetidine can indeed make purification challenging.
Purification Strategies:
-
Chromatography:
-
Eluent System: Use a gradient elution on silica gel, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This helps to separate the product from non-polar impurities without causing it to elute too quickly.
-
Careful Concentration: When removing the solvent after chromatography, use a rotary evaporator with a cooled water bath and avoid applying high vacuum to minimize loss of the product.
-
-
Deprotection and Salt Formation: If the final target is the free amine (3-fluoroazetidine), it is often easier to purify it as its hydrochloride salt.
-
Protocol: After deprotection of the Boc group (e.g., with HCl in dioxane or methanol), the resulting 3-fluoroazetidine hydrochloride is a salt. It is non-volatile and can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., methanol/ether). This also provides a stable, crystalline solid that is easier to handle and store.
-
Q7: What is the expected mechanism for the deoxyfluorination of a secondary alcohol like 3-hydroxyazetidine with DAST?
The mechanism involves the initial activation of the alcohol by DAST, followed by nucleophilic displacement by fluoride. The exact pathway, Sₙ1 or Sₙ2, is highly dependent on the substrate's structure.[6]
Mechanism Diagram: Deoxyfluorination with DAST
Caption: Competing Sₙ1 and Sₙ2 mechanisms in DAST-mediated deoxyfluorination.
For a secondary alcohol on an azetidine ring, the reaction can have significant Sₙ1 character, leading to a carbocationic intermediate that is prone to elimination, thus explaining the common formation of the alkene byproduct.
References
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 9. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR [m.chemicalbook.com]
- 11. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. By understanding the underlying chemistry and potential pitfalls, you can streamline your experiments, improve yield and purity, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and logical synthetic route is a two-step process. The first step involves the protection of the nitrogen atom of 3-hydroxymethyl-azetidine with a benzyloxycarbonyl (Cbz) group to yield the precursor, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The second step is the selective fluorination of the primary alcohol in this precursor to obtain the final product.
Q2: Why is impurity identification and control critical in this synthesis?
Impurities in active pharmaceutical ingredients (APIs) or their intermediates can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies like the ICH, USFDA, and UK-MHRA have stringent guidelines for the identification and quantification of impurities in drug substances.[3] For novel or previously unidentified impurities, extensive toxicological studies may be required, adding significant time and cost to drug development. Therefore, a thorough understanding and control of the impurity profile from the earliest stages of synthesis is paramount.
Troubleshooting Guide: Impurity Identification and Mitigation
This section provides a detailed breakdown of potential impurities that may arise during the synthesis, their likely sources, and actionable strategies for their identification and removal.
Part 1: Impurities in the Synthesis of the Precursor, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
The synthesis of the precursor typically involves the reaction of 3-hydroxymethyl-azetidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Diagram of Precursor Synthesis and Potential Impurities
Caption: Potential impurity sources in the Cbz-protection step.
Q3: I am observing an impurity with a similar polarity to my desired precursor. What could it be?
Possible Cause: Unreacted starting materials or byproducts from the protecting group reagent are common culprits.
Troubleshooting Steps:
-
Unreacted 3-Hydroxymethyl-azetidine: This is a highly polar compound and should be easily distinguishable by TLC and HPLC. If present, consider extending the reaction time or using a slight excess of benzyl chloroformate.
-
Benzyl Alcohol: Benzyl chloroformate is susceptible to hydrolysis, especially in the presence of moisture, to form benzyl alcohol.[4][5] This impurity is often observed.
-
Identification: Compare the retention time of the unknown peak with an authentic sample of benzyl alcohol using HPLC or GC-MS.
-
Mitigation: Use anhydrous reaction conditions. Purification by column chromatography is typically effective in removing benzyl alcohol.
-
-
Benzyl Chloride: Commercial benzyl chloroformate can contain benzyl chloride as an impurity.[6]
-
Identification: GC-MS is the preferred method for detecting this volatile impurity.
-
Mitigation: Use high-purity benzyl chloroformate. If present, it can often be removed during workup and purification.
-
-
Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with the benzyl alcohol byproduct.[7]
-
Identification: This impurity is less polar than the desired product and can be identified by LC-MS.
-
Mitigation: Efficient removal of benzyl alcohol during the reaction or workup will prevent its formation.
-
Q4: My reaction is complete, but I have a significant amount of a higher molecular weight byproduct. What is the likely cause?
Possible Cause: Over-alkylation or side reactions involving the starting materials can lead to higher molecular weight impurities.
Troubleshooting Steps:
-
Bis-Cbz-protected dimer: It is possible for two molecules of 3-hydroxymethyl-azetidine to react with one molecule of a byproduct derived from benzyl chloroformate, or for dimerization to occur under certain conditions.
-
Identification: Mass spectrometry (LC-MS) is essential for identifying the molecular weight of this impurity.
-
Mitigation: Slow, controlled addition of benzyl chloroformate at a low temperature can minimize the formation of such byproducts. Maintaining a slightly basic pH (around 8-10) is also crucial to prevent side reactions.[2]
-
| Potential Impurity | Typical Analytical Method | Mitigation Strategy |
| Unreacted 3-Hydroxymethyl-azetidine | HPLC, TLC | Optimize reaction time and stoichiometry |
| Benzyl Alcohol | HPLC, GC-MS | Anhydrous conditions, column chromatography |
| Benzyl Chloride | GC-MS | Use high-purity reagents |
| Dibenzyl Carbonate | LC-MS | Anhydrous conditions, efficient purification |
Part 2: Impurities in the Fluorination of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
The conversion of the primary alcohol to a fluoride is most commonly achieved using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST).[3] This step is critical and can introduce a new set of impurities.
Diagram of Fluorination Step and Potential Impurities
Caption: Potential impurity pathways during DAST-mediated fluorination.
Q5: My reaction shows the formation of a less polar, non-fluorinated byproduct. What could it be?
Possible Cause: Elimination reactions are a common side reaction when using DAST, leading to the formation of an alkene.[1]
Troubleshooting Steps:
-
Elimination Product (Azetidine-3-methylene derivative): The formation of a double bond through the elimination of the hydroxyl group (as water) is a known side reaction.
-
Identification: GC-MS and NMR spectroscopy are excellent for identifying this unsaturated byproduct. The disappearance of the hydroxyl proton and the appearance of vinylic proton signals in the ¹H NMR spectrum are key indicators.
-
Mitigation:
-
Temperature Control: Perform the reaction at a low temperature (typically -78 °C) and add the DAST slowly.[8]
-
Solvent Choice: Use a non-polar, aprotic solvent.
-
Alternative Reagents: Consider using more modern and selective fluorinating agents like Deoxo-Fluor® or XtalFluor®, which are known to produce fewer elimination byproducts.[9]
-
-
Q6: I've isolated a product with the correct mass for a fluorinated compound, but the NMR spectrum is inconsistent with the expected structure. What should I consider?
Possible Cause: DAST can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement, leading to isomeric impurities.[3][10]
Troubleshooting Steps:
-
Rearranged Isomer: The carbocation intermediate formed during the reaction can undergo rearrangement to a more stable carbocation before the fluoride ion attacks.
-
Identification: Detailed 2D NMR analysis (COSY, HSQC, HMBC) is crucial for elucidating the structure of the rearranged product. ¹⁹F NMR can also be very informative, as the chemical shift of the fluorine will be different in the rearranged isomer.[11][12][13]
-
Mitigation:
-
Milder Reagents: Using less acidic fluorinating reagents can sometimes suppress these rearrangements.
-
Careful Optimization: Fine-tuning the reaction conditions (temperature, addition rate, solvent) is critical.
-
-
Q7: I am observing a high molecular weight impurity that appears to contain two azetidine rings. How can this form?
Possible Cause: The formation of an ether byproduct is a possibility.
Troubleshooting Steps:
-
Bis-azetidine Ether: The activated hydroxyl group of one molecule can be attacked by the hydroxyl group of another molecule of the starting material, leading to the formation of an ether linkage.
-
Identification: LC-MS will show a molecular ion corresponding to the dimer minus a molecule of water.
-
Mitigation:
-
Slow Addition: Adding the substrate to the DAST solution (inverse addition) can help to maintain a low concentration of the alcohol and minimize this bimolecular reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor the formation of this byproduct.
-
-
| Potential Impurity | Typical Analytical Method | Mitigation Strategy |
| Elimination Product | GC-MS, ¹H NMR | Low temperature, slow addition, alternative reagents |
| Rearranged Isomer | 2D NMR, ¹⁹F NMR | Milder fluorinating agents, reaction optimization |
| Bis-azetidine Ether | LC-MS | Inverse addition, high dilution |
Experimental Protocols
Protocol 1: General Procedure for Impurity Profiling by HPLC
-
Column Selection: A C18 column is a good starting point. For better separation of fluorinated and non-fluorinated analogs, consider using a fluorinated stationary phase (e.g., PFP or F5).[14][15]
-
Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm for the benzyl group) and mass spectrometry (LC-MS) for mass identification.
-
Sample Preparation: Dissolve the crude or purified sample in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Quantify the impurities based on their peak area relative to the main product.
Protocol 2: Identification of Volatile Impurities by GC-MS
-
Column: A standard non-polar column (e.g., DB-5ms) is generally suitable.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the sample and identify the peaks by comparing their mass spectra with a library (e.g., NIST).
Protocol 3: Structural Elucidation by NMR
-
¹H and ¹³C NMR: Acquire standard 1D spectra to get an overall picture of the compound's structure.
-
¹⁹F NMR: This is a powerful tool for identifying and quantifying fluorinated compounds.[11][12] The chemical shift and coupling constants provide valuable structural information.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure of the main product and any unknown impurities, especially in the case of rearrangements.
Conclusion
A proactive approach to identifying and controlling impurities is essential for the successful synthesis of this compound. By understanding the potential side reactions and byproducts associated with each synthetic step, researchers can implement strategies to minimize their formation and develop robust analytical methods for their detection and quantification. This technical support guide provides a framework for troubleshooting common issues and ensuring the quality and purity of this important synthetic intermediate.
References
- The Aldrich Catalog/Handbook of Fine Chemicals 1994-95, Aldrich Chem Co, Milwaukee, WI, pp 149 (1994).
- Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem., Vol. 40, No. 5, (1975), pp 574-578.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2021).
- Diethylaminosulfur trifluoride or well-known DAST is a reagent for fluorination that is still actual in organic synthesis. Enamine.
- Benzyl chloroform
- Diethylaminosulfur trifluoride. Wikipedia.
- Neue, U. D., et al. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- MSDS of benzyl 3-(hydroxymethyl)
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- BENZYL CHLOROFORM
- Benzyl chloroform
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
- Fluorin
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activ
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
- Benzyl chloroform
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit.
- Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Diethylaminosulfur Trifluoride (DAST). SciSpace.
- Cbz-Protected Amino Groups.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Fluorine NMR.
- Process for preparing enantiomerically enriched amino-alcohols.
- Chemical Transformations of Benzyl Alcohol Caused by
- CAS 618446-42-7 | Benzyl 3-(hydroxymethyl)
- 2-(Cbz-amino)benzyl alcohol - Advanced ChemBlocks.
- 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester - PubChemLite.
- tert-butyl 3-(4-(hydroxymethyl)benzyl)
- 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. PubChem.
Sources
- 1. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. DAST - Enamine [enamine.net]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 11. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Fluoro-3-(hydroxymethyl)azetidine Intermediates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-fluoro-3-(hydroxymethyl)azetidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges associated with this highly functionalized, strained heterocyclic intermediate. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.
Introduction: The Stability Challenge of a Versatile Building Block
3-Fluoro-3-(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry, offering a desirable combination of a strained four-membered ring, a fluorine atom for modulating physicochemical properties, and a hydroxymethyl group for further functionalization. However, the inherent ring strain of the azetidine core, coupled with the electronic effects of the substituents, presents significant stability challenges.[1] Understanding and mitigating these degradation pathways are crucial for successful synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-fluoro-3-(hydroxymethyl)azetidine?
A1: The principal degradation pathway for 3-fluoro-3-(hydroxymethyl)azetidine, particularly under acidic conditions, is an intramolecular cyclization leading to a bicyclic oxazolidinium ion. This proceeds through the formation of a highly reactive azetidinium ion intermediate.[2][3] The azetidine nitrogen acts as a nucleophile, and upon protonation, the hydroxymethyl group can be attacked by the nitrogen, leading to ring-opening or rearrangement.
Q2: How does pH affect the stability of these intermediates?
A2: The stability of 3-fluoro-3-(hydroxymethyl)azetidine is highly pH-dependent. Acidic conditions significantly accelerate degradation by protonating the azetidine nitrogen, which increases its susceptibility to nucleophilic attack and facilitates the formation of the unstable azetidinium ion.[4] Conversely, neutral to slightly basic conditions generally promote greater stability. Forced degradation studies on related azetidine-containing compounds have demonstrated that they are more labile in acidic and basic conditions compared to neutral pH.[5]
Q3: What are the recommended storage conditions for 3-fluoro-3-(hydroxymethyl)azetidine and its N-protected derivatives?
A3: To minimize degradation, these intermediates should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage. It is crucial to protect the compound from moisture, light, and atmospheric oxygen.[6][7] For N-Boc protected derivatives, while more stable, similar storage conditions are recommended to prevent slow degradation or potential deprotection.
Q4: How does the N-Boc protecting group enhance stability?
A4: The tert-butyloxycarbonyl (Boc) group is an effective protecting group for the azetidine nitrogen.[8] It reduces the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons into the carbonyl group. This electronic withdrawal significantly disfavors the protonation of the nitrogen and its participation in the formation of the reactive azetidinium ion, thereby inhibiting the primary degradation pathway.[3][6]
Troubleshooting Guide
This section addresses common issues encountered during the handling and purification of 3-fluoro-3-(hydroxymethyl)azetidine intermediates.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification by silica gel chromatography | On-column degradation: The acidic nature of standard silica gel can catalyze the ring-opening degradation of the azetidine. | Use deactivated silica: Treat silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.[9] Alternative stationary phase: Consider using neutral or basic alumina for chromatography. Minimize contact time: Perform flash chromatography as quickly as possible. |
| Appearance of new, more polar spots on TLC during workup | Acid-catalyzed degradation: Use of strong aqueous acids (e.g., HCl) during extraction can lead to rapid degradation. | Use milder acids: Employ saturated aqueous ammonium chloride (NH₄Cl) or dilute citric acid for pH adjustments. Minimize aqueous contact: Perform extractions quickly and at low temperatures. |
| Product decomposition during solvent evaporation (rotovap) | Thermal instability: Prolonged heating, even at reduced pressure, can promote degradation of the strained ring system. | Low-temperature evaporation: Use a water bath temperature below 40°C. High-vacuum evaporation: Employ a high-vacuum pump to remove solvent at lower temperatures. |
| Inconsistent results in subsequent reactions | Degradation during storage: Improper storage conditions leading to the presence of degradants in the starting material. | Verify purity before use: Always analyze the intermediate by ¹H NMR, ¹⁹F NMR, or LC-MS before starting a new reaction.[10] Strict adherence to storage protocols: Store under inert gas at ≤ -20°C.[6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 3-fluoro-3-(hydroxymethyl)azetidine intermediates.[7][11][12]
1. Sample Preparation:
-
Prepare a stock solution of the intermediate (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid intermediate in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
3. Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the main peak.[11]
4. Characterization of Degradants:
-
Use LC-MS/MS to obtain the mass of the degradation products.[5][13]
-
Isolate significant degradants using preparative HPLC for structural elucidation by NMR.
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for monitoring the stability of these polar intermediates.[2][14][15]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more non-polar degradants. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and/or a mass spectrometer.
-
Validation: The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent compound.
Visualizations
Caption: Acid-catalyzed intramolecular degradation pathway.
Caption: Workflow for a forced degradation study.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]
-
Forced degradation study under acidic conditions. ResearchGate. Available at: [Link]
-
Protecting Groups. University of California, Irvine. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica. Available at: [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. Available at: [Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. NIH. Available at: [Link]
-
Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
-
Troubleshooting protein purification? ResearchGate. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
How to solve the problem with His-tagged protein purification? ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. PMC - NIH. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link].ncbi.nlm.nih.gov/38318287/)
Sources
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scispace.com [scispace.com]
- 15. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Preventing Racemization During the Synthesis of Chiral Azetidines
Welcome to the Technical Support Center for Chiral Azetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure azetidines. The inherent ring strain and the nature of the stereocenters in these four-membered heterocycles make them susceptible to racemization.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your molecules throughout the synthetic process.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental challenges in a problem-solution format, offering detailed explanations and actionable protocols.
Problem 1: Significant Racemization Observed in the Final Azetidine Product
Scenario: You have completed the synthesis of a chiral azetidine, but chiral HPLC or SFC analysis reveals a low enantiomeric excess (ee) or diastereomeric excess (de).
Potential Causes & Solutions:
-
Cause A: Epimerization during Ring Closure. The cyclization step to form the azetidine ring is often the most critical stage where stereochemical integrity can be lost. This is particularly true for intramolecular SN2 reactions where the nucleophilic nitrogen attacks a stereogenic carbon bearing a leaving group.[3]
-
Mechanism of Racemization: If the reaction conditions are too harsh (e.g., high temperatures, strongly basic or acidic conditions), the stereocenter can epimerize. For instance, a proton alpha to a carbonyl or sulfonyl group can be abstracted by a strong base, leading to a planar enolate or equivalent species, which can then be protonated from either face, resulting in racemization.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Many cyclization reactions can proceed at lower temperatures, albeit at a slower rate. Attempt the cyclization at 0 °C or even -78 °C to minimize epimerization.
-
Optimize the Base: If a base is used, its strength and stoichiometry are critical. Switch from a strong, non-nucleophilic base like LDA or NaH to a milder base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or DBU.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Aprotic polar solvents like DMF or DMSO can sometimes promote racemization. Experiment with less polar solvents like THF or toluene.
-
Choice of Leaving Group: A more reactive leaving group (e.g., triflate) may allow for milder reaction conditions compared to a less reactive one (e.g., chloride).
-
-
-
Cause B: Racemization during Protecting Group Manipulation. The installation or removal of protecting groups on the azetidine nitrogen or other functionalities can inadvertently lead to racemization if the conditions are not carefully chosen.
-
Mechanism of Racemization: Acid- or base-labile protecting groups can create conditions that favor epimerization of adjacent stereocenters. For example, strongly acidic conditions used to remove a Boc group can lead to protonation and subsequent enolization if a carbonyl group is present.
-
Troubleshooting Protocol:
-
Select Orthogonal Protecting Groups: Plan your synthetic route with protecting groups that can be removed under mutually exclusive, mild conditions. For example, use an Fmoc group (removed by mild base) for one functionality and a Boc group (removed by mild acid) for another.[5]
-
Milder Deprotection Reagents: For Boc deprotection, instead of neat TFA, try using a milder solution of HCl in dioxane or TFA in dichloromethane at low temperatures. For base-labile groups, consider alternatives to strong bases.
-
Backbone Protection: In peptide-like structures, backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding and reduce the risk of racemization.[4]
-
-
-
Cause C: Racemization during Purification. Purification by column chromatography on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.
-
Troubleshooting Protocol:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% Et₃N) to neutralize its acidity.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or C18 (reversed-phase) for chromatography.
-
Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound spends on the stationary phase.
-
-
Problem 2: Diastereoselectivity Issues in [2+2] Cycloadditions
Scenario: You are using a photochemical [2+2] cycloaddition (aza Paternò-Büchi reaction) to form the azetidine ring, but the reaction yields a mixture of diastereomers.[6][7]
Potential Causes & Solutions:
-
Cause A: Non-Stereospecific Reaction Pathway. The stereochemical outcome of a photocycloaddition can depend on whether the reaction proceeds through a singlet or triplet excited state. Singlet state reactions are often concerted and stereospecific, while triplet state reactions can proceed through a diradical intermediate, allowing for bond rotation and loss of stereochemistry.[6]
-
Troubleshooting Protocol:
-
Control the Excited State: If direct irradiation is being used, the reaction may be proceeding through a mixture of singlet and triplet states. The use of a triplet sensitizer (e.g., acetone, benzophenone) can favor the triplet pathway, which, while not always stereospecific, can sometimes lead to a different and potentially more desirable diastereomeric ratio. Conversely, avoiding sensitizers will favor the singlet pathway.[6]
-
Solvent and Temperature Effects: These parameters can influence the lifetime and reactivity of the excited states and intermediates. Experiment with a range of solvents and temperatures to optimize the diastereoselectivity.
-
-
-
Cause B: Steric and Electronic Effects of Substituents. The substituents on both the imine and the alkene can influence the facial selectivity of the cycloaddition.
-
Troubleshooting Protocol:
-
Modify Substituents: If possible, modify the steric bulk or electronic properties of the substituents to favor the formation of one diastereomer. For example, a bulkier substituent may direct the approach of the other reactant to the less hindered face.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the imine or the alkene can induce facial selectivity and lead to the formation of a single diastereomer.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing enantiomerically pure azetidines while minimizing racemization?
A1: Several robust strategies exist:
-
Intramolecular Cyclization of Chiral Precursors: This is a very common and reliable method. Starting with an enantiomerically pure precursor, such as a β-amino alcohol, and converting the hydroxyl group into a good leaving group (e.g., mesylate, tosylate) allows for an intramolecular SN2 reaction to form the azetidine ring.[3][9] The key is to use mild conditions for the cyclization to prevent epimerization.
-
Use of Chiral Auxiliaries: Chiral auxiliaries, such as (S)-1-phenylethylamine or tert-butanesulfinamide, can be used to control the stereochemistry during the synthesis.[8][9][10] The auxiliary directs the formation of one stereoisomer, and is then cleaved at a later stage.
-
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is a significant area of research. These methods, such as copper-catalyzed boryl allylation of azetines or enantioselective desymmetrization of meso-azetidines, can provide direct access to chiral azetidines with high enantioselectivity.[11][12]
Q2: How can I effectively monitor enantiomeric purity throughout the synthesis?
A2: It is crucial to monitor the enantiomeric excess (ee) or diastereomeric excess (de) at key steps, not just for the final product.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common and accurate methods for determining ee and de.[13]
-
NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to separate the signals of enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the determination of the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration and, in some cases, the enantiomeric excess of chiral molecules.[13][14]
Q3: What role do N-protecting groups play in preventing racemization?
A3: The choice of the N-protecting group is critical. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl, nosyl), can increase the acidity of the α-protons, making the stereocenter more susceptible to base-mediated epimerization. In contrast, groups like Boc or Cbz are generally less activating. However, the conditions for their removal must be carefully considered.[5] Some protecting groups can also influence the conformation of the molecule, which can impact the stereochemical outcome of subsequent reactions.
Q4: Are there specific reaction conditions that are known to be problematic for maintaining stereochemical integrity?
A4: Yes, several conditions should be approached with caution:
-
High Temperatures: Elevated temperatures provide the activation energy for epimerization.
-
Strongly Basic or Acidic Conditions: These conditions can promote racemization through the formation of planar intermediates like enolates or by protonating and deprotonating the stereocenter.
-
Prolonged Reaction Times: The longer a compound is exposed to potentially racemizing conditions, the greater the risk of losing stereochemical purity.
-
Certain Coupling Reagents: In peptide synthesis, some phosphonium and uronium salt-based coupling reagents can promote racemization of cysteine residues.[15] While not directly azetidine synthesis, this highlights that activation steps can be a source of racemization.
Data Presentation and Experimental Protocols
Table 1: Comparison of Bases for Azetidine Ring Closure
| Base | Temperature (°C) | Solvent | Typical Enantiomeric Excess (ee) | Comments |
| LDA | -78 to 0 | THF | 50-70% | Strong base, high risk of epimerization. |
| NaH | 0 to RT | DMF | 60-80% | Strong base, risk of epimerization, especially at RT. |
| K₂CO₃ | RT to 60 | MeCN | >95% | Mild base, generally preserves stereochemistry well.[1] |
| Et₃N | RT to reflux | CH₂Cl₂ | >98% | Mild organic base, good for acid-sensitive substrates. |
| DBU | RT | THF | >95% | Non-nucleophilic organic base, effective at RT.[4] |
Experimental Protocol: Monitoring Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the azetidine derivative in the mobile phase.
-
Column Selection: Choose a chiral stationary phase appropriate for the analyte (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds.
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas corresponds to the enantiomeric ratio.
-
Validation: Inject a racemic sample to confirm the separation of the two enantiomer peaks.
Visualizations
Diagram 1: Potential Racemization Pathways
Caption: Key stages where racemization can occur during chiral azetidine synthesis.
Diagram 2: Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: A decision-making guide for troubleshooting racemization issues.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Synthesis of azetidines by aza Paternò–Büchi reactions.
- Azetidines for asymmetric synthesis. University of Birmingham.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Protecting Groups in Peptide Synthesis. Biosynth.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
- Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Self-published.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
- Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Chiral Non Racemic Azetidines. Bentham Science Publisher.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Lecture 16 Protecting groups and racemiz
- The Polymerization of Azetidines and Azetidine Derivatives.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azetidine Building Blocks: Spotlight on Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is relentless. Among these, strained heterocycles, particularly azetidines, have garnered significant attention. Their unique three-dimensional structure and favorable impact on properties such as metabolic stability, solubility, and lipophilicity make them prized building blocks in drug discovery.[1][2]
This guide provides an in-depth comparison of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate with other key azetidine building blocks. We will delve into the synthetic rationale, comparative physicochemical properties, and potential applications, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug design campaigns.
The Strategic Advantage of the 3,3-Disubstituted Azetidine Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique conformational rigidity that can favorably influence ligand-target interactions.[1][2] Substitution at the 3-position is a common strategy to introduce diverse chemical functionalities and explore the chemical space around a core scaffold. The introduction of two substituents at the 3-position, as in this compound, provides a geminal-disubstituted pattern that can profoundly impact molecular properties.
This compound: A Privileged Building Block
The subject of our focus, this compound, combines several features that make it a particularly interesting building block for medicinal chemists:
-
Fluorine Substitution: The introduction of a fluorine atom can have a multitude of positive effects on a drug candidate. It can block metabolic oxidation at the site of fluorination, modulate the basicity (pKa) of nearby functional groups, and alter lipophilicity (logP), often leading to improved metabolic stability and cell permeability.[3][4][5]
-
Hydroxymethyl Group: The primary alcohol functionality serves as a versatile synthetic handle for further elaboration. It can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation, allowing for the introduction of a wide array of pharmacophoric groups.
-
N-Cbz Protection: The carbobenzyloxy (Cbz) protecting group is a well-established protecting group for amines, offering stability under a range of reaction conditions and can be readily removed via hydrogenolysis.
Comparative Analysis with Other Azetidine Building Blocks
To understand the unique value of this compound, it is essential to compare it with other commonly used azetidine building blocks.
| Building Block | Key Features | Physicochemical Impact (General Trends) | Common Applications |
| This compound | Fluorine for metabolic stability and pKa modulation. Hydroxymethyl for versatile functionalization. | Increased metabolic stability, lower pKa of the azetidine nitrogen, potentially altered logP. | Introduction of a metabolically stable, functionalizable polar core. |
| N-Boc-3-hydroxyazetidine | Simple hydroxyl group for functionalization. Boc protection for acid-labile deprotection. | Baseline polarity and reactivity. | A versatile and widely used building block for introducing a simple azetidine-3-ol motif.[6] |
| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Non-fluorinated analog of the title compound. | More susceptible to metabolic oxidation at the 3-position compared to the fluorinated analog. | Introduction of a functionalizable azetidine core where metabolic stability at the 3-position is not a primary concern. |
| 3-Fluoroazetidine | Unsubstituted at the 3-position beyond the fluorine atom. | Lower pKa compared to unsubstituted azetidine, potential for altered logP. | Introduction of a simple fluorinated azetidine ring to modulate basicity and metabolic stability.[7] |
The Impact of Fluorination on Physicochemical Properties: A Deeper Look
The strategic placement of fluorine is a cornerstone of modern medicinal chemistry. In the context of our target molecule, the fluorine atom at the 3-position is expected to exert a strong electron-withdrawing inductive effect. This has two major consequences:
-
Reduced Basicity (pKa): The electron-withdrawing fluorine atom will decrease the electron density on the azetidine nitrogen, thereby lowering its basicity (pKa). This can be advantageous in drug design to avoid off-target effects associated with highly basic amines, such as hERG channel inhibition.
-
Modulated Lipophilicity (logP): The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes increase lipophilicity, the presence of the adjacent polar hydroxymethyl group in our target molecule is likely to result in a nuanced overall effect on the molecule's polarity.
Experimental Protocols
Synthesis of this compound
The synthesis of 3-fluoro-azetidine derivatives can be achieved through various methods. A general approach involves the fluorination of a suitable precursor, such as a 3-hydroxyazetidine derivative. The following protocol is a representative synthesis based on literature precedents.
Step 1: Synthesis of Benzyl 3-oxoazetidine-1-carboxylate
-
To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 3-oxoazetidine-1-carboxylate.
Step 2: Synthesis of Benzyl 3-fluoro-3-(trimethylsilyloxymethyl)azetidine-1-carboxylate
-
To a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) and (trimethylsilyl)diazomethane (TMSCHN2, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.5 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude product from the previous step in THF (0.1 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block for drug discovery. The strategic combination of a fluorine atom and a hydroxymethyl group on the 3-position of the azetidine ring offers a unique set of advantages for medicinal chemists. The fluorine atom can enhance metabolic stability and fine-tune the basicity of the scaffold, while the hydroxymethyl group provides a convenient handle for further synthetic diversification.
While direct head-to-head comparative data with other azetidine building blocks is still emerging, the well-documented effects of fluorination in medicinal chemistry strongly support the utility of this building block in addressing common challenges in drug design, such as metabolic instability and off-target effects. As the demand for novel, three-dimensional scaffolds continues to grow, we anticipate that this compound and related fluorinated azetidines will play an increasingly important role in the development of the next generation of therapeutics.
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
- Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH.
- Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs.
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
- Azetidines in medicinal chemistry: emerging applic
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Modular Access to N-SF5 azetidines. PMC.
- benzyl 3-fluoro-3-(hydroxymethyl)
- 3-Fluoro-3-methylazetidine. PubChem.
- 3-(Fluoromethyl)azetidine. PubChem.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- 1-Boc-3-fluoroazetidine-3-methanol. PubChem.
- 3-Fluoroazetidine. PubChem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
- Azetidine. PubChem.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- BENZYL 3-(HYDROXYMETHYL)
- A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. Benchchem.
- N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. PubChem.
- Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. PMC.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the 3-Fluoro-3-Hydroxymethyl Substitution Pattern: Enhancing Drug-Like Properties
Introduction: The Strategic Imperative of Molecular Design
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is a meticulous process of multiparameter optimization. The intrinsic potency of a molecule is but one facet; its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical determinants of therapeutic success. Medicinal chemists employ a vast toolkit of structural modifications to refine these properties, and among the most powerful strategies is the site-specific introduction of fluorine.[1][2]
This guide moves beyond general fluorination tactics to focus on a nuanced yet powerful structural motif: the 3-fluoro-3-hydroxymethyl substitution . This geminal fluoroalcohol pattern presents a unique confluence of electronic and steric properties, offering a sophisticated tool to simultaneously address multiple developability challenges. We will dissect the advantages conferred by this substitution, comparing its performance with non-fluorinated or simpler analogues, and provide the experimental frameworks necessary to validate these benefits in your own research.
Pillar 1: Fortifying Metabolic Stability
A primary hurdle in drug development is rapid metabolic clearance, often mediated by Cytochrome P450 (CYP) enzymes, which leads to a short drug half-life and poor bioavailability.[3][4] A common metabolic vulnerability is the oxidation of activated C-H bonds.
The introduction of a fluorine atom at a metabolically labile carbon serves as a highly effective "metabolic block". The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >109 kcal/mol) and resistant to enzymatic cleavage compared to a typical carbon-hydrogen (C-H) bond.[5] By replacing a metabolically susceptible hydrogen with fluorine in the 3-fluoro-3-hydroxymethyl pattern, chemists can effectively shut down a major metabolic pathway.[4][6] This forces the metabolic machinery to seek alternative, often slower, routes of clearance, thereby enhancing the compound's stability.
Causality in Action: The high electronegativity of fluorine withdraws electron density from the carbon atom, making it less susceptible to oxidative attack by the iron-oxo species at the heart of CYP enzymes.[7] This is a direct, predictable mechanism to improve pharmacokinetic profiles.
Figure 1: Metabolic Blocking Effect. The C-F bond prevents oxidation at the substituted carbon.
Comparative Data: Metabolic Stability
The following table presents illustrative data comparing a hypothetical parent compound to its 3-fluoro-3-hydroxymethyl substituted analogue in a human liver microsome stability assay. This data reflects the expected outcome of blocking a primary metabolic site.
| Compound | Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Parent | -CH(OH)CH₃ | 15 | 92.4 |
| Analog | -C(F)(OH)CH₂OH | > 120 | < 11.5 |
| Table 1. Expected improvement in metabolic stability. The fluorinated analog shows a significantly longer half-life and lower clearance. |
Pillar 2: Tuning Permeability and Physicochemical Profile
A drug's ability to cross biological membranes is fundamental to its absorption and distribution.[8] This property is governed by a delicate balance of lipophilicity and polarity. The 3-fluoro-3-hydroxymethyl group offers a unique method for modulating this balance.
While the introduction of fluorine generally increases lipophilicity, the presence of the adjacent hydroxyl group adds a potent hydrogen bond donor/acceptor.[1][8] The critical advantage arises from the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl proton.
Expert Insight: This intramolecular interaction can "mask" the polarity of the hydroxyl group, presenting a less polar face of the molecule to the lipid bilayer of the cell membrane. This reduces the energetic penalty of desolvation required for the molecule to leave the aqueous environment and enter the membrane.[9] The result can be an improvement in passive permeability that is greater than what would be predicted from changes in lipophilicity (logD) alone.[9]
Figure 2: Permeability Enhancement. Intramolecular H-bonding can facilitate membrane transit.
Comparative Data: Permeability
This table illustrates the potential synergistic effect of the 3-fluoro-3-hydroxymethyl group on permeability, as measured by standard in vitro assays.
| Compound | Substitution | logD₇.₄ | PAMPA (Pe, 10⁻⁶ cm/s) | Caco-2 (Papp, A→B, 10⁻⁶ cm/s) |
| Parent | -CH(OH)CH₃ | 1.8 | 2.5 | 1.5 |
| Analog | -C(F)(OH)CH₂OH | 2.1 | 8.0 | 6.5 |
| Table 2. Expected improvement in membrane permeability. The analog shows enhanced permeability in both artificial (PAMPA) and cell-based (Caco-2) models. |
Pillar 3: Refining Target Binding and Selectivity
The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity. The 3-fluoro-3-hydroxymethyl group provides a dual-pronged approach to optimizing these interactions.
-
Hydroxymethyl Group: This moiety is a classic hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr) in a protein's binding pocket, significantly contributing to binding affinity.[10]
-
Fluorine Atom: Beyond its electronic effects on the scaffold, fluorine can participate in favorable, albeit weaker, non-covalent interactions. These include dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups (C-F···C=O) of the protein backbone, which can enhance affinity and confer selectivity.[11][12]
The Combined Advantage: The fixed, geminal arrangement of these two groups creates a specific, stereoelectronically defined vector for interacting with a target. This allows for a more precise probing of the binding pocket compared to a more flexible or simpler substituent, potentially leading to improved potency and selectivity against off-target proteins.
Figure 3: Dual Binding Interactions. The motif engages the target via distinct non-covalent forces.
Experimental Protocols for Validation
Trustworthiness in science is built on reproducible, self-validating experimental systems. The following are detailed, standard protocols to assess the key advantages discussed.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines a compound's rate of metabolism by the most relevant enzyme superfamily, the CYPs.[4]
Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).
Materials:
-
Test compound and positive control (e.g., testosterone)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Acetonitrile with internal standard (e.g., tolbutamide) for quenching
-
96-well incubation plates, LC-MS/MS system
Methodology:
-
Preparation: Prepare working solutions of the test compound (e.g., 100 µM in 50% acetonitrile/water). Thaw HLM on ice and dilute to 1.0 mg/mL in phosphate buffer.
-
Pre-incubation: Add 90 µL of the diluted HLM solution to wells of a 96-well plate. Add 1 µL of the test compound working solution to each well (final concentration: 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard to the respective wells.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for predicting human intestinal absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[13][14]
Objective: To measure the apparent permeability (Papp) of a compound across a confluent monolayer of Caco-2 cells in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells cultured on Transwell® inserts (e.g., 21-24 days post-seeding)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
Test compound, Lucifer Yellow (paracellular integrity marker), and control compounds (e.g., propranolol for high permeability, atenolol for low)
-
96-well plates for dosing and sampling, LC-MS/MS system
Methodology:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure confluence and integrity.
-
Preparation: Wash the cell monolayers twice with pre-warmed transport buffer.
-
A→B Permeability:
-
Add the dosing solution (test compound at e.g., 10 µM in transport buffer) to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
B→A Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis. Also, measure the fluorescence of the receiver wells to assess Lucifer Yellow passage, confirming monolayer integrity during the experiment.
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
Figure 4: Workflow for the Caco-2 Permeability Assay.
Conclusion
The 3-fluoro-3-hydroxymethyl substitution pattern is a sophisticated design element that offers a compelling suite of advantages for drug discovery programs. By simultaneously blocking a key site of metabolism, fine-tuning membrane permeability through unique intramolecular interactions, and providing dual anchor points for target binding, this motif can resolve multiple ADME and potency challenges in a single modification. The strategic application of this pattern, validated by the robust experimental protocols detailed herein, can significantly accelerate the optimization of lead compounds into successful clinical candidates.
References
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Synthesis of 3',3'-difluoro-2'- hydroxymethyl-4',5'-unsaturated carbocyclic nucleosides. Organic Letters.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Journal of Medicinal Chemistry.
- Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
- What is the difference between metabolic stability and permeability assays?. Fidelta.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed.
- Permeability and Transporters. Admescope.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
- Case studies of fluorine in drug discovery. Elsevier Science.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- The Dark Side of Fluorine.
- Drug Modifications to Improve Stability.
- Structure-affinity relationship of flavones on binding to serum albumins: effect of hydroxyl groups on ring A. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the difference between metabolic stability and permeability assays? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-affinity relationship of flavones on binding to serum albumins: effect of hydroxyl groups on ring A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 13. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
A Comparative Guide to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate and Its Non-Fluorinated Analog
A Senior Application Scientist's Perspective on Strategic Fluorination in Drug Design
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a discovery program. Small, saturated heterocycles like azetidines have become increasingly valuable scaffolds, acting as compact, three-dimensional bioisosteres that can improve physicochemical properties compared to more traditional ring systems.[1][2][3] This guide provides an in-depth comparison of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate and its direct non-fluorinated counterpart, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. We will explore the profound impact of a single fluorine atom, supported by experimental principles, to guide rational decision-making in medicinal chemistry.
Molecular Profiles: A Tale of Two Scaffolds
At first glance, the two molecules are nearly identical. However, the substitution of a single hydrogen atom with fluorine at the C3 position introduces a cascade of electronic and conformational changes.
| Property | Non-Fluorinated Analog | Fluorinated Analog |
| Structure | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | This compound |
| Molecular Formula | C₁₂H₁₅NO₃[4][5][6] | C₁₂H₁₄FNO₃[7][8] |
| Molecular Weight | 221.25 g/mol [4][5][6] | 239.25 g/mol [7][8] |
| CAS Number | 618446-42-7[4][6][9] | 1374658-54-4[7][8] |
The Power of Fluorine: A Mechanistic Overview
The strategic incorporation of fluorine is one of the most powerful tools in modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this "magical element".[10] Its unique properties stem from its small size (a van der Waals radius similar to hydrogen) and extreme electronegativity.[11] These characteristics allow it to modulate a molecule's profile in several key ways.[11][12][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can effectively block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.[13][14]
-
Basicity (pKa) Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near a basic nitrogen, it can significantly lower the pKa, which can reduce off-target ion channel binding and improve membrane permeability.[11][15]
-
Lipophilicity (LogP) Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[11][13] This effect, however, is highly context-dependent and can be influenced by intramolecular interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions within a protein's binding pocket, potentially increasing a drug's potency and selectivity.[11][14]
Caption: Experimental workflow for comparing analogs in drug discovery.
Key Experimental Protocols
To obtain the empirical data outlined above, the following standard protocols are recommended. The key to trustworthy data is a self-validating system, including appropriate controls.
Protocol 1: Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
-
Principle: This method correlates a compound's retention time on a nonpolar (C18) HPLC column with the known LogP values of a set of standards. More lipophilic compounds are retained longer.
-
Methodology:
-
Prepare Standards: Create a 1 mg/mL stock solution in methanol for a set of 5-7 standards with known LogP values (e.g., aniline, toluene, naphthalene).
-
Prepare Test Compounds: Prepare 1 mg/mL stock solutions of the fluorinated and non-fluorinated analogs in methanol.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic gradient of acetonitrile and water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject each standard and record its retention time (t_R).
-
Inject the test compounds and record their retention times.
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured with a non-retained compound like uracil).
-
Plot log(k') vs. known LogP for the standards to generate a calibration curve.
-
Interpolate the LogP of the test compounds from their log(k') values using the calibration curve.
-
-
-
Causality & Trustworthiness: Using a calibration curve with well-characterized standards ensures the system is validated for each run, accounting for minor variations in mobile phase composition or temperature.
Protocol 2: In Vitro Metabolic Stability Assay
-
Principle: The rate of disappearance of a compound when incubated with liver microsomes (which contain key metabolic enzymes like CYPs) is measured over time.
-
Methodology:
-
Prepare Reagents:
-
Test Compounds: 1 µM final concentration in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Liver Microsomes (e.g., human, rat): 0.5 mg/mL final concentration.
-
NADPH (cofactor): 1 mM final concentration.
-
Positive Control: A compound with known high clearance (e.g., verapamil).
-
Negative Control: A compound with known low clearance (e.g., warfarin).
-
-
Incubation:
-
Pre-warm a mixture of microsomes and test compound at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH. This is the t=0 time point.
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction immediately by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
-
-
Causality & Trustworthiness: The inclusion of high and low clearance controls validates the activity of the microsomal batch and the assay procedure. The t=0 sample represents 100% of the compound before metabolism begins, serving as the baseline for all other time points.
Conclusion
The comparison between this compound and its non-fluorinated analog is a clear illustration of the "fluorine effect" in medicinal chemistry. The introduction of a single fluorine atom is predicted to confer significant advantages, including lower basicity, higher metabolic stability, and the potential for enhanced binding interactions. While these modifications also increase lipophilicity, the overall profile of the fluorinated analog is likely to be superior for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. For the drug development professional, understanding these nuances is key to rationally designing next-generation therapeutics. The fluorinated azetidine building block represents not just an alternative, but a strategic tool for overcoming common development hurdles.
References
- Vertex AI Search Grounding API. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Yadav, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fluorine: Enhancing Drug Discovery with Fluorinated Amino Acids.
- National Center for Biotechnology Information. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.
- ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
- ChemicalBook. (n.d.). benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- PubChem. (n.d.). 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester.
- ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- Alchem Pharmtech. (n.d.). CAS 618446-42-7 | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- CP Lab Safety. (n.d.). benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, min 97%, 1 gram.
- CP Lab Safety. (n.d.). This compound, min 97%, 500 mg.
- ChemUniverse. (n.d.). This compound [P46798].
Sources
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. BENZYL 3-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 618446-42-7 [m.chemicalbook.com]
- 5. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Purity and Identity Assessment of Synthesized Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Fluorinated azetidine derivatives, such as Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, are of significant interest due to their potential to modulate the physicochemical and pharmacological properties of lead compounds.[1] The introduction of a fluorine atom can influence metabolic stability, binding affinity, and lipophilicity, making these building blocks highly valuable.[2] However, the unique properties of organofluorine compounds also present distinct analytical challenges.[3] This guide provides a comprehensive comparison of analytical techniques for assessing the purity and identity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The molecular structure of this compound, with a molecular formula of C₁₂H₁₄FNO₃ and a molecular weight of 239.25 g/mol , necessitates a multi-faceted analytical approach to unequivocally confirm its identity and quantify its purity.[4]
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a synthesized compound's purity and identity. A robust characterization strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For this compound, the primary analytical pillars are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
The "Why" Behind Multi-Nuclear NMR
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and hydroxymethyl groups, and the protons of the azetidine ring.
-
¹³C NMR reveals the number of unique carbon atoms and their chemical environments. The presence of the fluorine atom will cause characteristic splitting of the signals for adjacent carbon atoms (C-F coupling), providing definitive evidence for its location.[5]
-
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds.[6] Given that the ¹⁹F isotope has 100% natural abundance and a wide chemical shift range, it provides an unambiguous confirmation of the presence of fluorine and information about its electronic environment.[6][7] For our target molecule, a single peak (or a multiplet due to coupling with nearby protons) is expected, and its chemical shift will be characteristic of a fluorine atom attached to a quaternary carbon in an azetidine ring.
Interpreting the Spectral Data
The combination of these NMR techniques allows for a detailed mapping of the molecule's structure. For instance, the coupling patterns observed between ¹H and ¹⁹F nuclei (H-F coupling) in the ¹H NMR spectrum can further confirm the proximity of these atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. The chemical shifts are typically referenced to an external standard like CFCl₃.[8]
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
The Rationale for High-Resolution Mass Spectrometry (HRMS)
For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is the preferred method. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₂H₁₄FNO₃).[7]
Fragmentation Patterns: A Structural Fingerprint
In addition to the molecular ion peak ([M+H]⁺ or [M+Na]⁺), the mass spectrum will exhibit characteristic fragment ions. Expected fragmentation pathways for this molecule include the loss of the benzyl group, the hydroxymethyl group, or cleavage of the azetidine ring. Analyzing these fragments provides further confirmation of the proposed structure. The mass spectra of fluorinated compounds can be complex, and their interpretation is crucial for structural confirmation.[9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling the mass spectrometer to an HPLC system (LC-MS) allows for the separation of the main compound from any impurities before mass analysis.[10] A C18 reversed-phase column is a common choice.
-
Mass Spectrometric Detection: Set the ESI source to positive ion mode. Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500). If further structural information is needed, tandem MS (MS/MS) can be performed to induce and analyze fragmentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[10] For this compound, both reversed-phase and chiral HPLC are important.
Reversed-Phase HPLC for Purity Assessment
A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol mobile phase, is used to separate the target compound from any non-volatile impurities.[11] The purity is determined by the area percentage of the main peak in the chromatogram.
Chiral HPLC for Enantiomeric Purity
Since the target molecule has a stereocenter at the 3-position of the azetidine ring, it is crucial to determine its enantiomeric purity if a stereoselective synthesis was performed. Chiral HPLC, using a specialized chiral stationary phase, can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee). The separation of chiral fluorinated compounds is a critical aspect of their characterization.[12]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.[10]
-
Instrumentation and Conditions (Reversed-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm, due to the benzyl group).
-
Injection Volume: 10 µL
-
-
Instrumentation and Conditions (Chiral):
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Mobile Phase: Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV at 254 nm.
-
Elemental Analysis: The Final Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. For organofluorine compounds, specialized techniques may be required for fluorine analysis.[2]
The Role of Elemental Analysis
This technique provides an independent confirmation of the compound's elemental composition. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₂H₁₄FNO₃).
Challenges in Fluorine Analysis
The high reactivity of fluorine can pose challenges for traditional combustion-based elemental analyzers.[2] Specialized methods, such as combustion ion chromatography (CIC), may be necessary for accurate fluorine determination.[13]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed amount of the dried, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A modern CHN elemental analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages | Role in Analysis |
| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural confirmation. | Relatively low sensitivity, requires pure sample for clear spectra. | Primary: Identity Confirmation |
| High-Resolution MS | Accurate molecular weight and elemental composition. | High sensitivity, can identify impurities. | Isomers are not differentiated, can have matrix effects. | Primary: Identity Confirmation |
| Reversed-Phase HPLC | Purity assessment, quantification of non-volatile impurities. | High precision and accuracy, robust and widely available. | Requires a chromophore for UV detection.[10] | Primary: Purity Assessment |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess). | The definitive method for separating and quantifying enantiomers. | Requires specialized and often expensive columns, method development can be time-consuming. | Conditional: Stereochemical Purity |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Provides fundamental confirmation of the empirical formula. | Requires a pure and dry sample, can be destructive. | Confirmatory: Identity Confirmation |
Workflow and Decision Making
The following diagram illustrates a logical workflow for the comprehensive analysis of synthesized this compound.
Caption: Workflow for the purity and identity assessment of the target compound.
Conclusion
The successful synthesis of this compound is only the first step; its thorough characterization is what provides the confidence for its use in further research and development. A combination of NMR spectroscopy, high-resolution mass spectrometry, and HPLC provides a self-validating system for confirming the identity and purity of this valuable fluorinated building block. Each technique offers a unique and complementary perspective, and together they form a robust analytical package that ensures the quality and reliability of the synthesized material.
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
- PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.).
- [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer - Thermo Fisher Scientific. (n.d.).
- This compound [P46798] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.).
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022).
- Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (n.d.).
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019).
- Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest. (n.d.).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.).
- c6cy02413k1.pdf - The Royal Society of Chemistry. (n.d.).
- Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. (n.d.).
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed. (2023).
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023).
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).
- Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020).
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC - NIH. (2021).
- Synthesis of 3-fluoro azetidinone by electrophilic fluorination - Sci-Hub. (n.d.).
- Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. (2020).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. collectionscanada.ca [collectionscanada.ca]
- 4. chemuniverse.com [chemuniverse.com]
- 5. rsc.org [rsc.org]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Bioisosteric Replacement with 3-Fluoro-3-(hydroxymethyl)azetidine Moieties
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of molecular fragments with bioisosteres—substituents that retain similar biological activity—is a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth comparison of the 3-fluoro-3-(hydroxymethyl)azetidine moiety as a bioisosteric replacement, offering a data-driven analysis of its impact on key drug-like properties. By leveraging the unique conformational constraints and electronic properties of this scaffold, researchers can overcome common challenges in drug design, such as metabolic instability and suboptimal physicochemical profiles.[2][3]
The Strategic Advantage of 3-Fluoro-3-(hydroxymethyl)azetidine
The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile and conformationally restricted scaffold.[4] Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for further chemical modification.[2] The addition of a fluorine atom and a hydroxymethyl group at the C3 position introduces a unique combination of properties:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom significantly influences the molecule's electronic properties.[5] This can lower the pKa of the azetidine nitrogen, reducing its basicity and altering its interaction with physiological targets.[6] Furthermore, fluorination can have a variable effect on lipophilicity (LogP/LogD), a critical parameter for cell permeability and overall pharmacokinetic behavior.[6][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug candidate can be significantly prolonged.[3][8]
-
Conformational Rigidity and Vectorial Orientation: The rigid azetidine ring locks substituents into a defined three-dimensional space, which can lead to higher binding affinity with a biological target by reducing the entropic penalty of binding.[4] The hydroxymethyl group provides a functional handle for further derivatization or can act as a hydrogen bond donor, contributing to target engagement.
Comparative Analysis: A Data-Driven Approach
The true value of a bioisosteric replacement is demonstrated through empirical data. The following tables summarize the comparative effects of incorporating a 3-fluoro-3-(hydroxymethyl)azetidine moiety versus a non-fluorinated or alternative substituent.
Table 1: Impact on Physicochemical Properties
| Parent Scaffold | Bioisosteric Replacement | pKa (Azetidine N) | cLogP | Key Observation | Reference |
| Azetidine | 3-Fluoro-3-methylazetidine | Lowered | Increased | Fluorine's inductive effect lowers basicity. | [6][9] |
| Azetidine | 3,3-Difluoroazetidine | Significantly Lowered | Variable | Gem-difluorination has a more pronounced effect on pKa. | [6][10] |
| Pyrrolidin-3-ol | 3-Hydroxymethyl-azetidine | Similar | Lowered | Azetidine can reduce lipophilicity compared to pyrrolidine. | [11] |
Note: Specific pKa and cLogP values are highly context-dependent and vary with the overall molecular structure. The trends presented are based on published studies.
Table 2: Influence on In Vitro ADME Properties
| Metric | Non-Fluorinated Analog | 3-Fluoro-3-(hydroxymethyl)azetidine Analog | Outcome | Reference |
| Metabolic Stability (HLM) | Higher Clearance | Lower Clearance | Fluorination at a metabolic hot-spot significantly improves stability. | [3][8] |
| Permeability (PAMPA) | Variable | Generally Favorable | The impact on permeability is multifactorial, involving lipophilicity and hydrogen bonding potential. | [6] |
HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay.
Visualizing the Bioisosteric Strategy
The following diagram illustrates the concept of replacing a metabolically susceptible isopropyl group with the 3-fluoro-3-(hydroxymethyl)azetidine moiety to enhance metabolic stability and introduce a new vector for chemical modification.
Caption: Bioisosteric replacement workflow.
Experimental Protocols
To facilitate the adoption of this bioisostere, this section provides standardized protocols for the synthesis of a key building block and the evaluation of metabolic stability.
Protocol 1: Synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
This protocol is adapted from established synthetic routes.[12]
Materials:
-
1-(Diphenylmethyl)-3-azetidinone
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF)
-
N-Selectfluor
-
Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Solvents: Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethyl Acetate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Fluorination: To a solution of 1-(diphenylmethyl)-3-azetidinone in THF, add TMSCF3 and a catalytic amount of TBAF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydroxymethylation: The intermediate from the previous step is treated with a suitable hydroxymethylating agent.
-
Fluorination: The resulting alcohol is then fluorinated using an electrophilic fluorinating agent such as N-Selectfluor in acetonitrile.
-
Deprotection: The diphenylmethyl protecting group is removed by hydrogenolysis using Pd/C in methanol under a hydrogen atmosphere.
-
Boc Protection: The free amine is protected with Boc2O in the presence of a mild base (e.g., NaHCO3) in a mixture of ethyl acetate and water to yield the final product.
Self-Validation:
-
Expected Outcome: A white to off-white solid.[12]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The final product has a molecular weight of 205.23 g/mol .[13]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a common method to assess the metabolic stability of a compound.[14][15][16]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Metabolic stability assay workflow.
Step-by-Step Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the HLM and the compound solution. Pre-incubate at 37°C for 5-10 minutes to allow the compound to bind to the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[15]
-
Data Calculation: Determine the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[15]
Self-Validation:
-
The positive control should show significant metabolism, validating the activity of the HLM and NADPH system.
-
The T0 sample (quenched immediately after adding NADPH) represents 100% of the initial compound concentration.
Conclusion
The 3-fluoro-3-(hydroxymethyl)azetidine moiety is a powerful tool in the medicinal chemist's arsenal for bioisosteric replacement. Its unique combination of conformational rigidity, electronic modulation, and metabolic blocking potential can address multiple challenges in drug design simultaneously. By providing a stable, three-dimensional scaffold, it allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics. The experimental protocols provided herein offer a practical starting point for researchers looking to explore the potential of this promising building block in their own drug discovery programs.
References
- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (n.d.). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). In vitro ADME & DDI Contract Lab Services - SEKISUI XenoTech.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. (2025, August 6).
- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
- 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF. (2025, August 10).
- Metabolic Stability and Metabolite Analysis of Drugs. (n.d.).
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
- 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3. (n.d.). PubChem.
- 3,3-Difluoroazetidine | C3H5F2N. (n.d.). PubChem.
- Examples of azetidine‐based bioisosters | Download Scientific Diagram. (n.d.).
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
- Al-Hayali, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014).
- tert-butyl 3-fluoro-3-(hydroxymethyl)
- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2026, January 8).
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- Al-Hayali, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). The University of Brighton.
- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.).
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.).
- Das, P., & Madivada, L. (2021). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 26(11), 3326.
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.).
- Biologically important 3-substituted azetidines. | Download Scientific Diagram. (n.d.).
- Azetidines. (n.d.). Enamine.
- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (n.d.).
- 3-Fluoro-3-methylazetidine | C4H8FN. (n.d.). PubChem.
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-3-methylazetidine | C4H8FN | CID 71757906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 13. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
A Comparative Guide to Validating the Efficacy of PROTACs Synthesized with Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive framework for validating the efficacy of PROTACs synthesized with a novel, fluorinated azetidine-based linker, Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.
We will present a hypothetical PROTAC, herein named PROTAC-F-Aze , which incorporates this fluorinated linker. Its performance will be objectively compared with a non-fluorinated counterpart, PROTAC-Aze , and a PROTAC with a conventional polyethylene glycol (PEG) linker, PROTAC-PEG . This comparison will be supported by established experimental protocols and illustrative data to guide researchers in their own validation studies.
The introduction of fluorine into the linker is a deliberate strategy to modulate physicochemical properties such as lipophilicity and membrane permeability, which can significantly impact a PROTAC's biological activity.[3] The rigid azetidine scaffold is designed to offer conformational constraint, potentially pre-organizing the PROTAC into a bioactive conformation for efficient ternary complex formation.[2]
The PROTAC Mechanism of Action: A Refresher
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4][5][6] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[7] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[5][7][8]
Caption: A stepwise workflow for the comprehensive functional validation of a PROTAC.
Assessment of Cellular Viability and Cytotoxicity
Before assessing specific protein degradation, it is crucial to determine the general cytotoxic effect of the PROTACs on the target cells. This helps to distinguish between targeted protein degradation and non-specific toxicity.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [9][10]It is known for its high sensitivity and is generally considered more reliable than colorimetric assays like MTT, especially when testing compounds that may interfere with the dye reduction process. [11] Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC-F-Aze, PROTAC-Aze, and PROTAC-PEG (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Hypothetical Comparative Data: Cell Viability (IC50)
| PROTAC | Linker Type | IC50 (µM) after 72h |
| PROTAC-F-Aze | Fluorinated Azetidine | > 10 |
| PROTAC-Aze | Non-fluorinated Azetidine | > 10 |
| PROTAC-PEG | Polyethylene Glycol | > 10 |
In this hypothetical scenario, none of the PROTACs exhibit significant cytotoxicity at concentrations effective for protein degradation, indicating that their primary effect is not due to general toxicity.
Quantification of Target Protein Degradation
Western blotting is the gold-standard method to directly visualize and quantify the degradation of the target protein. [8][12][13]A dose-response experiment is crucial to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Plate cells and treat with increasing concentrations of each PROTAC (e.g., 0.1 nM to 5 µM) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Hypothetical Comparative Data: Degradation Efficacy
| PROTAC | DC50 (nM) | Dmax (%) |
| PROTAC-F-Aze | 5 | > 95 |
| PROTAC-Aze | 25 | ~90 |
| PROTAC-PEG | 50 | ~85 |
This hypothetical data suggests that the fluorinated azetidine linker in PROTAC-F-Aze leads to significantly improved potency and a higher maximal level of degradation compared to its non-fluorinated counterpart and the PEG-linked PROTAC.
It is also important to be aware of the "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of non-productive binary complexes. [12][14]A detailed dose-response curve is necessary to identify this phenomenon.
Confirmation of Target Protein Ubiquitination
To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome pathway, it is essential to demonstrate that the POI is ubiquitinated upon PROTAC treatment. [15][16]Immunoprecipitation followed by western blotting is a direct method to detect this. [8] Experimental Protocol: Immunoprecipitation for Ubiquitination
-
Cell Treatment: Treat cells with the respective PROTACs at a concentration known to induce significant degradation (e.g., 5x DC50) for a shorter time period (e.g., 2-4 hours). It is also advisable to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitin chains on the target protein.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the POI overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitination.
Alternative high-throughput methods for assessing ubiquitination include TR-FRET and NanoBRET™ assays. [4][7][15]
Verification of Proteasome-Dependent Degradation
To provide further evidence that the PROTAC-induced degradation is mediated by the proteasome, a rescue experiment can be performed by co-treating the cells with a proteasome inhibitor. [8] Experimental Protocol: Proteasome Inhibition Assay
-
Cell Treatment: Treat cells with the optimal degradation concentration of each PROTAC, with and without a proteasome inhibitor (e.g., MG132 or epoxomicin).
-
Western Blot Analysis: After the incubation period, lyse the cells and perform a western blot for the POI as described previously.
If the degradation is proteasome-dependent, the presence of the inhibitor should rescue the levels of the POI.
Discussion and Interpretation
The hypothetical data presented suggests that the incorporation of this compound as a linker in PROTAC-F-Aze confers superior degradation efficacy compared to the non-fluorinated azetidine and the flexible PEG linker. This could be attributed to several factors:
-
Conformational Rigidity: The azetidine ring may pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex. [2]* Modulated Physicochemical Properties: The fluorine atom can alter the electronics and lipophilicity of the linker, potentially improving cell permeability and interactions within the ternary complex. [3]* Reduced Polarity: The benzyl group in the linker may reduce the overall polarity of the PROTAC, which can also influence its pharmacokinetic properties. [2]
Conclusion
The validation of a novel PROTAC requires a systematic and multi-pronged approach. By following the experimental framework outlined in this guide, researchers can rigorously assess the efficacy of PROTACs synthesized with this compound. The comparative analysis against other linker types is crucial for understanding the structure-activity relationship and for the rational design of next-generation protein degraders. The potential advantages of fluorinated, rigid linkers warrant further investigation in the pursuit of more potent and selective therapeutic agents.
References
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Ubiquitin
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- PROTAC-Induced Proteolytic Targeting - PMC - NIH.
- Ubiquitin/PROTAC - ChemPartner.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights.
- Application Notes and Protocols for PROTAC Functional Valid
- Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed.
- Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton - University of Southampton.
- The Simple Way to Targeted Protein Degrad
- Overcoming the challenges of preclinical evalu
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic.
- Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology.
- Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis - Benchchem.
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US.
- Choosing the right cell-based assay for your research.
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Systematic assessment of the structural impact of linker fluorin
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Cell viability assays | Abcam.
- Benzyl 3-(hydroxymethyl)
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
- Benzyl 3-(hydroxymethyl)
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
- PROTACs with aromatic linkers. The benzyl linker in 53 provided...
- Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed.
- Design the Perfect PROTAC® - Sigma-Aldrich.
- Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed.
- This compound [P46798] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.
- 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester - PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Ubiquitin/PROTAC [chempartner.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. mdpi.com [mdpi.com]
- 12. catsci.com [catsci.com]
- 13. 利用蛋白水解靶向嵌合体进行靶向蛋白质降解 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. lifesensors.com [lifesensors.com]
comparative analysis of polymerase theta inhibitors with and without the fluoro-azetidine moiety
A deep dive into the chemical scaffolds, mechanisms of action, and therapeutic potential of current Polymerase Theta inhibitors, with a special focus on the emerging role of azetidine moieties.
Introduction: Polymerase Theta as a Prime Target in Oncology
Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a compelling target in oncology, particularly for cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1 or BRCA2 mutations.[1] Polθ plays a critical role in an alternative, error-prone DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ) or microhomology-mediated end joining (MMEJ).[2] While dispensable in most normal tissues, many cancer cells become heavily reliant on Polθ for survival, creating a synthetic lethal relationship that can be exploited therapeutically.[1][3] This guide provides a comparative analysis of the current landscape of Polθ inhibitors, delving into their chemical structures, mechanisms of action, and preclinical/clinical performance, with a particular focus on the structural variations involving azetidine rings.
The Two Faces of Polymerase Theta Inhibition: Targeting the Polymerase and Helicase Domains
Polθ is a large, multidomain enzyme featuring a C-terminal polymerase domain and an N-terminal helicase domain with ATPase activity.[4] Both domains are essential for the TMEJ process, and inhibitors targeting either domain have been developed.[4]
-
Polymerase Domain Inhibitors: These molecules typically act as allosteric inhibitors, binding to a pocket distinct from the active site to block the DNA synthesis step of TMEJ.
-
Helicase Domain Inhibitors: These compounds target the ATPase activity of the helicase domain, which is crucial for unwinding DNA and preparing the broken ends for repair.
This guide will primarily focus on the polymerase inhibitors, as they represent a more recent and rapidly evolving class of compounds, while also including the well-characterized helicase inhibitor, Novobiocin, for comparative purposes.
A Tale of Two Scaffolds: Unpacking the Chemistry of Leading Polθ Inhibitors
The current pipeline of Polθ polymerase inhibitors is dominated by a few key chemical scaffolds. While the precise structures of some clinical candidates like Artios Pharma's ART4215 and ART6043 remain undisclosed, published research has shed light on several potent chemotypes.[5][6][7]
Inhibitors Lacking the Fluoro-Azetidine Moiety: The Precursors and a Repurposed Antibiotic
Artios Pharma has been a pioneer in the development of Polθ inhibitors, with their early compounds, ART558 and ART812 , featuring a hydroxypyrrolidine carboxamide core. These molecules have demonstrated low nanomolar potency in biochemical assays and have been instrumental in validating the therapeutic potential of Polθ inhibition.[8]
The antibiotic Novobiocin was identified through high-throughput screening as a specific inhibitor of the Polθ helicase domain's ATPase activity.[9] It has been shown to selectively kill HR-deficient tumor cells and even overcome resistance to PARP inhibitors in preclinical models.[4][10] Novobiocin serves as a crucial tool for understanding the consequences of inhibiting the helicase function of Polθ.
The Rise of the Azetidine Ring: A New Generation of Polθ Inhibitors
More recent advancements in Polθ inhibitor design have seen the incorporation of a 3-hydroxymethyl-azetidine moiety. This four-membered heterocyclic ring is increasingly utilized in medicinal chemistry to impart favorable physicochemical properties, such as improved metabolic stability and solubility.[11]
Research has described a novel class of Polθ inhibitors built around a 3-hydroxymethyl-azetidine central ring. These compounds have shown significant antiproliferative effects in DNA repair-compromised cells and favorable pharmacokinetic profiles.
While a specific, clinically advanced Polθ inhibitor with a fluoro-azetidine moiety has not been publicly disclosed, the introduction of fluorine into the azetidine ring is a well-established strategy in medicinal chemistry.[11] Fluorination can offer several potential advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the basicity of the azetidine nitrogen, which can influence cell permeability and target binding.
-
Improved Binding Affinity: In some cases, fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency.
The synthesis of 3-fluoroazetidine derivatives is feasible, and their incorporation into peptide scaffolds has been explored, demonstrating their potential as building blocks for novel therapeutics.[12][13] A trans,trans-2,4-dihydroxy-3-fluoroazetidine iminosugar has even shown efficacy in inhibiting the growth of pancreatic cancer cells.[14]
Performance Showdown: A Comparative Look at Inhibitor Potency
The following table summarizes the reported biochemical and cellular potencies of key Polθ inhibitors. It is important to note that assay conditions can vary between studies, so direct comparisons should be made with caution.
| Inhibitor | Target Domain | Scaffold | Biochemical IC50 (nM) | Cellular Potency (BRCA-mutant cells) | Reference |
| ART558 | Polymerase | Hydroxypyrrolidine carboxamide | 7.9 | Synthetic lethality observed | [8] |
| ART812 | Polymerase | Hydroxypyrrolidine carboxamide | 7.6 | Active in vivo | [8] |
| Compound 33 | Polymerase | Not specified | 2.9 | IC50 of 0.13 µM in DLD1 BRCA2 KO cells | [15] |
| Novobiocin | Helicase | Coumarin antibiotic | - | Selectively kills HR-deficient cells | [9] |
Mechanism of Action: Visualizing the TMEJ Pathway and Inhibition
The Theta-Mediated End Joining (TMEJ) pathway is a multi-step process that Polθ inhibitors aim to disrupt.
Caption: The TMEJ pathway and points of inhibition.
Experimental Protocols: Assaying Polθ Inhibitor Activity
Accurate assessment of Polθ inhibitor potency and mechanism of action relies on robust biochemical and cellular assays.
Biochemical Assays
This assay measures the ability of Polθ to extend a primer annealed to a DNA template. The incorporation of nucleotides leads to an increase in double-stranded DNA, which is quantified using the fluorescent dye PicoGreen.
Workflow:
Caption: Workflow for the PicoGreen primer extension assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT), a defined concentration of a primed DNA template, dNTPs, and purified Polθ enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a DMSO control.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding EDTA.
-
PicoGreen Detection: Add PicoGreen dsDNA quantitation reagent, diluted in TE buffer, to each well.[16][17]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This luminescent assay quantifies the amount of ADP produced during the ATPase reaction catalyzed by the Polθ helicase domain.
Workflow:
Caption: Workflow for the ADP-Glo™ helicase/ATPase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, set up the ATPase reaction with a buffer containing single-stranded DNA (as a cofactor), ATP, and the purified Polθ helicase domain.
-
Inhibitor Addition: Add the test inhibitor across a range of concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for ATP hydrolysis.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and eliminate any remaining ATP.
-
ADP-to-ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated into ATP, and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.[18][19]
-
Luminescence Measurement: Measure the luminescence with a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the helicase activity. Calculate IC50 values as described for the polymerase assay.
Cellular Assays
CETSA is a powerful tool to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding can stabilize a protein against thermal denaturation.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the Polθ inhibitor or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[20][21]
-
Protein Quantification: Quantify the amount of soluble Polθ remaining in the supernatant at each temperature using methods like Western blotting or immunoassays (e.g., AlphaScreen® or HTRF®).[22]
-
Data Analysis: Plot the amount of soluble Polθ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy: From the Bench to Preclinical Models
The ultimate test of a Polθ inhibitor's potential is its ability to suppress tumor growth in vivo. Several inhibitors have shown promising activity in xenograft models of HR-deficient cancers.
-
Novobiocin: Has demonstrated efficacy in patient-derived xenograft (PDX) models of HR-deficient ovarian cancer and in a genetically engineered mouse model (GEMM) of Brca1-deficient breast cancer.[4][9]
-
ART812: This derivative of ART558 has shown efficacy in a model of PARP inhibitor-resistant triple-negative breast cancer.[8]
-
Compound 33: In combination with the PARP inhibitor Olaparib, this novel Polθ inhibitor achieved 85% tumor growth inhibition (TGI) in an MDA-MB-436 (BRCA1-mutant) xenograft model.[15]
Conclusion and Future Directions
The development of potent and selective Polθ inhibitors represents a significant advancement in targeted cancer therapy. The field has progressed from repurposed antibiotics to rationally designed small molecules with diverse chemical scaffolds. The introduction of azetidine moieties marks a promising evolution in inhibitor design, and the potential application of fluoro-azetidines could further enhance the drug-like properties of these compounds.
Future research will likely focus on:
-
Optimizing Pharmacokinetics and Pharmacodynamics: Improving the oral bioavailability, metabolic stability, and target residence time of Polθ inhibitors will be crucial for their clinical success.[5][23]
-
Exploring Combination Therapies: The synergy between Polθ inhibitors and PARP inhibitors is well-established, but combinations with other DNA-damaging agents and immunotherapies warrant further investigation.[15]
-
Identifying Predictive Biomarkers: While HR deficiency is the primary biomarker, identifying additional markers could help refine patient selection and predict response to therapy.
-
Overcoming Resistance: As with any targeted therapy, understanding and overcoming potential resistance mechanisms to Polθ inhibitors will be critical for long-term clinical benefit.
The continued exploration of novel chemical matter, including advanced scaffolds like fluoro-azetidines, will undoubtedly fuel the development of the next generation of Polθ inhibitors and bring new hope to patients with difficult-to-treat cancers.
References
- Wu, J., Xu, Y., & Xiao, L. (2025). DNA polymerase theta in cancer therapy: mechanism of action and modulator development. Biochemical Pharmacology, 117513.
- Zhou, J., Gelot, C., Pantelidou, C., et al. (2021). A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors.
- Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance.
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). The Cellular Thermal Shift Assay for Evaluating Drug Target Engagement in Living Cells.
- Zhou, J., et al. (2020).
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Mateos-Gomez, P. A., et al. (2015). Mammalian polymerase θ promotes alternative NHEJ and suppresses recombination.
- Wood, R. D., & Doublié, S. (2016). DNA polymerase theta (POLQ), the queen of alternative end joining. Cold Spring Harbor perspectives in biology, 8(10), a026543.
- Ceccaldi, R., Liu, J. C., Amunugama, R., et al. (2015). Homologous-recombination-deficient tumours are dependent on Polθ-mediated repair.
- Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance.
- Wang, Y., et al. (2025). Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. Journal of Medicinal Chemistry.
- Zhou, J., et al. (2020).
- Artios Pharma. (2022). Artios initiates Phase 2 study of Polθ Inhibitor ART4215 in Combination with PARP Inhibitor Talazoparib in BRCA Deficient Breast Cancer. Press Release.
- Artios Pharma. (2025). Artios to Announce First Phase 1/2a Data for DNA Polymerase Theta (Polθ)
- Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(10), 5001-5014.
- Bubenik, M., et al. (2022). Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ. Journal of Medicinal Chemistry, 65(19), 13093-13105.
- Artios Pharma. (2025).
- Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.
- FirstWord Pharma. (2022). Artios initiates Phase 2 study of Polθ Inhibitor ART4215 in Combination with PARP Inhibitor Talazoparib in BRCA Deficient Breast Cancer. News.
- Lotterhos Lab Protocols. (n.d.). molecprot_picogreenassay. GitHub Pages.
- Sliwinski, T., et al. (2022). Synthetic Lethality Targeting Polθ. International Journal of Molecular Sciences, 23(13), 7007.
- Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
- G. Singh, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 48117-48141.
- Charles River Laboratories. (n.d.). In Vivo Xenograft Models. Website.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Website.
- GlobeNewswire. (2025).
- Technology Networks. (2023). New Approaches for Cancer Therapies: Targeting the DNA Damage Response. Article.
- FEBS J. (2011). A quantitative fluorescence-based steady-state assay of DNA polymerase. FEBS Journal, 278(10), 1668-1675.
- Thermo Fisher Scientific. (n.d.). PicoGreen dsDNA Assay. Protocols.
- ACS Chemical Biology. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 13(7), 1888-1895.
- DR-NTU. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Doctoral Thesis.
- ResearchGate. (2025).
- Thermo Fisher Scientific. (n.d.). PicoGreen - dsDNA protocol.pub. Protocol.
- Turner BioSystems. (n.d.). DNA Quantitation Using PicoGreen.
- Synbio Technologies. (2024). What are POLQ inhibitors and how do they work?. Blog.
- Promega Corporation. (n.d.). ADP-Glo™ Max Assay Technical Manual TM343. Manual.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Webinar.
- ResearchGate. (2024). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Figure.
- NIH. (n.d.). Helicase Assays. Protocol.
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
- MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(9), 1145.
- Artios Pharma. (n.d.). ART6043- Pol Theta (POLΘ inhibitor). Website.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5654-5685.
- ApexOnco. (2025). ESMO 2025 – synthetic lethality leaves much to prove. Oncology Pipeline.
Sources
- 1. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ART6043 Pol Theta Inhibitor - Artios Pharma [artios.com]
- 8. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 14. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. molecprot_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Artios Announces Phase 1/2a Data for DNA Polymerase Theta Inhibitor ART6043 at ESMO Congress 2025 - Artios Pharma [artios.com]
The Strategic Advantage of Fluorinated Azetidines in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to unique structural motifs to unlock new chemical space. Among these, the fluorinated azetidine scaffold has emerged as a powerful tool for molecular design. This guide provides an in-depth comparison of drug discovery projects utilizing fluorinated azetidines, offering experimental data and insights into the strategic advantages this moiety can confer.
The Rationale: Why Fluorinated Azetidines?
The four-membered azetidine ring, a saturated heterocycle, offers a unique combination of properties that make it an attractive building block in drug discovery. Its inherent ring strain and three-dimensional structure provide novel exit vectors for substituents compared to more common five- and six-membered rings.[1] When fluorine, the most electronegative element, is introduced onto the azetidine scaffold, a synergistic enhancement of physicochemical and pharmacological properties is often observed.
The introduction of fluorine can have a profound impact on a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased half-life and oral bioavailability.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing target engagement and reducing off-target effects.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the azetidine ring and adjacent functionalities, potentially leading to a more favorable binding conformation.
-
Lipophilicity and Solubility: The effect of fluorination on lipophilicity is context-dependent and can be strategically employed to fine-tune a compound's solubility and membrane permeability.[2]
The following case studies provide concrete examples of how these principles have been successfully applied in drug discovery projects.
Case Study 1: A Chiral Fluorinated Azetidin-2-one as a Potent Tubulin Polymerization Inhibitor
In the field of oncology, the disruption of microtubule dynamics is a clinically validated strategy. Researchers have explored the use of a chiral fluorinated azetidin-2-one as a novel inhibitor of tubulin polymerization, with the aim of overcoming some of the limitations of existing agents like combretastatin A-4 (CA-4).[3][4]
Comparative Performance Data
| Parameter | Chiral Fluorinated Azetidin-2-one (Compound 18) | Combretastatin A-4 (CA-4) |
| Anticancer Potency (IC50) | 1.0 - 3.6 nM (across 5 cancer cell lines) | Not explicitly stated in the comparative context, but the fluorinated azetidinone is highlighted as having the "most potent activities".[3] |
| Human Microsomal Stability | Higher than CA-4 | Lower than Compound 18 |
| Aqueous Solubility | Higher than CA-4 | Lower than Compound 18 |
Data synthesized from the referenced study.[3]
Key Insights and Experimental Rationale
The incorporation of the fluorinated azetidin-2-one moiety in this series of compounds led to a significant improvement in key drug-like properties compared to the natural product CA-4.[3] The enhanced metabolic stability is likely due to the blockage of potential metabolic soft spots, a common strategy in medicinal chemistry. The improved aqueous solubility is a critical advantage for formulation and bioavailability.
The potent anticancer activity, with IC50 values in the low nanomolar range, demonstrates that the fluorinated azetidine scaffold can be effectively utilized to design highly efficacious compounds.[3] Further mechanistic studies confirmed that this class of compounds functions by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for determining the direct inhibitory effect of a compound on tubulin assembly.
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in general tubulin buffer.
-
On ice, add tubulin protein to pre-chilled microplate wells.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 4°C for 15 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to all wells and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the linear phase of the absorbance curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Case Study 2: A Fluorinated Analog of 5-Azacytidine with an Altered Pharmacokinetic Profile
In the development of novel antileukemic agents, researchers synthesized a 2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC) and compared its pharmacokinetic profile to the established drugs, azacitidine and decitabine.[2][5][6] This case study provides a clear example of how fluorination can significantly modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Comparative Pharmacokinetic Data in Rats
| Parameter | 2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC) | Azacitidine | Decitabine |
| Dose | 2 mg/kg (IV) | 2.5 mg/kg (IV) | 1 mg/kg (IV) |
| Cmax (ng/mL) | 2036.8 ± 118.7 | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison |
| Tmax (h) | 0.08 | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison |
| T1/2 (h) | 1.5 | 0.5 | 3.6 |
| AUC0-t (ng/mL*h) | 3224 | 1996 | Not explicitly stated for direct comparison |
| Clearance (CL) | 620 mL/h/kg | 1.25 L/h/kg | 8.2 mL/min/kg |
| Volume of Distribution (Vd) | 1118 mL/kg | 2070 mL/kg | Not explicitly stated for direct comparison |
Data synthesized from the referenced study.[2][5]
Key Insights and Experimental Rationale
The introduction of a fluorine atom at the 2' position of the ribose sugar had a marked effect on the pharmacokinetic profile of the 5-azacytidine scaffold.[2][5] Notably, the half-life (T1/2) of 2'F-5-AC was significantly longer than that of azacitidine, suggesting that the fluorination provided protection against metabolic degradation.[5] This is a desirable attribute as it can lead to a less frequent dosing regimen.
Interestingly, while the half-life was extended compared to azacitidine, it was shorter than that of decitabine, indicating that the impact of fluorination is highly dependent on the specific molecular context.[5] The clearance and volume of distribution were also significantly altered, suggesting different transport and elimination mechanisms for the fluorinated analog.[5]
This case study underscores the importance of evaluating the pharmacokinetic consequences of fluorination early in the drug discovery process. The observed changes in ADME parameters can have a profound impact on the therapeutic window and overall clinical success of a drug candidate.
Experimental Protocol: Pharmacokinetic Study in Rats
A typical workflow for a preclinical pharmacokinetic study is outlined below.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (typically 250-300g).
-
Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
-
Drug Administration:
-
The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water).
-
The compound is administered intravenously (IV) via the tail vein or an indwelling catheter at a predetermined dose.
-
-
Blood Sampling:
-
Blood samples (typically 100-200 µL) are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[6]
-
An internal standard is used to ensure accuracy and precision.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, T1/2, AUC, CL, and Vd.
-
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion: A Versatile Tool for Modern Drug Discovery
The case studies presented here provide compelling evidence for the strategic utility of incorporating fluorinated azetidines into drug discovery programs. From enhancing the potency and drug-like properties of anticancer agents to modulating the pharmacokinetic profiles of antileukemic compounds, this unique chemical motif offers a versatile approach to overcoming common challenges in medicinal chemistry.
As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, and as synthetic methodologies for accessing these complex scaffolds become more sophisticated, we can expect to see the fluorinated azetidine play an increasingly prominent role in the development of the next generation of innovative medicines.
References
-
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry. [Link]
-
Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Advances in Biological Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones. Arrow@TU Dublin. [Link]
-
Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. SCIRP. [Link]
-
Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scirp.org. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
Sources
- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS [scirp.org]
- 6. Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS - Advances in Biological Chemistry - SCIRP [scirp.org]
A Senior Application Scientist's Guide to Evaluating the Impact of the Hydroxymethyl Group on Binding Affinity
In the landscape of drug discovery, small structural modifications can lead to profound changes in a molecule's biological activity. The hydroxymethyl group (-CH2OH), a seemingly simple substituent, is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds.[1] Its introduction can dramatically alter a molecule's physicochemical profile, influencing everything from solubility to target engagement.[1][2] This guide provides an in-depth framework for researchers to systematically evaluate the impact of hydroxymethylation on binding affinity, blending theoretical insights with practical, field-proven experimental protocols.
The Hydroxymethyl Group: More Than Just a Polar Addition
Replacing a hydrogen or a methyl group with a hydroxymethyl group is a common strategy in structure-activity relationship (SAR) studies.[3][4] The rationale extends beyond merely increasing polarity. The true impact lies in a triad of effects:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via its proton) and an acceptor (via the oxygen's lone pairs).[5] This duality allows it to form potent, directional interactions with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, or the peptide backbone, which can significantly enhance binding affinity.[6][7]
-
Solubility and Desolvation: The polar nature of the hydroxymethyl group generally increases a compound's aqueous solubility.[1][2] This is a critical factor for bioavailability. However, the energetic cost of desolvating this polar group upon entering a binding pocket must be considered. A favorable binding event occurs only if the new hydrogen bonds formed with the receptor outweigh the energy penalty of stripping away water molecules.
-
Conformational Influence: The addition of a -CH2OH group adds steric bulk and a flexible rotational bond.[2] This can influence the ligand's preferred conformation, potentially locking it into a more bioactive pose that fits optimally within the binding site. Conversely, an unfavorable steric clash can drastically reduce affinity.[8]
Understanding these underlying principles is crucial for designing informative experiments and correctly interpreting their outcomes.
A Multi-Faceted Approach to Quantifying Binding
No single technique tells the whole story. A robust evaluation of the hydroxymethyl group's impact requires a combination of predictive computational methods and rigorous biophysical validation.
Caption: Key stages of an SPR binding experiment.
This protocol details the direct measurement of binding thermodynamics for the two compounds.
Objective: To determine KA, ΔH, ΔS, and n for each interaction.
Materials:
-
MicroCal PEAQ-ITC, ITC200, or similar instrument. [9][10]* Purified protein in ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Analyte 1 (Parent) and Analyte 2 (-CH2OH analog) dissolved in the final dialysis buffer of the protein.
-
Degassed ITC buffer. [9] Methodology:
-
Sample Preparation (Critical Step):
-
Rationale: Mismatches in buffer composition between the syringe and cell solutions will generate large heats of dilution, obscuring the true binding signal. [9]Dialyze the protein extensively against the final ITC buffer. Dissolve the small molecule analytes in the final dialysis buffer.
-
Determine accurate concentrations of protein and ligand solutions.
-
Degas all solutions immediately before use to prevent bubbles. [9] * Typical concentrations: 10-20 µM protein in the cell, and 100-200 µM ligand in the syringe.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power. [10] * Load the protein into the sample cell and the ligand into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-20 subsequent injections (e.g., 2.0 µL each) with sufficient spacing (e.g., 150 s) to allow a return to baseline. [10]
-
-
Control Experiments:
-
Rationale: This step is essential for data integrity. It quantifies background heat effects that must be subtracted from the main experiment.
-
Perform a control titration by injecting the ligand from the syringe into a cell containing only buffer. The resulting heats should be small and consistent, representing the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change (µcal) for each injection.
-
Subtract the heats of dilution obtained from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KA (and thus KD), ΔH, and the stoichiometry (n). ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA). [9]
-
Data Synthesis and Interpretation
The ultimate goal is to synthesize the data from all techniques to build a compelling case for the hydroxymethyl group's role.
| Compound | Modification | KD (SPR, nM) | KD (ITC, nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Comment |
| Cmpd 1 | R = -CH3 | 550 | 580 | -4.5 | -4.1 | -8.6 | Baseline affinity, enthalpically driven. |
| Cmpd 2 | R = -CH2OH | 95 | 100 | -7.2 | -2.9 | -10.1 | ~6-fold affinity gain. The increase is primarily driven by a significant improvement in enthalpy (ΔΔH = -2.7 kcal/mol), suggesting the formation of a strong new hydrogen bond. |
By integrating predictive models with rigorous, orthogonal biophysical methods, researchers can move beyond simple SAR and gain a deep, mechanistic understanding of how a strategic hydroxymethylation can transform a modest binder into a potent lead compound.
References
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. [Link]
-
Drug design and relationship of functional groups to pharmacologic activity. ResearchGate. [Link]
-
Functional Group Characteristics and Roles. ASHP. [Link]
-
Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. MDPI. [Link]
-
Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. Proceedings of the National Academy of Sciences. [Link]
-
Structure-activity relationship (SAR) of di-hydroxyl groups bearing... ResearchGate. [Link]
-
Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. PMC. [Link]
-
Functional Groups of Various Lignin Samples and Hydroxymethylated Derivatives. ResearchGate. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer. [Link]
-
Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
A beginner’s guide to surface plasmon resonance. Portland Press. [Link]
-
(PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]
-
Ancestral Sequence Reconstruction for Novel Bifunctional Glutathione Synthetase with Enhanced Thermostability and Catalytic Efficiency. MDPI. [Link]
-
Hydroxymethyl (1+)ion | CH3O+. PubChem. [Link]
-
Hydrogen-Bonding Ability of a Methyl Group. ResearchGate. [Link]
-
Methyl Effects on Protein–Ligand Binding. PMC. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
-
Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Royal Society of Chemistry. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. ResearchGate. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]
-
How to measure and evaluate binding affinities. eLife. [Link]
-
Methyl Effects on Protein-Ligand Binding. ResearchGate. [Link]
-
The underappreciated hydroxyl in drug discovery. Drug Discovery Today. [Link]
-
The effect of promoting hydrogen bond aggregation based on PEMTC on the mechanical properties and shape memory function of polyurethane elastomers. The Royal Society Publishing. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
-
Hydroxymethyl group. Wikipedia. [Link]
-
5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]
-
Case Studies in SAR Analyses. Drug Design Org. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Hydroxymethyl – Knowledge and References. Taylor & Francis Online. [Link]
-
Guide to Running an SPR Experiment. Duke University. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Effect of Anomeric and Exocyclic Hydroxymethyl Conformers on Intramolecular Hydrogen Bonds in Maltoside: A DFT Approach. ResearchGate. [Link]
-
Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
02.02 Hydrogen Bonding in Alcohols. YouTube. [Link]
-
Learning Binding Affinities via Fine-tuning of Protein and Ligand Language Models. bioRxiv. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashp.org [ashp.org]
- 3. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Comparative Guide to the Synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Fluoro-3-(hydroxymethyl)azetidines
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The introduction of a fluorine atom at the 3-position, particularly in conjunction with a hydroxymethyl group, offers a unique three-dimensional exit vector for further chemical elaboration, making these motifs highly sought-after building blocks in the design of novel therapeutics. This guide provides a comprehensive benchmark of a robust synthetic route to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key intermediate for accessing this valuable chemical space. We will delve into a comparative analysis of the synthetic strategies, provide detailed experimental protocols, and offer insights into the critical parameters for successful synthesis.
Strategic Overview: A Multi-Step Approach
The most direct and scalable synthesis of this compound proceeds through a multi-step sequence starting from the commercially available N-Cbz-3-azetidinone. The overall strategy can be dissected into three key stages:
-
Formation of the β-Hydroxy Ester: This involves the creation of a carbon-carbon bond at the 3-position to introduce the necessary hydroxymethyl precursor.
-
Deoxyfluorination: The critical step where the hydroxyl group is replaced with a fluorine atom.
-
Reduction of the Ester: The final transformation of the ester functionality to the target primary alcohol.
This guide will provide a detailed examination of each stage, offering a primary protocol and a discussion of viable alternatives.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the β-Hydroxy Ester Precursor
The initial phase of the synthesis focuses on the installation of a carbon appendage at the 3-position of N-Cbz-3-azetidinone, which will ultimately become the hydroxymethyl group. A reliable method to achieve this is through a cyanohydrin formation followed by methanolysis.
Protocol 1: Cyanohydrin Formation and Methanolysis
This two-step, one-pot procedure provides the key β-hydroxy methyl ester intermediate.
Step 1a: Cyanohydrin Formation
-
Reaction: N-Cbz-3-azetidinone is reacted with trimethylsilyl cyanide (TMSCN) to form the corresponding silylated cyanohydrin.
-
Rationale: TMSCN is a safer and more manageable source of cyanide compared to gaseous HCN. The reaction is typically catalyzed by a Lewis acid, though for reactive ketones like azetidinone, it can often proceed without one.
Step 1b: Methanolysis to the Methyl Ester
-
Reaction: The crude cyanohydrin is directly treated with methanol and a strong acid catalyst (e.g., HCl or H₂SO₄) to hydrolyze the nitrile and esterify the resulting carboxylic acid in situ.
-
Rationale: This tandem process is efficient as it avoids the isolation of the potentially unstable cyanohydrin. The use of methanol as both reactant and solvent drives the equilibrium towards the desired methyl ester.
Experimental Protocol:
-
To a solution of N-Cbz-3-azetidinone (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
-
Dissolve the crude cyanohydrin in methanol and cool to 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid or gaseous HCl and stir the solution at room temperature or gentle heat (40-50 °C) overnight.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude Benzyl 3-hydroxy-3-(methoxycarbonyl)azetidine-1-carboxylate, which can be purified by column chromatography.
Part 2: Deoxyfluorination
This is arguably the most critical step in the synthesis, where the tertiary alcohol is replaced by a fluorine atom. The choice of fluorinating agent is paramount to achieving good yields and minimizing side reactions.
Comparative Analysis of Fluorinating Reagents
| Reagent | Structure | Advantages | Disadvantages |
| DAST | (Diethylamino)sulfur trifluoride | Commercially available, effective for many alcohols. | Thermally unstable, can lead to elimination byproducts. |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST, often gives cleaner reactions and higher yields. | More expensive than DAST. |
| XtalFluor-E® | Diethylaminodifluorosulfonium tetrafluoroborate | Crystalline solid, easier to handle, often gives good results where DAST fails. | Can be more expensive. |
Our Recommendation: Deoxo-Fluor®
While DAST is a viable option, Deoxo-Fluor® generally offers superior performance for this transformation due to its increased thermal stability, which often translates to cleaner reaction profiles and higher isolated yields.
Protocol 2: Deoxyfluorination with Deoxo-Fluor®
-
Reaction: The β-hydroxy ester is treated with Deoxo-Fluor® in an aprotic solvent.
-
Mechanism: The reaction proceeds via an intermediate fluorosulfite ester, followed by an SN2-type displacement of the fluorosulfite group by fluoride.
Caption: Simplified mechanism of deoxyfluorination with an aminosulfur trifluoride reagent.
Experimental Protocol:
-
To a solution of Benzyl 3-hydroxy-3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add Deoxo-Fluor® (1.2 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl 3-fluoro-3-(methoxycarbonyl)azetidine-1-carboxylate.
Part 3: Reduction of the Ester to the Primary Alcohol
The final step involves the reduction of the methyl ester to the target hydroxymethyl group. This is a standard transformation in organic synthesis, with several reliable reagents available.
Comparative Analysis of Reducing Agents
| Reagent | Formula | Advantages | Disadvantages |
| Lithium Aluminum Hydride | LiAlH₄ | Powerful reducing agent, effectively reduces esters. | Reacts violently with protic solvents, requires anhydrous conditions and careful workup. |
| Sodium Borohydride | NaBH₄ | Milder reducing agent, safer to handle, can be used in protic solvents. | Generally does not reduce esters under standard conditions, but can be activated. |
| Diisobutylaluminium Hydride | DIBAL-H | Can reduce esters to aldehydes at low temperatures, or to alcohols with excess reagent. | Pyrophoric, requires careful handling. |
Our Recommendation: Lithium Aluminum Hydride (LiAlH₄)
For a complete and efficient reduction of the ester to the primary alcohol, LiAlH₄ is the reagent of choice. Its high reactivity ensures a clean conversion.
Protocol 3: Ester Reduction with LiAlH₄
-
Reaction: The methyl ester is treated with an excess of LiAlH₄ in an anhydrous ethereal solvent.
-
Mechanism: The reaction proceeds through the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
Experimental Protocol:
-
To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Benzyl 3-fluoro-3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford this compound.
Summary of Performance Data
| Step | Transformation | Reagents | Typical Yield |
| 1 | Azetidinone to β-Hydroxy Ester | TMSCN, MeOH, H₂SO₄ | 60-75% |
| 2 | Deoxyfluorination | Deoxo-Fluor®, DCM | 70-85% |
| 3 | Ester Reduction | LiAlH₄, THF | 85-95% |
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The key transformations—cyanohydrin formation/methanolysis, deoxyfluorination with Deoxo-Fluor®, and ester reduction with LiAlH₄—are all well-established and high-yielding reactions. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently access this valuable fluorinated azetidine building block for their drug discovery and development programs.
References
- CN105384673B: A patent detailing a synthetic method for 3-fluoro-azetidine derivatives, which provides a basis for the initial steps of the synthesis.
-
Wipf, P., & Miller, C. P. (1993). A new preparation of 3-fluoro-3-substituted azetidines. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link] - This paper discusses the synthesis of related fluorinated azetidines and provides context for the fluorination step.
- Burke, S. D., & Danishefsky, S. J. (Eds.). (2004). Classics in total synthesis II: more targets, strategies, methods. John Wiley & Sons. - A foundational text covering many of the standard transformations used in this synthesis. (A general reference, no specific URL).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer Science & Business Media. - Provides detailed mechanistic explanations for the reactions described. (A general reference, no specific URL).
Safety Operating Guide
A Guide to the Proper Disposal of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1374658-54-4). As a fluorinated azetidine derivative, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide is intended for laboratory professionals engaged in pharmaceutical research and chemical synthesis.
Chemical Profile and Hazard Assessment
This compound is a complex organic molecule used as a building block in chemical synthesis.[1] While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, a reliable hazard assessment can be constructed by analyzing its constituent functional groups and data from structurally similar molecules.
-
Azetidine Ring: The core azetidine structure can be reactive. The parent compound, azetidine, is known to cause severe skin burns and eye damage.[2][3]
-
Fluorine Atom: The presence of a covalent carbon-fluorine bond classifies this compound as a halogenated organic compound .[4][5] This is the single most critical factor for its waste segregation and disposal.
-
Carbamate and Alcohol Groups: These groups influence the compound's solubility and reactivity.
-
Analog Data: The non-fluorinated analog, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] It is prudent to assume this fluorinated derivative carries similar or potentially enhanced risks.
| Property | Value |
| Molecular Formula | C₁₂H₁₄FNO₃[1][8] |
| Molecular Weight | 239.25 g/mol [9] |
| CAS Number | 1374658-54-4[1][8] |
| Classification | Halogenated Organic Waste[4][10] |
The Cardinal Rule: Halogenated Waste Segregation
The cornerstone of compliant chemical waste management is proper segregation. This compound must always be disposed of in a designated halogenated organic waste stream.
Why is this critical? Halogenated and non-halogenated organic solvents undergo different disposal treatments.[10]
-
Non-halogenated solvents are often recycled as fuel additives for cement kilns.
-
Halogenated solvents must be incinerated at very high temperatures in specialized facilities equipped with "scrubbers." These scrubbers are necessary to neutralize the acidic and corrosive gases (e.g., hydrogen fluoride from fluorine-containing compounds) generated during combustion, preventing their release into the atmosphere.
Mixing halogenated waste into a non-halogenated container, even in small amounts, can contaminate the entire batch, leading to significantly higher disposal costs and potential regulatory violations.[10]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from waste generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.[11]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.
Step 2: Waste Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of hazards.
-
Select an Appropriate Container: Use only a designated, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department.[10][12] The container must be chemically compatible with the waste.
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13] The label must include:
Step 3: Waste Collection
-
Segregate at the Source: Collect waste containing this compound directly into your labeled halogenated waste container.
-
Avoid Contamination: Do NOT mix this waste with non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals.[14]
-
Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste. This prevents the release of vapors and protects against spills.[12][15]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the container is stored away from incompatible materials.[3]
Step 5: Arranging for Final Disposal
Once the waste container is full or the accumulation time limit is approaching (as defined by EPA and local regulations), arrange for pickup through your institution's EHS department. They will manage the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for disposing of this compound.
Caption: Disposal decision workflow for the target compound.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.
-
Contain the Spill: Use absorbent pads or other appropriate absorbent material to contain the spill.[12] For solid material, carefully sweep it up, avoiding dust formation.[17][18]
-
Collect Cleanup Debris: Place all contaminated absorbent materials and any contaminated PPE into a plastic bag or other sealed container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it in the halogenated organic waste stream.[12]
-
Decontaminate: Clean the spill area thoroughly.
Regulatory Framework: A Shared Responsibility
The disposal of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for the hazardous waste lies with the generator—from its creation to its final, environmentally sound disposal.[16] By following this guide, you are fulfilling your critical role in this regulatory framework, ensuring safety and compliance for yourself, your institution, and the environment.[20]
References
- Hazardous Waste Segregation. (n.d.). Tufts University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- This compound. (n.d.). A2B Chem.
- Safety Data Sheet - L-Azetidine-2-carboxylic acid. (n.d.). Fisher Scientific.
- This compound, min 97%, 500 mg. (n.d.). The Science Company.
- Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG.
- Azetidine Safety Data Sheet. (n.d.). Apollo Scientific.
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet - L-Azetidine-2-carboxylic acid. (n.d.). United States Biological.
- Halogenated Waste List. (n.d.). University of Louisville Department of Environmental Health and Safety.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Azetidine-3-carboxylic acid Safety Data Sheet. (n.d.). MedChemExpress.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- This compound. (n.d.). ChemUniverse.
- MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). Molbase.
- 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. (n.d.). PubChem, National Center for Biotechnology Information.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. chemuniverse.com [chemuniverse.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. crystal-clean.com [crystal-clean.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. peptide.com [peptide.com]
- 19. youtube.com [youtube.com]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1374658-54-4). As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle and the implementation of rigorous safety protocols. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety.
Hazard Assessment: Understanding the Molecule
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a chemical hazard assessment can be extrapolated from its structural components.[1] The molecule's potential hazards stem from three key features:
-
Azetidine Ring: This strained four-membered nitrogen-containing heterocycle is known for its reactivity. Azetidine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[2][3]
-
Organofluorine Moiety: The presence of a carbon-fluorine bond introduces specific hazards. Fluorinated organic compounds can have unique toxicological profiles, and their thermal decomposition can release highly toxic gases such as hydrogen fluoride (HF).[4] The carbon-fluorine bond is exceptionally strong, which also makes these compounds persistent in the environment.[5]
-
Carbamate Group and Benzyl Protection: While the benzyl carbamate is a common protecting group, the overall structure contributes to the molecule's organic nature, influencing its solubility and potential for skin absorption.
Given these structural alerts, the compound must be treated with significant caution. The primary routes of exposure are inhalation of aerosols, skin contact, and eye contact.[6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to establish a reliable barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for all operations involving this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Double-gloving: Nitrile or Neoprene chemical-resistant gloves. | ASTM D6978 or EN 374 | Prevents direct skin contact.[2] The inner glove provides protection in case the outer glove is breached. Change outer glove immediately upon contamination. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | ANSI Z87.1 | Protects against splashes and potential vapors that can cause serious, irreversible eye damage.[2][7] |
| Body | Chemical-resistant lab coat or a polyethylene-coated polypropylene gown. | EN 13034:2005 (Type 6) | Protects skin from accidental splashes and contamination.[7] Cuffed sleeves prevent exposure at the wrist. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge. | OSHA 29 CFR 1910.134 | Required if handling outside of a certified chemical fume hood or if aerosolization is possible, to prevent inhalation of harmful vapors.[8] |
| Footwear | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills.[9] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Emergency Equipment Check: Before beginning work, verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite or a commercial chemical absorbent) and neutralization agents is readily accessible.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Compound
-
Dispensing: Use clean, dry glassware. Avoid metal spatulas which could be reactive.
-
Transfers: Conduct all transfers of the material slowly and carefully to prevent splashing or aerosolization.
-
Heating: If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid excessive temperatures which could lead to decomposition and the release of hazardous fumes.[10]
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate potential harm.
Spill Response Decision Tree
Caption: Spill Response Decision Tree.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are crucial to protect human health and the environment.[4]
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, compatible, and sealed container.[4] It should be designated as halogenated organic waste. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that comes into contact with the compound must be treated as hazardous waste. Place it in a designated, sealed, and labeled waste container immediately after doffing.
-
Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[5] This is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.[12] Landfilling is not recommended as it does not eliminate the "forever chemical" threat.[5]
By integrating these safety protocols into your daily workflow, you build a culture of safety that extends beyond the product itself, ensuring the well-being of all laboratory personnel.
References
- BenchChem. Safety and handling of fluorinated organic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlccaJ_DrbUmhifqEyK6Q7ldwMQ7PIgBlnw4plT94bkKLowPiP3wUnS25z1NC7QR9PnGLQrQxEmi-cKbxqCM3UBz2rORqcp8lGaMmjqcZHGtWhOCiZ9DiCxeZxMu0fTv9GFE8QvmPEQPoG-Q2f6z0AdhI_qrTpLhjOE-g8RGdsSiZWj0SlZptOgKCIjSqcw0c=]
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [URL: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and]
- BenchChem. Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyPRiFraIrWUnX1mn7OVGfimRYyKJS7ytshGgg0ITRNn2VFlg525ecYJeCUxKS8Bvm2V7IMGtUkSSTQ2s0lJxoSjCVJEaD3YFABzMuNQC51cgffXEdadr5qlNENlxzT14yZlkxPW-K1I03GHrfVj-w5XCIvAXm4O7Uzv0ZQJiUY9CT_qlBIIqms71dKl7Odlm8V6c_Prey6oWknMRsr2U=]
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqckeOSZ_IW7yBGiU85JgBHNMzavRLWrFnTbfQAyut1WTLJOk4QrAI2ON4KuZXpevaKurbchlR7GOkOd0bVu-cUqCeEwkEkzBis0S_T-8fRjGDHAbIX_j-E65rnvkOCfFnXzXJbGYmMH_aIlx1mjh4Ork56QKQHrsoTsBw-HNx5Nbv]
- BenchChem. Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHzAdINtnxQMGhnWmgWGRqyEQO3VAQBu8GVLVM78BTGTp6Wcfxmi2h3PD5NkqFlMNN9p6L5hR7EcNLPoKLaPvsUuQTG7jSj1FFi2chlLt2Njgn4djb37SQQhkVHT45h9I4CPVEjrPR8grJ4Ud4bOlyJ7N5oBQ_-e6Y7SmLCgA1nru9HyUPW2P7dOeOb4K_8lB64RxRSFld6el9qUFrXyjA==]
- ChemicalBook. (2025). Azetidine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Q2E88Aywi5SlliRzlETBqNF72KH5diTnofmd_eAhROmeWq_DPqcT6imUvIcEfA9HM3hLZ1Jn-Dv_ki3noZVSCdGeECjpBrOZD4Spi8_w9SoUMA1Qacc4CMTIrqns4Zig4byXEHlGPMs=]
- Apollo Scientific. Azetidine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhs6pCG0HywSry582EzoIIDug7EaeTTRU_iof4PPsw1hmX3e1mQO2A3vLp8hG_VhI6h6r9_VtoxA5gWOnj9ok5bLi58TlkO0FQHr0554dj3wNy6RCRV68jdA-NABhIOOXe6F4iYiKOuKKpHVBEECPs9ACHtl15B8Jpp3w3]
- BenchChem. Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5atyhokYc5DWzkFRogYxh3U9yVjnCFTPeAJ0Fx29efyfEy3YUvTaqw77tW-uoYJIrY2qB57-f5rVfJie7Fj0h6l8TYJudxJNgcuvAbOe0zcOHUmr9O3yyV9EuegS912-C8m7X6ySonXADMmmnIH0_bPfYXSCkl9U9q6UPsqsN1IZTAt-HWWycca2nAGCru_tC4XgnCHsqlhVo0Y39EYMcG_YY4dKh]
- 1 - SAFETY DATA SHEET. (2012). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfvWU7XZsQ0SE-94Ghwa4S7TvsEXbZve44fsGKEaAL-88X-T9zW_JYmn3BynU45PBGJjVNPCjyUspZupP-eqV8MryOrXiifcbG-MLIoHHZfglaLIrytL6HaZbWeoctRUqSGB-QVPKxGSBww_2RFAcDpVAeqn4Ud1De0dSvhd80vhDQKZDO6qb6zK-Pyrm_h4br4bpns5veYnkE2RpgnqiOJPSZJsQHcPtAlQrcDvqOiz_dEJaboRVfvdrakalLQyFp-uPBZGPDXiEsS0hC3GoQg==]
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [URL: https://mcfenvironmental.com/pfas-disposal-guidelines/]
- MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQQIxEywuyVPnhXkq88ibtd7c6EP9o9hDsSQAPWqbqUaNYiQfd5A1DBgRTVrCjVY-jmMFLKLZbCPng64o5OYf8sZ4wov2PCbPkpkSEznL5EaqNEDzlLDXgM3YaUw1UBCWZLEXr1jsvDI3]
- Air Sea Containers. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [URL: https://www.airseacontainers.com/blog/types-of-ppe/]
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6U3lSTQbsTKG9asFGC69avz9VivguVneUMSFLmx0eZRVCkZufcEEZQiAA48JPgtNMZnesjBYpaCYdwHqY_L8yDjeXS-lHFJKMFetBbSHkpTwPB8TbCr8agNaBUm7CeUEGZwQVYoFIyCdOfVU-mfvJdteTYyftTJ_38Lmvg7cZUd-1OqMQ8PbTTxKEp-9a6wgXmEaDwIsrFNl-igvvffxL_hirbg==]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
